molecular formula C7H6O3 B1581353 1,3-Benzodioxol-4-ol CAS No. 69393-72-2

1,3-Benzodioxol-4-ol

Cat. No.: B1581353
CAS No.: 69393-72-2
M. Wt: 138.12 g/mol
InChI Key: XRSKRSVTUVLURN-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-4-ol ( 69393-72-2) is a benzodioxole derivative with the molecular formula C7H6O3 and a molecular weight of 138.12 g/mol . This compound serves as a versatile chemical intermediate in organic synthesis and pharmaceutical research . The 1,3-benzodioxole ring system is a privileged structure in medicinal chemistry, recognized as a key moiety in bioactive molecules . Derivatives of this core structure are frequently investigated for their biological activities. Recent research into novel 1,3-benzodioxole derivatives has highlighted their potential as promising anti-tumor agents, demonstrating significant cytotoxicity against various cancer cell lines . Furthermore, related derivatives have been synthesized and evaluated for their potent anticancer and antibacterial properties, as well as their DNA binding capacity, underscoring the research value of this chemical scaffold in developing new therapeutic agents . As a building block, this compound can be used in the custom synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and their impurities . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use. For Research Use Only (RUO). Not for drug, household, or other uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzodioxol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSKRSVTUVLURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343020
Record name 1,3-Benzodioxol-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69393-72-2
Record name 1,3-Benzodioxol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Benzodioxol-4-ol (Sesamol): Chemical Properties, Structure, and Applications for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1,3-Benzodioxol-4-ol, more commonly known as Sesamol. It is intended for researchers, scientists, and professionals in drug development. This document delves into the core chemical and physical properties of Sesamol, its molecular structure, and detailed analytical characterization. Furthermore, it outlines established protocols for its synthesis and purification, and explores its multifaceted biological activities and mechanisms of action, highlighting its significance in contemporary research and therapeutic development.

Introduction: Unveiling this compound (Sesamol)

This compound, ubiquitously known in scientific literature as Sesamol, is a naturally occurring phenolic compound. It is a principal bioactive constituent of sesame seeds (Sesamum indicum) and sesame oil, contributing significantly to the oil's remarkable oxidative stability.[1][2] Structurally, it is characterized by a benzodioxole moiety fused with a hydroxyl group, classifying it as a derivative of phenol.[1] This unique structure underpins its potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties, which have garnered considerable interest within the scientific community.[3][4][5] This guide serves as a technical resource, consolidating critical information to facilitate further research and application of this versatile molecule.

Molecular Structure and Physicochemical Properties

The structural integrity of Sesamol is fundamental to its chemical behavior and biological function. The presence of the phenolic hydroxyl group is a key determinant of its antioxidant capacity, acting as a hydrogen donor to scavenge free radicals.[6] The methylenedioxy bridge contributes to the molecule's overall electronic properties and metabolic fate.

Chemical Structure

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound (Sesamol).

Physicochemical Data

A summary of the key physicochemical properties of Sesamol is presented in the table below, providing essential data for experimental design and formulation development.

PropertyValueSource(s)
IUPAC Name This compound[7]
Common Name Sesamol[8]
Molecular Formula C₇H₆O₃[8]
Molecular Weight 138.12 g/mol [8]
Appearance White to light brown crystalline solid[9]
Melting Point 62-65 °C[10]
Boiling Point 115 °C at 2 mmHg[11]
Solubility Sparingly soluble in water; Soluble in methanol, dichloromethane, and most oils.[1][5]
pKa 9.79[12]

Synthesis and Purification

While Sesamol can be extracted from natural sources, chemical synthesis is often preferred for achieving high purity and yield for research and pharmaceutical applications. The most common synthetic route starts from piperonal (heliotropine).

Synthetic Pathway: From Piperonal to Sesamol

The synthesis of Sesamol from piperonal typically involves a Baeyer-Villiger oxidation, followed by hydrolysis of the resulting formate ester.

G Piperonal Piperonal Sesamyl_formate Sesamyl Formate Piperonal->Sesamyl_formate Baeyer-Villiger Oxidation Peracetic_acid Peracetic Acid Sesamol Sesamol (this compound) Sesamyl_formate->Sesamol Saponification Hydrolysis Hydrolysis (e.g., NaOH)

Caption: Synthetic workflow for Sesamol from Piperonal.

Detailed Laboratory Synthesis Protocol

This protocol is adapted from established methods for the synthesis of Sesamol.[10][13][14]

Materials:

  • Piperonal

  • Anhydrous peracetic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve piperonal in toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Oxidation: Cool the mixture in an ice bath to 5-10 °C. Slowly add anhydrous peracetic acid dropwise from the dropping funnel, maintaining the reaction temperature below 15 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the excess acid, followed by a wash with brine.

  • Hydrolysis: Add a 10% aqueous solution of sodium hydroxide to the organic layer and stir vigorously for 2-3 hours to hydrolyze the intermediate sesamyl formate to the sodium salt of sesamol.

  • Isolation of Sesamol: Separate the aqueous layer and cool it in an ice bath. Acidify the aqueous layer with dilute hydrochloric acid until the pH is acidic, which will precipitate the crude Sesamol.

  • Purification: Collect the crude product by filtration and wash with cold water.

Purification Protocol: Recrystallization

For obtaining high-purity Sesamol, recrystallization is an effective method.[10][15]

Procedure:

  • Solvent Selection: Toluene or ethanol are suitable solvents for the recrystallization of Sesamol.[10][15]

  • Dissolution: Dissolve the crude Sesamol in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification Protocol: High-Performance Liquid Chromatography (HPLC)

For analytical or small-scale preparative purification, a reversed-phase HPLC method can be employed.[16][17][18][19]

HPLC Parameters:

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of methanol and water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV at 290 nm
Injection Volume 10-20 µL

Analytical Characterization

A thorough analytical characterization is essential for confirming the identity and purity of synthesized or isolated this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of Sesamol provides characteristic signals for the aromatic protons, the methylenedioxy protons, and the hydroxyl proton.[20][21][22]

  • Aromatic Protons: Three signals in the aromatic region (typically δ 6.2-6.8 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Methylenedioxy Protons: A sharp singlet at approximately δ 5.9 ppm, corresponding to the two equivalent protons of the -O-CH₂-O- group.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of δ 5.0-6.0 ppm.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.[23][24][25][26]

  • Aromatic Carbons: Six signals in the aromatic region (δ 100-150 ppm).

  • Methylenedioxy Carbon: A signal around δ 101 ppm for the -O-CH₂-O- carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Sesamol displays characteristic absorption bands for its functional groups.[27][28][29][30][31]

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ for the methylenedioxy group.

  • C=C Aromatic Stretch: Several sharp bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region, characteristic of the aryl ether and phenol C-O bonds.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of Sesamol will show a prominent molecular ion peak (M⁺) at m/z 138, corresponding to its molecular weight. The fragmentation pattern will include characteristic losses of CO and other fragments from the ring system.[30][32][33]

Electrochemical Properties

Cyclic voltammetry studies have been used to determine the antioxidant capacity of Sesamol by measuring its redox potential.[2][8][34][35][36][37] The oxidation potential provides insight into the ease with which Sesamol can donate an electron to neutralize free radicals.

Biological Activities and Mechanisms of Action

Sesamol exhibits a wide range of biological activities, making it a molecule of significant interest in pharmacology and drug development.

Antioxidant Activity

The primary and most well-documented biological activity of Sesamol is its potent antioxidant effect. It acts as a free radical scavenger, primarily through the donation of the hydrogen atom from its phenolic hydroxyl group.[6] This activity is central to its protective effects against oxidative stress-related pathologies.

Anti-inflammatory and Immunomodulatory Effects

Sesamol has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory signaling pathways.[6][7][38][39]

G Sesamol Sesamol NFkB NF-κB Pathway Sesamol->NFkB Inhibits MAPK MAPK Pathway Sesamol->MAPK Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Proinflammatory_Cytokines Upregulates MAPK->Proinflammatory_Cytokines Upregulates Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Promotes

Caption: Sesamol's anti-inflammatory mechanism of action.

Sesamol has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[12][40] This leads to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5]

Anticancer Properties

Emerging evidence highlights the potential of Sesamol as an anticancer agent. It has been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis in various cancer cell lines.[1][4] The anticancer effects of Sesamol are mediated through the modulation of multiple signaling pathways, including:

  • p53 pathway [12]

  • PI3K/AKT pathway [12]

  • Wnt/β-catenin signaling [7]

These actions underscore the potential of Sesamol and its derivatives in the development of novel cancer chemotherapeutics.[40]

Safety and Toxicology

Sesamol is generally regarded as safe, being a natural component of a widely consumed food product. However, as with any bioactive compound, a thorough understanding of its toxicological profile is necessary. Acute toxicity studies have been conducted, and further research is ongoing to establish a comprehensive safety profile for its use in therapeutic applications.

Conclusion

This compound (Sesamol) is a molecule of significant scientific interest, owing to its well-defined chemical structure, accessible synthesis, and a wide array of potent biological activities. Its antioxidant, anti-inflammatory, and anticancer properties, underpinned by its interaction with key cellular signaling pathways, position it as a promising candidate for the development of new therapeutic agents. This technical guide provides a foundational resource for researchers, consolidating essential data and protocols to aid in the exploration and application of this versatile compound.

References

Spectroscopic Data of 1,3-Benzodioxol-4-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Benzodioxol-4-ol, a key heterocyclic organic compound, serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical agents. Its unique structural motif, featuring a fused dioxole ring and a hydroxyl group on the benzene core, imparts specific chemical reactivity and biological activity. Accurate structural elucidation and purity assessment are paramount in any research and development endeavor involving this molecule. This guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content herein is designed to equip researchers, scientists, and drug development professionals with the necessary insights for unambiguous identification and characterization of this compound.

Molecular Structure and Spectroscopic Correlation

The structural framework of this compound dictates its characteristic spectroscopic signatures. Understanding the interplay between the molecular geometry and the physical principles of each analytical technique is crucial for accurate data interpretation.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of approximately 12 ppm and a sufficient number of scans (typically 16-64) are recommended to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of This compound B Dissolve in 0.7 mL of deuterated solvent A->B C Transfer to NMR tube B->C D Insert sample into spectrometer C->D E Tune and shim the instrument D->E F Acquire spectrum (16-64 scans) E->F G Fourier Transform F->G H Phase and baseline correction G->H I Integrate peaks and assign chemical shifts H->I

Caption: General workflow for NMR data acquisition and processing.

¹H NMR Data and Interpretation

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8 (predicted)d1HH-7
~6.7 (predicted)d1HH-5
~6.6 (predicted)t1HH-6
5.95 (predicted)s2H-OCH₂O-
5.5 (predicted)br s1H-OH

Note: Predicted values are based on standard chemical shift tables and spectral databases for similar compounds. Actual values may vary slightly depending on the solvent and experimental conditions.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, methylene, and hydroxyl protons. The three aromatic protons (H-5, H-6, and H-7) form an ABC spin system, which would theoretically result in a complex multiplet. However, due to the specific substitution pattern, a doublet for H-7 (ortho-coupled to H-6), a doublet for H-5 (ortho-coupled to H-6), and a triplet for H-6 (ortho-coupled to both H-5 and H-7) are anticipated. The two protons of the methylenedioxy group are chemically equivalent and are expected to appear as a sharp singlet. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is sensitive to concentration and solvent.

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR Data Acquisition

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the need for a greater number of scans (typically 256 or more) due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets.

¹³C NMR Data and Interpretation

Chemical Shift (δ, ppm)Assignment
147.2C-3a
145.8C-7a
135.0C-4
119.5C-6
108.5C-5
107.8C-7
101.4-OCH₂O-

Source: Spectral data obtained from SpectraBase.[1]

The ¹³C NMR spectrum displays seven distinct signals, corresponding to the seven unique carbon atoms in the molecule. The chemical shifts are consistent with the proposed structure. The carbons directly attached to oxygen atoms (C-3a, C-7a, and C-4) are the most deshielded, appearing at the downfield end of the spectrum. The methylene carbon of the dioxole ring (-OCH₂O-) appears at a characteristic chemical shift of around 101.4 ppm. The remaining aromatic carbons appear in the expected region between 107 and 120 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Experimental Protocol: FTIR Data Acquisition

  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

FTIR Data and Interpretation

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3350 (broad)O-H stretchPhenolic -OH
~3050C-H stretchAromatic C-H
~2900C-H stretchMethylene (-CH₂-)
~1620, 1500, 1480C=C stretchAromatic Ring
~1250C-O-C asymmetric stretchDioxole Ring Ether
~1040C-O-C symmetric stretchDioxole Ring Ether
~1200C-O stretchPhenolic C-O

Source: Characteristic IR absorption frequencies for functional groups.[2][3]

The IR spectrum of this compound is characterized by a broad absorption band in the region of 3350 cm⁻¹, which is indicative of the O-H stretching vibration of the hydrogen-bonded phenolic hydroxyl group. The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching absorptions in the 1620-1480 cm⁻¹ region. The distinctive C-O-C asymmetric and symmetric stretching vibrations of the methylenedioxy group are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. The C-O stretch of the phenol is also a key feature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Experimental Protocol: GC-MS Data Acquisition

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • GC Separation: The sample is injected into a gas chromatograph (GC) equipped with a suitable capillary column to separate the analyte from any impurities.

  • MS Analysis: The eluent from the GC is introduced into the mass spectrometer, typically using Electron Ionization (EI) at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.

MS_Fragmentation Figure 2: Proposed EI Fragmentation Pathway M [M]⁺˙ m/z = 138 F1 [M-H]⁺ m/z = 137 M->F1 -H• F2 [M-CO]⁺˙ m/z = 110 M->F2 -CO F4 [C₆H₅O]⁺ m/z = 93 M->F4 -CH₂O F3 [M-CHO]⁺ m/z = 109 F2->F3 -H• F5 [C₅H₅]⁺ m/z = 65 F2->F5 -CHO• F4->F5 -CO

Caption: A plausible mass spectrometry fragmentation pathway for this compound.

Mass Spectrum Data and Interpretation

m/zProposed Fragment IonFormula of Fragment
138Molecular Ion [M]⁺˙[C₇H₆O₃]⁺˙
137[M-H]⁺[C₇H₅O₃]⁺
110[M-CO]⁺˙[C₆H₆O₂]⁺˙
109[M-CHO]⁺[C₆H₅O₂]⁺
93[M-CH₂O]⁺[C₆H₅O₂]⁺
65[C₅H₅]⁺[C₅H₅]⁺

Source: PubChem for molecular ion peak and general fragmentation principles.[4]

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 138, corresponding to the molecular weight of the compound. A significant peak at m/z 137 is also anticipated due to the loss of a hydrogen radical.[4] A key fragmentation pathway for phenols involves the loss of a neutral carbon monoxide (CO) molecule, which would lead to an ion at m/z 110. Subsequent loss of a hydrogen radical would give a fragment at m/z 109. Fragmentation of the dioxole ring can occur through the loss of formaldehyde (CH₂O), resulting in an ion at m/z 93. Further fragmentation of these ions can lead to smaller, stable aromatic cations, such as the cyclopentadienyl cation at m/z 65.[5]

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a comprehensive and self-validating confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insights into the molecule's stability and fragmentation pathways. This guide serves as a foundational reference for the analytical characterization of this compound, enabling researchers to proceed with confidence in their synthetic and developmental endeavors.

References

An In-Depth Technical Guide to 1,3-Benzodioxol-4-ol (CAS: 69393-72-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Benzodioxol-4-ol (also known as 2,3-methylenedioxyphenol), a significant heterocyclic organic compound. Given the extensive interest in 1,3-benzodioxole derivatives for their wide-ranging biological activities, this document serves as a core reference for professionals in drug discovery and chemical synthesis. It consolidates critical information on its chemical and physical properties, analytical characterization, synthesis strategies, and safety and handling protocols. While specific biological data for this compound is limited, this guide explores the well-documented activities of the broader 1,3-benzodioxole class, offering valuable insights into its potential applications.

Introduction: The Significance of the 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole moiety is a fundamental structural unit found in a multitude of natural products and synthetic compounds with significant biological activities.[1] This heterocyclic system, consisting of a benzene ring fused to a five-membered dioxole ring, is a key pharmacophore in medicinal chemistry.[2] Derivatives of 1,3-benzodioxole have demonstrated a remarkable array of pharmacological effects, including anti-tumor, anti-hyperlipidemia, and antioxidant properties.[3] The versatility of the 1,3-benzodioxole scaffold makes it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[2] this compound, with its reactive hydroxyl group, is a particularly useful intermediate for creating a diverse library of derivatives for further investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueSource
CAS Number 69393-72-2[4]
Molecular Formula C₇H₆O₃[4]
Molecular Weight 138.12 g/mol [4]
IUPAC Name This compound[4]
Synonyms 2,3-Methylenedioxyphenol, 4-Hydroxy-1,3-benzodioxole[4]
XLogP3 1.4[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 0[4]

Synthesis Strategies

A proposed synthesis for this compound would therefore involve the selective methylenation of the 1,2-hydroxyl groups of pyrogallol.

G Pyrogallol Pyrogallol Reaction Williamson Ether Synthesis (Selective Methylenation) Pyrogallol->Reaction Dihalomethane Dihalomethane (e.g., CH₂Cl₂ or CH₂Br₂) Dihalomethane->Reaction Base Base (e.g., NaOH, K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Product This compound Reaction->Product

Caption: Proposed synthetic pathway to this compound.

Causality Behind Experimental Choices:

  • Starting Material: Pyrogallol is the logical precursor due to its 1,2,3-trihydroxybenzene structure, which provides the necessary adjacent hydroxyl groups for the formation of the dioxole ring, leaving the third hydroxyl at the desired position.

  • Reagent: A dihalomethane, such as dichloromethane or dibromomethane, serves as the source of the methylene bridge.

  • Base: A base is required to deprotonate the hydroxyl groups of pyrogallol, forming a more nucleophilic phenoxide that can then attack the dihalomethane in a Williamson ether synthesis-type reaction. The choice of base and reaction conditions would be critical to favor the formation of the five-membered ring over polymerization or other side reactions.

  • Solvent: A polar aprotic solvent like DMF or DMSO is often used in such reactions to facilitate the dissolution of the reactants and promote the nucleophilic substitution.

Self-Validating System:

The success of the synthesis would be validated through a series of analytical techniques as outlined in the following section. The disappearance of the starting material and the appearance of a new product with the expected spectral characteristics would confirm the reaction's progress and success. Purification would likely be achieved through column chromatography or recrystallization.

Analytical Characterization

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dioxole ring, and the hydroxyl proton. The aromatic protons would likely appear as a multiplet in the aromatic region (δ 6.0-7.5 ppm). The methylene protons would typically present as a singlet at approximately δ 5.9 ppm. The hydroxyl proton signal would be a broad singlet, with its chemical shift dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of the different carbon environments: aromatic carbons, the methylene carbon of the dioxole ring, and the carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

  • Strong C-O stretching bands in the region of 1000-1300 cm⁻¹ associated with the ether linkages of the dioxole ring and the phenolic hydroxyl group.

  • C-H stretching vibrations for the aromatic and methylene groups.

  • C=C stretching vibrations in the aromatic region (around 1400-1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (138.12 g/mol ).[4] Fragmentation patterns would likely involve the loss of small molecules such as CO or formaldehyde from the dioxole ring.

Biological Activities and Potential Applications in Drug Development

While specific studies on the biological activity of this compound are not extensively documented, the broader class of 1,3-benzodioxole derivatives has shown a wide range of promising pharmacological effects.[3] This suggests that this compound is a valuable starting point for the synthesis of novel therapeutic agents.

G BZD 1,3-Benzodioxole Derivatives Antitumor Anti-tumor Activity (Enzyme Inhibition, Apoptosis Promotion) BZD->Antitumor Antihyperlipidemia Anti-hyperlipidemia Effects (Reduction of Plasma Lipids) BZD->Antihyperlipidemia Antioxidant Antioxidant Activity BZD->Antioxidant Antimicrobial Antimicrobial Properties BZD->Antimicrobial Neuroprotective Neuroprotective Effects BZD->Neuroprotective

Caption: Reported biological activities of 1,3-benzodioxole derivatives.

  • Anti-tumor Activity: Many 1,3-benzodioxole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3] Their mechanisms of action often involve the inhibition of enzymes crucial for cancer cell proliferation and the induction of apoptosis.

  • Anti-hyperlipidemia Effects: Certain derivatives have been shown to reduce plasma lipid levels, indicating their potential in the treatment of cardiovascular diseases.[3]

  • Antioxidant Properties: The phenolic nature of many 1,3-benzodioxole derivatives imparts them with antioxidant capabilities, allowing them to scavenge free radicals and protect against oxidative stress.

  • Other Activities: The 1,3-benzodioxole scaffold is also found in compounds with antimicrobial and neuroprotective properties.[3]

The presence of the hydroxyl group on this compound provides a reactive site for further chemical modifications, enabling the synthesis of a wide array of derivatives that can be screened for various biological activities.

Safety and Handling

Hazard Identification (Based on 1,3-Benzodioxole):

  • Harmful if swallowed. [5]

  • May cause skin and eye irritation. [5]

  • May cause respiratory irritation. [5]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Spill and Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.

G Handling Safe Handling of this compound PPE Use Appropriate PPE (Gloves, Goggles, Lab Coat) Handling->PPE Ventilation Work in a Well-Ventilated Area (Fume Hood) Handling->Ventilation Storage Store in a Cool, Dry, Well-Ventilated Place Handling->Storage Disposal Dispose of According to Local Regulations Handling->Disposal

Caption: Key safety and handling protocols for this compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its straightforward, albeit not explicitly detailed, synthesis from pyrogallol, combined with the diverse biological activities exhibited by its derivatives, makes it a compound of high interest for researchers. This guide has provided a comprehensive overview of its properties, synthesis strategies, analytical characterization, and safety considerations. Further research into the specific biological activities of this compound and its immediate derivatives is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to 1,3-Benzodioxol-4-ol: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzodioxol-4-ol, a substituted derivative of the benzodioxole heterocyclic scaffold, is a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. The benzodioxole moiety itself is a key structural component in a wide array of natural products and synthetic compounds exhibiting diverse biological activities.[1][2] This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, analytical characterization, and its emerging role as a versatile building block in the development of novel therapeutic agents.

Part 1: Chemical Identity and Properties

Nomenclature and Synonyms

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[3] It is also known by several synonyms, which are often encountered in chemical literature and databases.

Identifier Value
IUPAC Name This compound[3]
CAS Number 69393-72-2
Molecular Formula C₇H₆O₃[3]
Synonyms 2,3-Methylenedioxyphenol
Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile.

Property Value Source
Molecular Weight 138.12 g/mol [3]
Appearance White to light brown solid
Melting Point 65 °C
Boiling Point 68-72 °C at 0.2 Torr
XLogP3 1.4[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 0[3]

Part 2: Synthesis and Reactivity

Synthetic Approaches

While specific, detailed industrial-scale synthesis protocols for this compound are not abundantly available in public literature, its synthesis can be conceptually derived from established methods for preparing substituted benzodioxoles. A common and versatile method for the formation of the 1,3-benzodioxole ring is the reaction of a catechol (a 1,2-dihydroxybenzene) with a methylene source, often in the presence of an acid or base catalyst.[4]

A plausible synthetic route to this compound would involve the use of pyrogallol (1,2,3-trihydroxybenzene) as a starting material. Selective protection of two adjacent hydroxyl groups would be a key step, followed by the introduction of the methylene bridge.

Synthesis_Workflow Start Pyrogallol (1,2,3-Trihydroxybenzene) Step1 Selective Protection of 1,2-hydroxyls Start->Step1 Intermediate1 Protected Pyrogallol Step1->Intermediate1 Step2 Reaction with Methylene Source (e.g., Dichloromethane) Intermediate1->Step2 Intermediate2 Protected this compound Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 End This compound Step3->End

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Conceptual Synthesis of 1,3-Benzodioxole-4-carboxylic acid (a related derivative)

While a specific protocol for this compound is not detailed, the synthesis of a closely related derivative, 1,3-Benzodioxole-4-carboxylic acid, from 2,3-(methylenedioxy)benzaldehyde provides insight into the manipulation of this scaffold.

  • Oxidation of the Aldehyde: A solution of 2,3-(methylenedioxy)benzaldehyde (1.06 mmol) and potassium carbonate (6.9 mmol) in methanol is treated with hydrogen peroxide (30-32 wt. % solution in water).

  • Reaction Conditions: The mixture is stirred at room temperature for 16 hours.

  • Workup: The reaction mixture is washed with diethyl ether. The aqueous layer is then acidified with 1 N aq. HCl to a pH greater than 1.

  • Extraction and Isolation: The product is extracted with ethyl acetate, dried over MgSO₄, and concentrated to yield 1,3-benzodioxole-4-carboxylic acid.[2]

This example illustrates a common transformation on the benzodioxole ring, highlighting its stability under oxidative conditions.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its three key functional components: the aromatic ring, the dioxole ring, and the hydroxyl group.

  • Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the dioxole and hydroxyl groups. This allows for the introduction of various substituents at the available positions on the ring.[5]

  • Dioxole Ring: The methylenedioxy bridge is generally stable but can be cleaved under certain harsh conditions.

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. It can also be alkylated or acylated to form ethers and esters, respectively. This hydroxyl group is a key handle for further functionalization in synthetic chemistry.

Part 3: Applications in Drug Discovery and Development

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs.[6] Derivatives of 1,3-benzodioxole have demonstrated a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-tumor effects.[4][7]

Role as a Pharmacophore and Building Block

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group provides a convenient point for derivatization, allowing for the exploration of structure-activity relationships (SAR). The benzodioxole moiety itself can contribute to the binding of a molecule to its biological target and can influence its pharmacokinetic properties.[8]

Derivatives of 1,3-benzodioxole have been investigated for their potential as:

  • Anti-tumor agents: The benzodioxole ring is a structural component of several anti-cancer compounds.[7][9]

  • Anti-hyperlipidemia agents: Certain derivatives have shown the ability to reduce plasma lipid levels.[7]

  • Antioxidants: The phenolic hydroxyl group can act as a radical scavenger.[7]

Mechanism of Action and Biological Targets

The mechanism of action of 1,3-benzodioxole derivatives is diverse and depends on the overall structure of the molecule. One notable interaction is the inhibition of cytochrome P450 enzymes by the methylenedioxy group. This can have significant implications for drug metabolism and can be exploited to enhance the bioavailability of co-administered drugs.[4]

Mechanism_of_Action Compound 1,3-Benzodioxole Derivative CYP450 Cytochrome P450 Enzymes Compound->CYP450 Inhibition Target Biological Target (e.g., Receptor, Enzyme) Compound->Target Binding Metabolism Drug Metabolism CYP450->Metabolism Catalyzes Response Pharmacological Response Target->Response Leads to

Caption: Potential mechanisms of action for 1,3-benzodioxole derivatives.

Part 4: Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quality of this compound and its derivatives.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The proton NMR spectrum of this compound would show characteristic signals for the aromatic protons, the methylene protons of the dioxole ring, and the hydroxyl proton. The carbon NMR spectrum would reveal the number of unique carbon environments.[3][9]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the O-H stretch of the hydroxyl group and the C-O stretches of the dioxole ring.[3]

Spectroscopic Data for this compound
¹³C NMR Spectral data available.[9]
GC-MS Top peak at m/z 138.[3]
IR Vapor phase IR spectra available.[3]
Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point for method development.[10][11]

  • Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile compounds like this compound. It can be used to separate and identify impurities.[3]

Experimental Protocol: General HPLC Purity Analysis

This protocol provides a general framework for the HPLC analysis of a benzodioxole derivative.

  • Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase: Prepare a suitable mixture of acetonitrile and water (e.g., 80:20 v/v), filter, and degas.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: Determined by the UV absorbance maximum of the compound.

  • Analysis: Inject the sample and record the chromatogram. Purity is typically calculated based on the area percentage of the main peak.[10]

Part 5: Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][13]

  • Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is a valuable and versatile molecule with significant potential in organic synthesis and drug discovery. Its unique structural features and reactivity make it an attractive starting material for the development of novel compounds with a wide range of biological activities. A thorough understanding of its chemical properties, synthesis, and analytical characterization is crucial for harnessing its full potential in the pursuit of new therapeutic agents. As research into the diverse applications of benzodioxole derivatives continues, this compound is poised to remain a compound of considerable interest to the scientific community.

References

An In-Depth Technical Guide to 1,3-Benzodioxol-4-ol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1,3-Benzodioxol-4-ol (also known as 2,3-methylenedioxyphenol or ortho-sesamol), a synthetic phenolic compound belonging to the benzodioxole family. While its isomer, sesamol (3,4-methylenedioxyphenol), is a well-documented natural product with significant antioxidant properties, this compound is primarily known as a synthetic intermediate. This document details its physicochemical properties, provides an expert-guided methodology for its chemical synthesis from pyrogallol, and explores its current and potential applications in drug discovery and agrochemical development. The guide is structured to provide researchers, chemists, and drug development professionals with a foundational understanding and practical protocols related to this specific and important structural isomer.

Introduction: The Significance of Isomeric Substitution in Benzodioxoles

The 1,3-benzodioxole moiety, characterized by a methylenedioxy bridge fused to a benzene ring, is a privileged scaffold found in a multitude of natural products and synthetic molecules with profound biological activities.[1][2] Prominent examples include safrole from sassafras oil, piperine from black pepper, and the potent antioxidant sesamol from sesame oil.[1][3] The biological effects of these molecules are exquisitely sensitive to the substitution pattern on the aromatic ring.

This guide focuses on This compound (Figure 1), an isomer of the more widely known sesamol. Whereas sesamol features a hydroxyl group at the 5-position, this compound has its hydroxyl group at the 4-position. This seemingly minor structural shift from a para- to an ortho-relationship between the hydroxyl group and the dioxole oxygen significantly alters the molecule's electronic properties, steric hindrance, and potential for intramolecular interactions, thereby distinguishing its chemical reactivity and biological profile.

Unlike sesamol, this compound is not reported as a naturally occurring compound and is primarily accessed through chemical synthesis.[4] Its principal value lies in its role as a versatile chemical building block for creating more complex derivatives, particularly in the agrochemical sector.[5][6] This guide aims to consolidate the available technical information on this compound, providing a detailed examination of its synthesis, properties, and applications to facilitate further research and development.

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of chemical research. This compound is typically isolated as a white to light brown solid.[5] Its key identifying properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[7]
Synonyms 2,3-Methylenedioxyphenol, ortho-Sesamol[7]
CAS Number 69393-72-2[5][7]
Molecular Formula C₇H₆O₃[7][8]
Molecular Weight 138.12 g/mol [7][8]
Appearance White to light brown solid[5]
Melting Point 65 °C[5]
Boiling Point 68-72 °C @ 0.2 Torr[5]
pKa 9.59 ± 0.20 (Predicted)[5]
Spectroscopic Data

The structural identity of synthesized this compound is unequivocally confirmed through spectroscopic analysis.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the characteristic methylene protons of the dioxole ring. The aromatic protons typically appear as a multiplet system, while the methylene bridge protons give a sharp singlet around 5.9-6.0 ppm. The hydroxyl proton signal is a broad singlet whose chemical shift is dependent on concentration and solvent.

  • ¹³C NMR Spectroscopy: The carbon spectrum shows seven distinct signals corresponding to the seven carbon atoms in the molecule. Key signals include the methylene carbon of the dioxole ring (around 101-102 ppm) and the aromatic carbons, with the carbon bearing the hydroxyl group being significantly downfield.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Strong C-O stretching bands for the aryl ether linkage of the dioxole ring are also prominent.[10]

  • Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 138).

Reference spectra for this compound are available in public databases such as SpectraBase and ChemicalBook for comparison.[10][11]

Chemical Synthesis

The synthesis of this compound is not as widely published as that of its isomer, sesamol. However, a robust and logical synthetic route can be designed based on established chemical principles for the methylenation of catechols. The most direct precursor is Pyrogallol (Benzene-1,2,3-triol), where the adjacent hydroxyl groups at the 1- and 2-positions can be selectively cyclized to form the methylenedioxy ring, leaving the hydroxyl group at the 3-position (which becomes the 4-position in the new ring system) intact.[12]

This synthetic approach is supported by patent literature, which describes the use of pyrogallol as a starting material for producing 4-substituted-1,3-benzodioxole derivatives for use as pesticides.[5][6][7]

Synthetic Workflow: Methylenation of Pyrogallol

The core of the synthesis is a Williamson ether synthesis-type reaction, where the diphenoxide, formed by deprotonating two adjacent hydroxyl groups of pyrogallol, acts as a nucleophile to attack a methylene dihalide, such as dibromomethane (CH₂Br₂) or dichloromethane (CH₂Cl₂).

Synthesis_Workflow Pyrogallol Pyrogallol (Benzene-1,2,3-triol) Reaction Reaction Vessel Heat (Reflux) Pyrogallol->Reaction Reagents Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., DMF, Acetone) Dibromomethane (CH₂Br₂) Reagents->Reaction Intermediate Intermediate Diphenoxide (in situ) Reaction->Intermediate Formation Workup Aqueous Workup (Filtration, Extraction) Intermediate->Workup Cyclization Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Crude Product Product This compound (Final Product) Purification->Product Pure Product Application_Pathway Start This compound Derivatization Chemical Derivatization (e.g., Etherification, Esterification) Start->Derivatization Scaffold Agro Agrochemicals (e.g., Pesticides) Derivatization->Agro Synthesis Drug Drug Discovery Leads (e.g., Enzyme Inhibitors) Derivatization->Drug Synthesis

References

The 1,3-Benzodioxole Moiety: A Privileged Scaffold in Biological Systems and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-benzodioxole ring system, a bicyclic structure composed of a benzene ring fused to a five-membered dioxole ring, is a recurring and significant motif in a vast array of biologically active molecules.[1][2] From its prevalence in natural products to its incorporation in synthetic pharmaceuticals and agrochemicals, this moiety imparts a unique combination of physicochemical and pharmacological properties. This technical guide provides a comprehensive exploration of the biological significance of the 1,3-benzodioxole core. It delves into the mechanistic underpinnings of its diverse activities, including its well-established role as a potent inhibitor of cytochrome P450 enzymes, its emerging potential in oncology, metabolic disorders, and neuroprotection, and its toxicological considerations. This guide is intended to serve as a detailed resource for researchers and drug development professionals, offering not only a thorough scientific overview but also practical insights into the experimental evaluation of 1,3-benzodioxole-containing compounds.

Introduction: The Structural and Electronic Landscape of 1,3-Benzodioxole

The 1,3-benzodioxole moiety, also known as the methylenedioxyphenyl (MDP) group, is characterized by its rigid, planar structure and distinct electronic properties.[3] The fusion of the electron-rich dioxole ring to the aromatic benzene ring influences the overall electron distribution, creating a molecule with a unique reactivity profile. This structure is a key component in a variety of natural products, including safrole from sassafras oil, myristicin from nutmeg, and piperine from black pepper.[4][5][6] In synthetic chemistry, the 1,3-benzodioxole scaffold serves as a versatile building block for the creation of complex molecules with a wide range of therapeutic applications.[4][7]

The Double-Edged Sword: Cytochrome P450 Modulation

Perhaps the most well-documented biological activity of the 1,3-benzodioxole moiety is its profound interaction with the cytochrome P450 (CYP450) superfamily of enzymes.[3] These enzymes are central to the metabolism of a vast array of xenobiotics, including drugs, toxins, and dietary components. Compounds containing the 1,3-benzodioxole group can act as both inhibitors and, in some cases, inducers of CYP450 enzymes, a duality that has significant implications for drug-drug interactions and toxicology.

Mechanism-Based Inhibition of Cytochrome P450

The hallmark of many 1,3-benzodioxole-containing compounds is their ability to act as mechanism-based inhibitors of CYP450 enzymes, particularly isoforms like CYP3A4.[8][9] This type of inhibition is characterized by a time-dependent, irreversible inactivation of the enzyme.[10] The process is initiated by the CYP450-mediated oxidation of the methylene bridge of the dioxole ring. This generates a highly reactive carbene intermediate.[11] This carbene can then covalently bind to the heme iron or the apoprotein of the enzyme, forming a stable metabolic-intermediate complex (MIC) and rendering the enzyme non-functional.[9]

This inhibitory action is the basis for the synergistic effects observed with certain insecticides, such as the use of piperonyl butoxide with pyrethrins. Piperonyl butoxide, a synthetic 1,3-benzodioxole derivative, inhibits the insect's CYP450 enzymes that would otherwise metabolize and detoxify the pyrethrin, thereby increasing the insecticide's potency and duration of action.

Diagram: Mechanism of CYP450 Inhibition by 1,3-Benzodioxole

CYP450_Inhibition cluster_0 CYP450 Active Site Benzodioxole 1,3-Benzodioxole Substrate Metabolism Oxidative Metabolism (NADPH, O₂) Benzodioxole->Metabolism Enters Active Site CYP450 Cytochrome P450 (Fe³⁺) CYP450->Metabolism MIC Metabolic-Intermediate Complex (Inactive) Intermediate Reactive Carbene Intermediate Metabolism->Intermediate Oxidation of Methylene Bridge Intermediate->MIC Covalent Binding to Heme/Apoprotein Lipid_Metabolism cluster_0 Hepatocyte Benzodioxole 1,3-Benzodioxole Derivative (e.g., Sesamin) PPARa PPARα Benzodioxole->PPARa Activates SREBP1c SREBP-1c Benzodioxole->SREBP1c Inhibits FAO_Genes Fatty Acid Oxidation Genes PPARa->FAO_Genes ↑ Transcription Lipogenesis_Genes Lipogenesis Genes SREBP1c->Lipogenesis_Genes ↓ Transcription FAO ↑ Fatty Acid Oxidation FAO_Genes->FAO Lipogenesis ↓ Lipogenesis Lipogenesis_Genes->Lipogenesis

References

The Synthesis of 1,3-Benzodioxole Derivatives from Catechol: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3-benzodioxole ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic molecules with significant therapeutic potential. Its derivatives have demonstrated a wide array of biological activities, including anti-tumor, neuroprotective, and anti-inflammatory properties.[1][2] This guide provides an in-depth technical overview of the primary synthetic routes to 1,3-benzodioxole derivatives, starting from the readily available precursor, catechol. We will explore the core chemical transformations, delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and offer a comparative analysis to inform methodological choices in a research and development setting.

The Strategic Importance of the 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole moiety, also known as the methylenedioxyphenyl group, is a structural feature in a multitude of bioactive compounds.[2] Its unique electronic properties, arising from the fusion of an electron-rich dioxole ring to an aromatic system, confer specific binding affinities and metabolic stabilities to parent molecules.[1][3] This makes it an invaluable building block for medicinal chemists aiming to modulate the pharmacological profiles of drug candidates.[2] Derivatives are being investigated for a range of applications, from oncology to central nervous system disorders, underscoring the necessity for robust and scalable synthetic access to this key intermediate.[1][4][5]

Core Synthetic Strategies from Catechol

The synthesis of the 1,3-benzodioxole ring from catechol primarily relies on the formation of a five-membered dioxole ring by introducing a one-carbon "bridge" across the two phenolic hydroxyl groups. This is predominantly achieved via two mechanistically distinct but highly effective strategies: reaction with a dihalomethane or condensation with a carbonyl compound.

Route A: Williamson-Type Ether Synthesis with Dihalomethanes

This classical and widely used method involves the reaction of catechol with a dihalomethane, such as dichloromethane (CH₂Cl₂) or dibromomethane (CH₂Br₂), under basic conditions.[6] The reaction proceeds via a double intramolecular Sₙ2 displacement, analogous to the Williamson ether synthesis.[7]

The choice of base is critical; strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are required to deprotonate the weakly acidic phenolic hydroxyl groups of catechol, forming the more nucleophilic catecholate dianion.[8][9]

Route B: Acid-Catalyzed Condensation with Carbonyls

An alternative strategy involves the acid-catalyzed condensation of catechol with an aldehyde or a ketone.[10] This reaction forms a cyclic acetal or ketal, respectively. The use of different carbonyl compounds allows for the direct installation of substituents at the 2-position of the benzodioxole ring. Strong acids like hydrochloric or sulfuric acid can be used, as well as solid acid catalysts such as HY zeolite, which can offer advantages in terms of separation and catalyst recycling.[1][10][11][12]

Mechanistic Insights and Optimization Parameters

A deep understanding of the reaction mechanisms is paramount for troubleshooting, optimization, and adaptation of these syntheses for specific target molecules.

Mechanism A: The Dihalomethane Route & The Role of Phase Transfer Catalysis

The reaction of catechol with dichloromethane is a heterogeneous process, as the catecholate salt is soluble in the aqueous phase while the dihalomethane is in the organic phase. To overcome this phase boundary limitation and enhance reaction rates, a phase transfer catalyst (PTC) is often employed.[13] Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride, are common choices.[8][13]

The PTC transports the catecholate anion from the aqueous phase into the organic phase, where it can react with the dihalomethane. This process significantly accelerates the reaction, allowing for milder conditions and often leading to higher yields.[8][13]

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Catechol Catechol (HO-Ar-OH) NaOH 2 NaOH Catecholate Catecholate Dianion (-O-Ar-O-)²⁻ + 2 Na⁺ PTC_aq PTC⁺X⁻ (Q⁺X⁻) PTC_cat PTC⁺(⁻O-Ar-O⁻)¹/² (Q⁺(Catecholate)¹/²) PTC_org PTC⁺(⁻O-Ar-O⁻)¹/² PTC_cat->PTC_org Phase Transfer DCM Dichloromethane (CH₂Cl₂) Intermediate Intermediate (Cl-CH₂-O-Ar-O⁻) Product 1,3-Benzodioxole Product->PTC_aq Regenerates PTC

Diagram 1: Mechanism of Phase Transfer Catalyzed Synthesis.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are often used because they can dissolve both the organic reactants and, to some extent, the catecholate-PTC complex, facilitating the reaction.[9][14][15]

  • Temperature: Careful temperature control is necessary. While higher temperatures increase the reaction rate, they can also lead to side reactions, such as the hydrolysis of dichloromethane to formaldehyde in a strongly alkaline medium.[8] Temperatures are often maintained around 110-120°C.[8][14]

Mechanism B: The Carbonyl Condensation Route

This reaction proceeds via a classical acid-catalyzed acetalization mechanism. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the phenolic hydroxyl groups.

A critical aspect of this synthesis is the removal of water as it is formed. According to Le Châtelier's principle, removing a product will drive the equilibrium towards further product formation. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus, often with a solvent like cyclohexane or toluene that forms an azeotrope with water.[10]

// Reactants Catechol [label="Catechol"]; Aldehyde [label="Aldehyde/Ketone\n(R₂C=O)"]; Catalyst [label="Acid Catalyst\n(H⁺)"]; DeanStark [label="Dean-Stark Trap\n(Water Removal)"];

// Steps Protonation [label="Protonation of\nCarbonyl"]; Attack1 [label="Nucleophilic Attack\n(First -OH)"]; ProtonTransfer [label="Proton Transfer"]; Elimination [label="Water Elimination\n(Forms Oxocarbenium Ion)"]; Attack2 [label="Intramolecular Attack\n(Second -OH)"]; Deprotonation [label="Deprotonation"]; Product [label="1,3-Benzodioxole\nDerivative", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Workflow {rank=same; Catechol; Aldehyde; Catalyst;} Catalyst -> Protonation [color="#EA4335"]; Aldehyde -> Protonation; Protonation -> Attack1; Catechol -> Attack1; Attack1 -> ProtonTransfer; ProtonTransfer -> Elimination; Elimination -> Attack2; Attack2 -> Deprotonation; Deprotonation -> Product; Elimination -> DeanStark [label="H₂O removed", style=dashed, color="#34A853"]; }

Diagram 2: Workflow for Acid-Catalyzed Acetalization.

Causality Behind Experimental Choices:

  • Catalyst: While strong mineral acids work, solid acids like HY zeolite or carbon-based solid acids can offer significant process advantages.[10][11][12] They are easily filtered out, reducing the need for aqueous workup, and can be regenerated and reused, which is beneficial for industrial applications.

  • Reactant Ratio: An excess of the aldehyde or ketone is sometimes used to drive the reaction equilibrium towards the product side.[10][11]

Field-Proven Experimental Protocols

The following protocols are presented as illustrative examples, synthesized from patent literature and online chemical forums. Researchers must conduct a thorough risk assessment before proceeding with any experimental work.

Protocol 1: Synthesis of 1,3-Benzodioxole using Dichloromethane and DMSO

This protocol is an adaptation of a high-yield procedure often discussed in synthetic chemistry forums.[9][15]

G A 1. Prepare Catecholate Solution (Catechol, NaOH, DMSO) Heat to 98°C C 3. Add Catecholate to DCM solution over 30 min A->C B 2. Prepare DCM Solution (DCM in DMSO) Heat to reflux B->C D 4. Reflux 1.5 - 2 hours C->D E 5. Workup: Steam Distillation D->E F 6. Extraction & Purification (e.g., with Ether or DCM) E->F G Product (1,3-Benzodioxole) F->G

Diagram 3: Experimental Workflow for Protocol 4.1.

Step-by-Step Methodology:

  • Preparation of Catecholate: In a suitable flask, prepare a solution of catechol (e.g., 110 g) and 50% aqueous sodium hydroxide (e.g., 120 mL) in DMSO (e.g., 200 mL). Heat this mixture to approximately 98°C and stir for 30 minutes until a homogenous solution of the sodium catecholate is formed.[9]

  • Reaction Setup: In a separate, larger reaction vessel equipped with a mechanical stirrer and reflux condenser, bring a solution of methylene chloride (e.g., 120 mL) in DMSO (e.g., 300 mL) to a gentle reflux.[9]

  • Addition: Add the hot catecholate solution from Step 1 to the refluxing methylene chloride solution over a period of 30 minutes.

  • Reaction: Maintain the reaction mixture at reflux with vigorous stirring for an additional 1.5 to 2 hours.[9]

  • Isolation: Cool the mixture. Set up the apparatus for steam distillation. Pass steam through the reaction mixture to distill the product. The 1,3-benzodioxole will co-distill with water as an azeotrope and separate as a denser, oily layer in the collection flask.[9]

  • Purification: Separate the organic layer. Extract the aqueous distillate with a suitable solvent (e.g., diethyl ether or methylene chloride) to recover any dissolved product. Combine the organic phases, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the final product.[9] A yield of 95% has been reported for this method.[9]

Protocol 2: Synthesis of a 2,2-Disubstituted-1,3-Benzodioxole using a Ketone and Solid Acid Catalyst

This protocol is based on a patented method utilizing a recyclable solid acid catalyst.[10]

Step-by-Step Methodology:

  • Charging the Reactor: In a three-necked flask equipped with a stirrer, reflux condenser, and a Dean-Stark water segregator, charge catechol (e.g., 1.0 mole), a ketone (e.g., acetone, 1.2 moles), an entrainer (e.g., cyclohexane), and a carbon-based solid acid catalyst (e.g., 2.5 g per mole of ketone).[10]

  • Azeotropic Reflux: Heat the mixture to reflux with stirring. Water generated during the reaction will be removed azeotropically with the cyclohexane and collected in the Dean-Stark trap.[10]

  • Monitoring the Reaction: Monitor the progress of the reaction by observing the rate of water collection. The reaction is typically complete when no more water is separated. Continue heating for an additional 2-5 hours to ensure completion.[10]

  • Catalyst Removal: Cool the reaction mixture to room temperature. The solid acid catalyst can be recovered by simple filtration for potential reuse.

  • Purification: The filtrate contains the product dissolved in the cyclohexane and excess ketone. The solvent and unreacted ketone can be removed by distillation under reduced pressure to yield the crude product, which can be further purified if necessary. This method reports high conversion (>80%) and selectivity (>95%).[10]

Comparative Analysis of Methodologies

The choice of synthetic route depends on several factors, including the desired substitution pattern, scale, cost, and available equipment.

Parameter Route A: Dihalomethane Route B: Carbonyl Condensation
Versatility Primarily yields unsubstituted (at C2) benzodioxole.Allows for diverse C2-substituents (alkyl, aryl) depending on the aldehyde/ketone used.[10]
Reagents Catechol, dihalomethane (e.g., CH₂Cl₂), strong base (NaOH).[8]Catechol, aldehyde/ketone, acid catalyst (e.g., HY zeolite).[11][12]
Catalyst Phase Transfer Catalyst (e.g., TBAB) is often required for high yield.[13]Acid catalyst (mineral, Lewis, or solid acid). Solid acids are reusable.[10]
Key Condition Efficient phase mixing (stirring, PTC).[8]Continuous removal of water (e.g., Dean-Stark).[10]
Yield Can be very high, often >90%.[9]Generally good, with reported conversions >80%.[10]
Workup Often involves steam distillation or extraction from a biphasic mixture.[9]Simple filtration to remove solid catalyst, followed by solvent evaporation.[10]
Scalability Well-established for large-scale synthesis.Favorable for industrial scale, especially with reusable solid catalysts.

Conclusion

The synthesis of 1,3-benzodioxoles from catechol is a well-established and versatile area of organic chemistry with direct relevance to drug discovery and development. The two primary routes—Williamson-type synthesis with dihalomethanes and acid-catalyzed condensation with carbonyls—each offer distinct advantages. The choice between them is a strategic decision guided by the specific synthetic target, desired scale, and process-efficiency considerations. By understanding the underlying mechanisms and key experimental parameters, researchers can effectively harness these methodologies to construct complex molecular architectures built upon this vital heterocyclic scaffold.

References

Theoretical Frontiers in Drug Discovery: Elucidating the Molecular Structure and Potential of 1,3-Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of the 1,3-Benzodioxole Scaffold

In the landscape of medicinal chemistry and pharmaceutical development, certain molecular scaffolds emerge as privileged structures due to their consistent presence in biologically active compounds. The 1,3-benzodioxole, a heterocyclic compound featuring a benzene ring fused to a five-membered dioxole ring, is a quintessential example of such a scaffold.[1][2] Its unique electronic and structural properties make it a versatile building block for synthesizing complex molecules with a wide spectrum of therapeutic applications.[1] Derivatives of 1,3-benzodioxole are at the core of compounds investigated for anti-tumor, anti-inflammatory, neuroprotective, and even potent herbicidal and insecticidal activities.[1][2][3]

The therapeutic potential of this scaffold is not a mere coincidence; it arises from the specific stereoelectronic features imparted by the methylenedioxy bridge. This moiety can influence the molecule's overall conformation, lipophilicity, and metabolic stability, and critically, its interaction with biological targets. For instance, studies have demonstrated that the 1,3-benzodioxole unit is crucial for the antitumor activity of certain clinical agents, where its replacement significantly diminishes efficacy.[3]

However, unlocking the full potential of these derivatives requires a profound understanding of their three-dimensional structure and how subtle modifications translate into changes in biological activity. This is where theoretical and computational studies become indispensable. By simulating molecular behavior at the quantum level, we can predict structural properties, electronic distributions, and binding affinities before a single compound is synthesized. This in-silico-first approach accelerates the drug discovery pipeline, reduces costs, and enables a more rational, data-driven design of novel therapeutic agents.[4]

This technical guide provides a comprehensive overview of the core theoretical methodologies employed to study the molecular structure of 1,3-benzodioxole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind the selection of specific computational strategies, thereby bridging the gap between theoretical calculations and tangible experimental outcomes.

Part 1: The Computational Toolkit: Core Methodologies for Structural Analysis

The investigation of molecular structure in-silico relies on a hierarchy of computational methods, each offering a different balance of accuracy and computational cost. The choice of method is dictated by the specific question being asked—from the precise electron distribution within a single molecule to its dynamic behavior in a complex biological system.

Quantum Chemical (QC) Calculations: A First-Principles Approach

Quantum chemistry provides the most fundamental and accurate description of molecular structure by solving approximations of the Schrödinger equation. These methods are essential for understanding the electronic properties that govern a molecule's reactivity and interactions.

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for its exceptional balance of accuracy and efficiency. Instead of calculating the complex many-electron wavefunction, DFT determines the electron density, from which all properties of the system can be derived.

    • Causality in Method Selection: For 1,3-benzodioxole derivatives, DFT (commonly with functionals like B3LYP) is the preferred method for initial structural analysis.[5] It provides reliable optimized geometries, vibrational frequencies (for comparison with experimental IR and Raman spectra), and crucial electronic descriptors.[6] The choice of basis set (e.g., 6-31G** or 6-311G) is critical; larger basis sets provide more accuracy but increase computational time. The 6-31G basis set is often sufficient for geometry optimization and electronic property calculations of organic molecules of this size.[5]

    • Key Outputs & Their Significance:

      • Optimized Geometry: The lowest energy 3D arrangement of atoms.

      • HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.[7] A smaller gap suggests the molecule is more polarizable and reactive.

      • Molecular Electrostatic Potential (MEP): A color-coded map that illustrates the charge distribution on the molecule's surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions with protein residues.

      • Mulliken Charges: Provides an estimate of the partial charge on each atom, helping to identify sites prone to electrostatic interactions.[8]

  • Semi-Empirical Methods: Methods like AM1 and PM3 are faster, more approximate versions of QC that use parameters derived from experimental data.

    • Causality in Application: While less accurate than DFT, their speed makes them ideal for preliminary screening of large libraries of derivatives or as a source of descriptors for Quantitative Structure-Activity Relationship (QSAR) models.[7][8]

Molecular Docking: Simulating the "Lock and Key"

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., a benzodioxole derivative) to a second (the receptor, typically a protein).[9] It is a cornerstone of structure-based drug design.

  • The Rationale: The biological effect of a drug is often initiated by its binding to a specific protein target. Docking simulates this binding event, providing insights that can guide the optimization of the ligand to improve its potency and selectivity. Studies have successfully used docking to investigate 1,3-benzodioxole derivatives as inhibitors of targets like histone deacetylase (HDAC-1) and tubulin in cancer, or as agonists for the auxin receptor TIR1 in plants.[4][9][10]

  • Self-Validating Protocol: A robust docking study is a self-validating system. It typically begins by "re-docking" the native co-crystallized ligand into the protein's active site. A successful re-docking, where the calculated pose closely matches the experimental one (typically with a Root Mean Square Deviation < 2.0 Å), validates that the chosen docking algorithm and scoring function are appropriate for the system.

QSAR and Pharmacophore Modeling: Decoding the Structure-Activity Relationship

When a crystal structure of the target protein is unavailable, ligand-based methods become crucial.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR is a statistical approach that correlates the biological activity of a series of compounds with their calculated physicochemical properties or molecular descriptors.[8]

    • Expertise in Descriptor Selection: The success of a QSAR model hinges on the selection of relevant descriptors. For benzodioxole derivatives, these often include quantum chemical parameters (like Mulliken charges on the dioxole ring atoms), spatial descriptors, and physicochemical properties (like hydrophobicity).[8] A good QSAR model, validated internally (e.g., by leave-one-out cross-validation) and externally, can accurately predict the activity of newly designed compounds.[8][11]

  • Pharmacophore Modeling: This method identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target.[12]

    • Application in Virtual Screening: A validated pharmacophore model can be used as a 3D query to rapidly screen large chemical databases, filtering for molecules that possess the required features. This approach has been successfully used to identify novel 1,3-benzodioxole-based lead compounds.[4][13]

Part 2: Experimental Protocols and Workflows

This section provides standardized, step-by-step workflows for key theoretical experiments. These protocols are designed to be self-validating and grounded in established best practices.

Protocol 1: DFT-Based Molecular Structure and Property Analysis

This workflow details the process of characterizing a novel 1,3-benzodioxole derivative using DFT.

  • Step 1: Initial Structure Generation:

    • Draw the 2D structure of the derivative in a chemical drawing program (e.g., ChemDraw).

    • Convert the 2D structure to a 3D model and perform an initial, rough energy minimization using a molecular mechanics force field (e.g., MMFF94). This provides a reasonable starting geometry for the more demanding DFT calculation.

  • Step 2: Geometry Optimization:

    • Submit the 3D structure to a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Perform a full geometry optimization using a reliable DFT functional and basis set, such as B3LYP/6-31G**.[5] This calculation finds the lowest energy conformation of the molecule in the gas phase.

    • Causality Check: The optimization must converge to a stationary point on the potential energy surface.

  • Step 3: Vibrational Frequency Calculation:

    • Perform a frequency calculation at the same level of theory (B3LYP/6-31G**) used for optimization.

    • Trustworthiness Check: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum, not a transition state. The calculated vibrational modes can be compared with experimental FTIR and FT-Raman spectra to validate the computational model.[6]

  • Step 4: Electronic Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to derive electronic properties.

    • Extract key data: HOMO and LUMO energies, the HOMO-LUMO energy gap, the Molecular Electrostatic Potential (MEP) map, and atomic partial charges.

DFT_Workflow cluster_prep Step 1: Structure Preparation cluster_dft Steps 2-4: DFT Calculation (e.g., B3LYP/6-31G**) cluster_validation Step 3a: Validation cluster_output Step 5: Analysis & Output s1_draw 2D Structure Drawing s1_3d 3D Conversion & MMFF94 Minimization s1_draw->s1_3d s2_opt Geometry Optimization s1_3d->s2_opt s3_freq Frequency Calculation s2_opt->s3_freq s4_props Electronic Property Calculation s3_freq->s4_props s3_check Check for Imaginary Frequencies s3_freq->s3_check out_geom Optimized Geometry s4_props->out_geom out_vib Vibrational Spectra s4_props->out_vib out_elec HOMO/LUMO, MEP, Charges s4_props->out_elec

Caption: Standard workflow for DFT analysis of a molecule.

Protocol 2: Structure-Based Virtual Screening via Molecular Docking

This workflow outlines the process of identifying potential bioactive derivatives against a known protein target.

  • Step 1: Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein: remove water molecules and co-ligands, add hydrogen atoms, and assign partial charges. This "cleans" the structure for the simulation.

  • Step 2: Ligand Library Preparation:

    • Create a library of 1,3-benzodioxole derivatives to be tested.

    • Generate low-energy 3D conformations for each ligand and assign appropriate atom types and charges.

  • Step 3: Active Site Definition:

    • Define the binding pocket (active site) on the receptor. This is typically based on the location of the co-crystallized ligand or identified through pocket detection algorithms.

  • Step 4: Docking Simulation:

    • Use docking software (e.g., AutoDock Vina, MOE) to systematically place each ligand from the library into the defined active site.[9][13]

    • The software will generate multiple possible binding poses for each ligand and calculate a "docking score," which estimates the binding affinity. Lower binding energy values typically indicate a higher affinity.[13]

  • Step 5: Post-Docking Analysis:

    • Rank the derivatives based on their docking scores.

    • Visually inspect the binding poses of the top-scoring compounds. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein's amino acid residues. This provides a structural hypothesis for the ligand's activity.[9][10]

Docking_Workflow cluster_inputs Input Preparation cluster_analysis Analysis p1 Receptor Preparation (PDB) p3 Define Binding Site p1->p3 p2 Ligand Library Generation p4 Run Docking Simulation p2->p4 p3->p4 p5 Rank by Docking Score p4->p5 p6 Visualize Binding Poses & Interactions p5->p6 p7 Identify Hit Compounds p6->p7

Caption: A typical workflow for molecular docking studies.

Part 3: Data Interpretation and Application in Drug Development

The true power of theoretical studies lies in the translation of raw computational data into actionable insights for drug design.

Bridging Theory and Experiment

The parameters calculated in the workflows above are not abstract numbers; they are direct predictors of a molecule's physical and biological behavior.

Theoretical Parameter Physical/Biological Interpretation Application in Drug Design
HOMO-LUMO Energy Gap A measure of electronic excitability and chemical reactivity. A smaller gap often correlates with higher reactivity.[7]Tuning the reactivity of a lead compound; understanding metabolic stability.
Molecular Electrostatic Potential (MEP) Identifies electron-rich and electron-poor regions.Predicting sites for non-covalent interactions (e.g., hydrogen bonding) with a biological target.
Docking Score / Binding Energy An estimation of the binding affinity between the ligand and the protein target.[13]Ranking potential drug candidates; prioritizing compounds for synthesis and in vitro testing.
Binding Pose Analysis The specific 3D orientation and interactions of the ligand in the active site.Guiding structure-activity relationship (SAR) studies to design derivatives with improved binding.
QSAR Model Equation A mathematical relationship between molecular descriptors and biological activity.Predicting the activity of virtual compounds, allowing for the rapid exploration of chemical space.[8]
Case Study Insights from Recent Research
  • Anticancer Agents: Molecular docking studies have shown that 1,3-benzodioxole derivatives can effectively bind to the active sites of crucial cancer targets. For example, specific derivatives were found to have higher binding scores to the HDAC-1 enzyme than some approved drugs, suggesting their potential as novel cancer therapeutics.[10] Other studies have identified derivatives that bind to tubulin, inhibiting its polymerization, a key process in cell division.[9][14]

  • Plant Growth Promoters: In agricultural science, computer-aided drug discovery approaches were used to screen for 1,3-benzodioxole derivatives that act as auxin receptor agonists.[4] Molecular docking revealed that a lead compound, K-10, had a stronger binding affinity for the TIR1 receptor than the natural auxin, and subsequent bioassays confirmed its remarkable root growth-promoting activity.[4][13]

  • Antioxidant Activity: QSAR models have successfully linked the antioxidant activity of benzodioxoles to specific electronic properties. These models suggest that the activity largely depends on the partial charges of the carbon atoms connected to the dioxole oxygen atoms and the overall molecular dipole moment.[8]

Conclusion and Future Outlook

Theoretical studies provide an indispensable framework for understanding the molecular structure of 1,3-benzodioxole derivatives. Methodologies ranging from high-level quantum chemical calculations to rapid molecular docking simulations offer a multi-faceted view of these molecules, elucidating the structural and electronic features that underpin their biological activity. By adopting the systematic workflows outlined in this guide, researchers can rationally design and prioritize novel compounds, significantly accelerating the journey from initial concept to a viable drug candidate or agrochemical.

The synergy between in-silico prediction and empirical validation is the future of molecular design. As computational power increases and algorithms become more sophisticated, the predictive accuracy of these theoretical models will continue to improve. The integration of artificial intelligence and machine learning will further enhance our ability to navigate the vast chemical space, uncovering the next generation of 1,3-benzodioxole derivatives with precisely tailored therapeutic properties.

References

Navigating the Unknown: A Technical Guide to the Safe Handling of 1,3-Benzodioxol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Word of Caution

This document provides a comprehensive guide to the safety and handling of 1,3-Benzodioxol-4-ol. It is crucial to note that detailed, publicly available Safety Data Sheets (SDS) for this specific compound are scarce. Therefore, this guide has been meticulously compiled by extrapolating data from structurally similar compounds, including 1,3-benzodioxole and its derivatives, and adhering to established principles of chemical safety. The recommendations herein are based on scientific inference and should be implemented with a heightened sense of caution. All laboratory personnel must supplement this guide with their institution's specific safety protocols and conduct a thorough risk assessment before commencing any work with this compound.

Section 1: Compound Identification and Inferred Hazard Profile

1.1. Chemical Identity

PropertyValueSource
IUPAC Name This compound[1]
Synonyms Not available
CAS Number 69393-72-2[1]
Molecular Formula C₇H₆O₃[1]
Molecular Weight 138.12 g/mol

1.2. Structural Context and Rationale for Hazard Inference

This compound belongs to the benzodioxole family. The core structure is a benzene ring fused to a dioxole ring.[2] This class of compounds is known for its biological activity and is a precursor in various chemical syntheses.[2] The presence of the hydroxyl (-OH) group at the 4-position is expected to influence its reactivity and toxicological profile compared to the parent compound, 1,3-benzodioxole.

1.3. Inferred GHS Classification

Based on the hazard classifications of structurally related compounds like 1,3-benzodioxole and 1,3-benzodioxole-4-carboxaldehyde, the following GHS classifications for this compound should be cautiously assumed:

Hazard ClassInferred ClassificationRationale based on Analogs
Acute Oral Toxicity Category 4 (Harmful if swallowed)1,3-Benzodioxole is classified as Acute Toxicity 4 (Oral).[3][4]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)1,3-Benzodioxole-4-carboxaldehyde is reported to cause skin irritation.[5]
Serious Eye Damage/Eye Irritation Category 2 (Causes serious eye irritation)1,3-Benzodioxole-4-carboxaldehyde is reported to cause serious eye irritation.[5]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)1,3-Benzodioxole-4-carboxaldehyde may cause respiratory irritation.[5]
Hazardous to the Aquatic Environment Potential for Chronic HazardsSome benzodioxole derivatives are toxic to aquatic life with long-lasting effects.

Hazard Pictograms (Assumed):

Signal Word (Assumed): Warning

Inferred Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Section 2: Prudent Laboratory Practices and Exposure Controls

The causality behind the following protocols is rooted in the "As Low As Reasonably Practicable" (ALARP) principle, especially given the incomplete toxicological data for this compound.

2.1. Hierarchy of Controls

This workflow emphasizes eliminating or minimizing the hazard at its source.

Hierarchy of Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 Least Effective Elimination Elimination (Substitute with a less hazardous chemical if possible) Engineering Engineering Controls (e.g., Fume hood, glove box) Elimination->Engineering If substitution is not feasible Administrative Administrative Controls (e.g., SOPs, training, designated work areas) Engineering->Administrative To supplement engineering controls PPE Personal Protective Equipment (PPE) (e.g., Gloves, lab coat, eye protection) Administrative->PPE As a final barrier

Caption: Hierarchy of controls for managing chemical exposure.

2.2. Engineering Controls: The Primary Barrier

All work involving this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of any potential dust or vapors. The fume hood should have a tested and adequate face velocity.

2.3. Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE is based on the inferred hazards and is a critical self-validating system for personal safety.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.Protects against potential eye irritation and splashes.
Skin Protection - Gloves: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently and immediately if contaminated. - Lab Coat: A flame-resistant lab coat that fully covers the arms.Prevents skin contact and potential irritation.
Respiratory Protection For situations where engineering controls may not be sufficient (e.g., cleaning up a large spill), a full-face respirator with appropriate cartridges should be used by trained personnel.Protects against inhalation of potentially harmful dust or aerosols.

Section 3: Safe Handling, Storage, and Disposal Protocols

3.1. Prudent Handling Practices: A Step-by-Step Approach

  • Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is donned correctly, and a spill kit is readily accessible.

  • Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination of balances.

  • Dissolving and Transferring: When preparing solutions, add the solid slowly to the solvent to avoid splashing. Use a funnel for transferring solutions.

  • Post-Handling: After handling, decontaminate the work area thoroughly. Wash hands with soap and water, even after removing gloves.

3.2. Storage Requirements

Storage ConditionRecommendationRationale
Container Store in a tightly sealed, clearly labeled container.Prevents contamination and accidental misuse.
Location Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.Ensures chemical stability.
Incompatibilities Based on related compounds, store away from strong oxidizing agents and strong acids.Prevents potentially hazardous reactions.

3.3. Disposal Protocol

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Segregation: Collect solid and liquid waste in separate, dedicated, and clearly labeled hazardous waste containers.

  • Labeling: Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated and secure satellite accumulation area.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[6]

Section 4: Emergency Procedures

Immediate and appropriate response is critical in mitigating the consequences of an accidental exposure or spill.

4.1. Exposure Response Workflow

Emergency Response Workflow cluster_0 Exposure Event cluster_1 Immediate Actions cluster_2 Follow-Up Exposure Exposure Occurs (Skin/Eye Contact, Inhalation, Ingestion) Skin_Contact Skin Contact: Remove contaminated clothing. Flush with copious water for 15 mins. Exposure->Skin_Contact Eye_Contact Eye Contact: Immediately flush with water for 15 mins, lifting eyelids. Exposure->Eye_Contact Inhalation Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Exposure->Inhalation Ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Exposure->Ingestion Medical_Attention Seek Immediate Medical Attention (Bring SDS if available) Skin_Contact->Medical_Attention Eye_Contact->Medical_Attention Inhalation->Medical_Attention Ingestion->Medical_Attention Report Report Incident to Supervisor and EHS Medical_Attention->Report

Caption: Workflow for responding to an exposure event.

4.2. Spill Management

  • Evacuate and Secure: Evacuate all non-essential personnel from the spill area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office immediately.[6]

Section 5: Inferred Toxicological and Fire Safety Information

5.1. Toxicological Summary (Inferred)

Due to the lack of specific toxicological studies on this compound, the following information is inferred from related compounds and should be treated with caution.

  • Acute Effects: Harmful if swallowed. May cause skin, eye, and respiratory tract irritation.

  • Chronic Effects: The chronic toxicological effects of this compound have not been determined.

5.2. Fire and Explosion Hazard Data (Inferred)

  • Flammability: The flammability of this compound is not definitively known. However, related compounds like 1,3-benzodioxole are flammable liquids.[3][7] Assume the compound may be combustible.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

  • Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide and carbon dioxide.[9]

  • Fire Fighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective gear.[8]

References

An In-depth Technical Guide to the Solubility and Stability of 1,3-Benzodioxol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1,3-Benzodioxol-4-ol, a hydroxylated derivative of the well-known 1,3-benzodioxole scaffold, presents a unique set of physicochemical properties that are of significant interest in the fields of medicinal chemistry, natural product synthesis, and materials science. The presence of both the rigid benzodioxole ring system and a reactive phenolic hydroxyl group imparts a delicate balance of solubility and stability. This guide provides a comprehensive technical overview of these characteristics, offering both established data and field-proven insights into the experimental determination of its behavior. We will delve into the theoretical underpinnings of its solubility profile, explore its stability under various stress conditions, and present robust analytical methodologies for its quantification and characterization. This document is intended to serve as a practical resource for researchers, enabling them to handle, formulate, and analyze this compound with a high degree of scientific rigor.

Introduction: The Scientific Context of this compound

The 1,3-benzodioxole moiety is a key structural feature in a multitude of natural products and synthetic compounds with diverse biological activities.[1] Its derivatives are explored for applications ranging from pharmaceuticals to agrochemicals.[2] The introduction of a hydroxyl group at the 4-position of the benzodioxole ring, yielding this compound, significantly alters the molecule's polarity, hydrogen bonding capabilities, and ultimately, its solubility and stability. Understanding these properties is paramount for any successful research and development endeavor involving this compound.

This guide will systematically explore the critical aspects of this compound's physicochemical profile, moving from its fundamental properties to practical experimental protocols. Our narrative is grounded in the principles of causality, ensuring that the rationale behind each experimental choice is clearly elucidated.

Physicochemical Properties: A Foundation for Understanding

A thorough understanding of the fundamental physicochemical properties of this compound is the starting point for predicting its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₇H₆O₃PubChem CID 586727[3]
Molecular Weight 138.12 g/mol PubChem CID 586727[3]
IUPAC Name This compoundPubChem CID 586727[3]
CAS Number 69393-72-2PubChem CID 586727[3]
Melting Point 65 °CChemicalBook[4]
Boiling Point 68-72 °C (at 0.2 Torr)ChemicalBook[4]
pKa (Predicted) 9.59 ± 0.20ChemicalBook[4]
LogP (Predicted) 1.4PubChem CID 586727[3]

Expert Insights: The predicted pKa of ~9.6 suggests that the hydroxyl group is weakly acidic, similar to other phenols. This is a critical parameter as it indicates that the compound's ionization state, and therefore its aqueous solubility, will be highly dependent on the pH of the medium. The predicted LogP value of 1.4 suggests a moderate lipophilicity, indicating that while it will have some affinity for non-polar environments, the hydroxyl group significantly increases its polarity compared to the parent 1,3-benzodioxole.

Solubility Profile: A Theoretical and Practical Approach

The solubility of a compound is a critical determinant of its utility in various applications, from reaction kinetics to bioavailability. While specific quantitative solubility data for this compound is not widely published, we can infer its likely behavior based on its structure and the known properties of related compounds.

Qualitative Solubility Prediction

The molecular structure of this compound, with its polar hydroxyl group and the less polar benzodioxole core, suggests a nuanced solubility profile:

  • Aqueous Solubility: The parent compound, 1,3-benzodioxole, is sparingly soluble in water.[1] The presence of the hydroxyl group in this compound is expected to significantly increase its aqueous solubility due to the potential for hydrogen bonding with water molecules. However, it is unlikely to be freely soluble in water due to the hydrophobic nature of the fused ring system.

  • Organic Solvent Solubility: 1,3-benzodioxole is known to be soluble in organic solvents like ethanol and ether.[1] It is highly probable that this compound will also exhibit good solubility in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO), and moderate solubility in less polar solvents like dichloromethane and ethyl acetate.

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound (of known purity)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, DMSO, acetone)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Centrifuge the withdrawn supernatant to remove any suspended solid particles.

  • Quantification:

    • Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample and determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility in units of mg/mL or mol/L, taking into account the dilution factor.

Self-Validation: The protocol's integrity is maintained by ensuring that a solid excess of the compound is present throughout the equilibration period, confirming that the solution is indeed saturated. The use of a validated, stability-indicating analytical method for quantification is also crucial.

Stability Profile: Unveiling Degradation Pathways

The stability of a molecule is a critical quality attribute, particularly in the context of drug development and long-term storage. While specific stability data for this compound is scarce, its chemical structure suggests susceptibility to several degradation pathways. A forced degradation study is an essential tool for identifying these potential liabilities.[5][6]

Potential Degradation Pathways

Based on the chemistry of the benzodioxole and phenol functional groups, the following degradation pathways are plausible:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products (quinones). The methylene bridge of the dioxole ring can also be a site of oxidative attack.

  • Hydrolysis: While the benzodioxole ring is generally stable, it can be susceptible to cleavage under harsh acidic or basic conditions, leading to the formation of catechol derivatives.

  • Photodegradation: Aromatic compounds can be sensitive to light, potentially leading to radical-mediated degradation pathways.

  • Thermal Degradation: High temperatures can induce decomposition of the molecule.

Experimental Protocol for a Forced Degradation Study

The following protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, in line with ICH guidelines.

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A suitable solvent in which the compound is soluble and stable (e.g., acetonitrile or methanol)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Store the stock solution and a solid sample in an oven at a high temperature (e.g., 80°C) for a defined period.

    • Photostability: Expose the stock solution to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable HPLC-PDA or HPLC-MS method to separate the parent compound from any degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound in each condition.

    • Use the PDA detector to assess peak purity and identify the formation of new chromophores.

    • Use the MS detector to obtain mass information on the degradation products to aid in their structural elucidation.

Causality in Experimental Design: The choice of stress conditions is not arbitrary. Acidic and basic conditions are chosen to challenge the hydrolytic stability of the ether linkages in the dioxole ring. Hydrogen peroxide is a common oxidizing agent that mimics oxidative stress. High temperature and light exposure are used to assess the intrinsic thermal and photostability of the molecule.

Analytical Methodologies for Quantification and Characterization

A robust and validated analytical method is essential for accurately determining the purity, concentration, and stability of this compound. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose.

Recommended HPLC Method Parameters (Starting Point)

The following parameters can serve as a starting point for developing a stability-indicating HPLC method.

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (determined by UV scan) or PDA (200-400 nm)
Injection Volume 10 µL

Expert Insights: The use of a C18 column provides good retention for moderately polar compounds. A gradient elution is recommended to ensure the separation of the parent peak from potential degradation products with different polarities. Formic acid is used as a mobile phase modifier to improve peak shape and provide protons for mass spectrometry detection if an MS detector is used.

Method Validation

Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing Key Concepts

To aid in the understanding of the experimental workflows and logical relationships discussed in this guide, the following diagrams are provided.

G cluster_solubility Solubility Determination Workflow Start Start Excess Compound Add excess this compound to solvent Start->Excess Compound Equilibrate Equilibrate with shaking (e.g., 24-48h at 25°C) Excess Compound->Equilibrate Sample Withdraw and centrifuge supernatant Equilibrate->Sample Analyze Dilute and analyze by validated HPLC method Sample->Analyze Result Quantitative Solubility Analyze->Result

Caption: Workflow for the experimental determination of solubility.

G cluster_stress Forced Degradation Stress Conditions Parent This compound Acid Acidic (e.g., 0.1M HCl, 60°C) Parent->Acid Base Basic (e.g., 0.1M NaOH, RT) Parent->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Parent->Oxidation Thermal Thermal (e.g., 80°C) Parent->Thermal Photo Photolytic (ICH Q1B) Parent->Photo DegradationProducts Degradation Products Acid->DegradationProducts Base->DegradationProducts Oxidation->DegradationProducts Thermal->DegradationProducts Photo->DegradationProducts

Caption: Overview of forced degradation stress conditions.

Safe Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

  • Storage: Based on the predicted stability profile, it is recommended to store this compound in a cool, dark, and dry place.[7] An inert atmosphere (e.g., nitrogen or argon) is advisable for long-term storage to prevent oxidation.

  • Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area or a fume hood.

Conclusion and Future Directions

This compound is a compound with significant potential, and a thorough understanding of its solubility and stability is fundamental to unlocking its utility. This guide has provided a comprehensive framework for approaching these critical parameters, combining theoretical predictions with practical, actionable experimental protocols. While published data for this specific molecule is limited, the principles and methodologies outlined here provide a robust starting point for any researcher.

Future work should focus on the experimental validation of the predicted properties, including quantitative solubility measurements in a range of pharmaceutically relevant solvents and a detailed characterization of the degradation products formed under forced degradation conditions. Such data will be invaluable for the continued development of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-Benzodioxol-4-ol from Catechol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the synthesis of 1,3-benzodioxol-4-ol, a valuable intermediate in pharmaceutical and organic synthesis. The primary focus is a proposed multi-step synthetic pathway originating from catechol. The core of this process involves the formation of a 1,3-benzodioxole ring system via the methylenation of catechol, a reaction based on the Williamson ether synthesis.[1] Subsequently, this guide will address the strategic introduction of a hydroxyl group at the 4-position of the benzodioxole ring. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the critical parameters that ensure reaction efficiency and product purity. For comparative purposes and to provide a comprehensive overview, a more direct synthesis from pyrogallol is also briefly discussed.

Introduction and Strategic Overview

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a key structural feature in numerous natural products and synthetic compounds with significant biological activity, including applications in pharmaceuticals and pesticides.[2] The target molecule, this compound, presents a unique synthetic challenge when catechol is the designated starting material.

A direct synthesis of a 4-hydroxy-1,3-benzodioxole is more straightforwardly achieved using pyrogallol (1,2,3-trihydroxybenzene) as the precursor, where the 1,2-dihydroxy arrangement is readily converted to the dioxole ring, leaving the third hydroxyl group at the desired position.[3][4] However, adhering to the directive of starting from catechol (1,2-dihydroxybenzene), a multi-step approach is necessary. The proposed synthetic strategy is bifurcated into two primary stages:

  • Stage 1: Formation of the 1,3-Benzodioxole Core: This involves the methylenation of catechol using a suitable methylene source, such as dichloromethane (CH₂Cl₂) or dibromomethane (CH₂Br₂), under basic conditions.[2][5]

  • Stage 2: Regioselective Hydroxylation: Introduction of a hydroxyl group at the 4-position of the 1,3-benzodioxole ring. This is the more challenging step and may require a functionalization-conversion sequence.

This guide will provide a robust protocol for the first stage, which is well-documented, and then explore viable chemical strategies for the second stage.

The Core Directive: Methylenation of Catechol

The conversion of catechol to 1,3-benzodioxole is a classic Williamson ether synthesis, involving two sequential nucleophilic substitution (S_{N}2) reactions between the catecholate dianion and a dihalomethane.[1][6]

Mechanistic Insight

The reaction proceeds in a stepwise manner. First, a strong base deprotonates both hydroxyl groups of catechol to form the highly nucleophilic catecholate dianion. This dianion then attacks one of the electrophilic carbon atoms of the dihalomethane in an S_{N}2 reaction, displacing one of the halide leaving groups. A second, intramolecular S_{N}2 reaction then occurs, where the remaining phenoxide attacks the carbon atom now bonded to the first oxygen, displacing the second halide and closing the five-membered dioxole ring.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Catechol Catechol Dianion Catecholate Dianion Catechol->Dianion + 2 NaOH - 2 H₂O Base 2 NaOH DCM CH₂Cl₂ (Dichloromethane) Intermediate Intermediate Alkoxide Dianion->Intermediate + CH₂Cl₂ - Cl⁻ (SN2) Product 1,3-Benzodioxole Intermediate->Product Intramolecular SN2 - Cl⁻ Salt 2 NaCl Water 2 H₂O

Caption: Reaction mechanism for the methylenation of catechol.

The Role of Solvents and Catalysts

The choice of solvent and catalyst is critical for the success of this reaction. The catecholate dianion is highly polar and soluble in aqueous phases, while dihalomethanes are typically soluble in organic phases. This phase separation necessitates strategies to bring the reactants together.

  • Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective because they can dissolve both the catecholate salt and the dihalomethane, creating a homogeneous reaction environment.[7][8] High yields have been reported using DMSO.[9]

  • Phase-Transfer Catalysis (PTC): A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride), can be employed in a biphasic system (e.g., water and an organic solvent).[10][11][12] The catalyst's lipophilic cation pairs with the catecholate anion, shuttling it from the aqueous phase into the organic phase where it can react with the dihalomethane.[13][14] This method avoids the need for expensive, high-boiling-point aprotic solvents and can simplify the workup procedure.[9]

Experimental Protocol: Synthesis of 1,3-Benzodioxole via Phase-Transfer Catalysis

This protocol is adapted from established methods utilizing phase-transfer catalysis, which offers high yields and operational simplicity.[6][9]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (per 0.1 mol Catechol)Molar Equivalents
Catechol110.1111.0 g (0.1 mol)1.0
Dibromomethane173.8326.1 g (0.15 mol)1.5
Sodium Hydroxide (NaOH)40.0010.0 g (0.25 mol)2.5
Adogen 464 (Phase Transfer Cat.)~4420.44 g (~1 mmol)0.01
Deionized Water18.0270 mL-
Dichloromethane (for extraction)84.93~150 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add deionized water (20 mL), dibromomethane (0.15 mol), and the phase-transfer catalyst, Adogen 464 (1 mmol).

  • Heating and Inert Atmosphere: Begin vigorous stirring and heat the mixture to reflux. It is advisable to displace the air in the reaction system with an inert gas like nitrogen.[15]

  • Addition of Reactants: In a separate beaker, dissolve catechol (0.1 mol) and sodium hydroxide (0.25 mol) in deionized water (50 mL). This solution will be highly alkaline; handle with care.

  • Slow Addition: Add the aqueous catechol/NaOH solution to the refluxing mixture dropwise via an addition funnel over a period of 2 hours. The slow addition is crucial to maintain control over the exothermic reaction and prevent side reactions.[9]

  • Reaction Completion: After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure the reaction goes to completion.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash with 5% NaOH solution (50 mL) to remove any unreacted catechol, followed by a wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 1,3-benzodioxole.

Strategic Approach to 4-Hydroxylation

The introduction of a hydroxyl group at the 4-position of the stable 1,3-benzodioxole ring is not a trivial step and typically requires a multi-step functionalization approach. Direct electrophilic hydroxylation is often difficult to control and can lead to a mixture of products or oxidation of the ring. A more reliable strategy involves:

  • Electrophilic Aromatic Substitution: Introduce a functional group that can be later converted to a hydroxyl group. Due to the electron-donating nature of the dioxole ring, the 4-position is activated for electrophilic substitution.

    • Nitration: Reaction with nitric acid and sulfuric acid would likely yield 4-nitro-1,3-benzodioxole.

    • Halogenation: Bromination or chlorination would yield the corresponding 4-halo-1,3-benzodioxole.

  • Functional Group Conversion:

    • The 4-nitro group can be reduced to a 4-amino group (e.g., using Sn/HCl or catalytic hydrogenation).

    • The 4-amino group can then be converted to a diazonium salt (using NaNO₂/HCl at low temperature).

    • The diazonium salt can be hydrolyzed to the desired 4-hydroxy-1,3-benzodioxole by gentle heating in an aqueous acidic solution.

This sequence, while longer, offers a well-controlled and regioselective pathway to the target molecule.

Synthetic_Workflow Start Catechol Step1 Methylenation (CH₂Br₂, NaOH, PTC) Start->Step1 Intermediate1 1,3-Benzodioxole Step1->Intermediate1 Step2 Nitration (HNO₃, H₂SO₄) Intermediate1->Step2 Intermediate2 4-Nitro-1,3-benzodioxole Step2->Intermediate2 Step3 Reduction (e.g., Sn/HCl) Intermediate2->Step3 Intermediate3 4-Amino-1,3-benzodioxole Step3->Intermediate3 Step4 Diazotization (NaNO₂, HCl, 0-5°C) Intermediate3->Step4 Intermediate4 Diazonium Salt Intermediate Step4->Intermediate4 Step5 Hydrolysis (H₂O, Δ) Intermediate4->Step5 End This compound Step5->End

Caption: Proposed workflow for the synthesis of this compound from catechol.

Safety and Handling

  • Catechol: Toxic and a skin irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydroxide: Corrosive and can cause severe chemical burns. Avoid contact with skin and eyes.[16]

  • Dihalomethanes (CH₂Cl₂, CH₂Br₂): Volatile, harmful if inhaled, and suspected carcinogens. All manipulations should be performed in a well-ventilated fume hood.

  • Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a strong oxidizing agent. Reactions should be carried out with extreme caution, ensuring proper temperature control to prevent runaway reactions.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application Note: Laboratory-Scale Synthesis of 1,3-Benzodioxol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of 1,3-Benzodioxol-4-ol. This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The described method utilizes pyrogallol as the starting material, which undergoes a selective methylenation reaction to yield the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, a step-by-step protocol, safety considerations, and characterization data.

Introduction and Scientific Context

This compound, also known as 2,3-methylenedioxyphenol, is a poly-substituted phenolic compound featuring the important 1,3-benzodioxole moiety. This structural motif is present in numerous bioactive natural products and synthetic compounds, contributing significantly to their pharmacological profiles. Its derivatives have been investigated for a range of applications, including as anti-inflammatory and neuroprotective agents.

The synthesis of this compound presents a unique challenge in regioselectivity. The most logical and direct synthetic strategy commences with pyrogallol (1,2,3-trihydroxybenzene). This precursor possesses the required arrangement of three adjacent hydroxyl groups on the benzene ring.[1][2] The core of the synthesis involves the formation of a methylenedioxy bridge across two of these adjacent hydroxyl groups, leaving the third unreacted to become the 4-hydroxy substituent of the final product.

This protocol details a Williamson ether synthesis-based approach, where the phenolic hydroxyl groups of pyrogallol are deprotonated to form a diphenoxide, which then acts as a nucleophile. This diphenoxide attacks a methylene source, such as dibromomethane, in a double SN2 reaction to form the five-membered dioxole ring. This method is a well-established strategy for the formation of the 1,3-benzodioxole core structure.

Synthesis Pathway and Rationale

The chosen synthetic route involves the reaction of pyrogallol with dibromomethane in the presence of a base.

Reaction Scheme: Pyrogallol reacts with Dibromomethane in the presence of a base (e.g., K₂CO₃) and a solvent (e.g., DMF) under heat to yield this compound and byproducts.

Causality Behind Experimental Choices:

  • Starting Material: Pyrogallol is selected as the ideal starting material because it provides the 1,2,3-trihydroxybenzene backbone necessary for the formation of the desired product.[1] The reaction aims to selectively form the methylenedioxy bridge across the hydroxyl groups at positions 1 and 2, leaving the hydroxyl at position 3 (which becomes position 4 in the product) untouched.

  • Methylene Source: Dibromomethane (CH₂Br₂) is an effective electrophile for this transformation. It provides the single carbon atom required for the methylenedioxy bridge. The two bromine atoms serve as excellent leaving groups for the sequential nucleophilic substitution reactions.

  • Base and Solvent: A combination of a moderately strong base like potassium carbonate (K₂CO₃) and a polar aprotic solvent such as N,N-Dimethylformamide (DMF) is crucial. The base is required to deprotonate the phenolic hydroxyl groups, rendering them sufficiently nucleophilic to attack the dibromomethane. DMF is an excellent solvent for this reaction as it dissolves the reactants and effectively solvates the potassium cations, leaving the carbonate anion more active. Its high boiling point is also suitable for reactions requiring elevated temperatures.

  • Reaction Conditions: The reaction is heated to ensure a sufficient rate of reaction. The nucleophilic attack on the alkyl halide requires overcoming an activation energy barrier, which is facilitated by thermal energy.

Experimental Protocol

This protocol details the synthesis of this compound on a 10-gram scale.

Materials and Equipment
Reagent/Material CAS No. M.W. ( g/mol ) Amount Molar Equiv. Notes
Pyrogallol87-66-1126.1110.0 g1.0Purity ≥99%
Dibromomethane74-95-3173.8315.2 g (7.0 mL)1.1Purity ≥99%
Potassium Carbonate584-08-7138.2124.2 g2.2Anhydrous, finely powdered
N,N-Dimethylformamide68-12-273.09150 mL-Anhydrous
Diethyl Ether60-29-774.12~400 mL-Anhydrous
Hydrochloric Acid (HCl)7647-01-036.46As needed-2 M aqueous solution
Saturated NaCl (brine)7647-14-558.44~100 mL-Aqueous solution
Anhydrous MgSO₄/Na₂SO₄7487-88-9120.37As needed-Drying agent
Silica Gel7631-86-960.08As needed-For column chromatography
Eluent Solvents--As needed-e.g., Hexane, Ethyl Acetate

Equipment: 500 mL three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer/hotplate, nitrogen/argon inlet, separatory funnel, rotary evaporator, standard glassware for workup and purification.

Step-by-Step Methodology

Caution: This procedure must be performed in a well-ventilated fume hood. Dibromomethane is toxic and a suspected carcinogen. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Reaction Setup:

    • Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the setup is under an inert atmosphere (e.g., nitrogen or argon).

    • To the flask, add pyrogallol (10.0 g, 79.3 mmol) and anhydrous potassium carbonate (24.2 g, 175 mmol).

    • Add 150 mL of anhydrous DMF to the flask.

  • Reaction Execution:

    • Begin vigorous stirring to create a suspension.

    • In the dropping funnel, place dibromomethane (7.0 mL, 99.1 mmol). Add the dibromomethane dropwise to the stirred suspension over 30 minutes.

    • After the addition is complete, heat the reaction mixture to 90-100 °C using an oil bath.

    • Maintain the reaction at this temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system).

  • Work-up and Extraction:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 300 mL of cold water in a beaker.

    • Carefully neutralize the mixture by slowly adding 2 M HCl until the pH is approximately 7.

    • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with saturated NaCl (brine) (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]

  • Purification and Isolation:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

    • The resulting crude product will be a dark oil or solid. Purify this crude material using flash column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate).

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Visualization of Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification A Charge flask with Pyrogallol, K₂CO₃, and anhydrous DMF B Add Dibromomethane dropwise A->B C Heat mixture to 90-100 °C for 12-16 hours B->C D Monitor by TLC C->D E Cool and quench with water D->E F Neutralize with 2M HCl E->F G Extract with Diethyl Ether F->G H Wash & Dry Organic Layer G->H I Solvent removal via rotary evaporation H->I J Purify by Flash Column Chromatography I->J K Isolate Pure Product J->K

References

Application Notes & Protocols: Leveraging 1,3-Benzodioxol-4-ol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-benzodioxole scaffold is a privileged structural motif present in a multitude of natural products and pharmacologically active molecules, conferring unique electronic and conformational properties.[1][2][3][4] This guide focuses on a specific, highly functionalized derivative, 1,3-Benzodioxol-4-ol , as a versatile and strategic building block for organic synthesis. We will explore its inherent reactivity, detailing key transformations at both the phenolic hydroxyl group and the electron-rich aromatic ring. This document provides researchers, medicinal chemists, and drug development professionals with field-proven insights and detailed, actionable protocols for employing this valuable intermediate in the synthesis of complex molecular architectures.

Introduction: The Strategic Value of this compound

1,3-Benzodioxole and its derivatives are foundational in medicinal chemistry, with applications ranging from anti-tumor and anti-inflammatory agents to neuroprotective compounds.[1][4][5] The core structure, often referred to as the methylenedioxyphenyl (MDP) group, is recognized for its ability to modulate metabolic stability and receptor binding affinity.

This compound (CAS 69393-72-2) presents a unique synthetic advantage by incorporating a nucleophilic hydroxyl group directly onto this valuable scaffold.[6] This dual functionality enables a two-pronged approach to molecular elaboration:

  • The Phenolic Hydroxyl (Position 4): Serves as a prime handle for introducing a vast array of side chains and functional groups through O-alkylation, O-acylation, and etherification reactions. This allows for systematic Structure-Activity Relationship (SAR) studies.

  • The Electron-Rich Aromatic Ring: The fused dioxole ring significantly increases the electron density of the aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS).[1][3] The -OH group is a strongly activating, ortho, para-director, further controlling the regioselectivity of these reactions.

This combination of features makes this compound an ideal starting point for building libraries of diverse compounds for screening and drug discovery.

Key Synthetic Transformations & Protocols

O-Alkylation and O-Acylation: Modifying the Phenolic Handle

The most direct synthetic manipulation of this compound involves the phenolic hydroxyl group. Williamson ether synthesis and related O-alkylation methods are highly reliable for installing alkyl, benzyl, or more complex side chains, which can be crucial for enhancing biological activity.

Causality Behind Experimental Choices: The reaction proceeds via an SN2 mechanism. A moderately strong base, such as potassium carbonate (K₂CO₃), is chosen to deprotonate the phenol (pKa ≈ 10) to its corresponding phenoxide. This creates a potent nucleophile. A polar aprotic solvent like DMF or acetonitrile is used to solvate the cation (K⁺) without solvating the nucleophile, thereby maximizing its reactivity. The choice of electrophile (R-X) is critical; primary and benzylic halides are ideal for minimizing the competing E2 elimination reaction.

Protocol 2.1: General Procedure for O-Alkylation of this compound

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Solvent & Base: Add anhydrous dimethylformamide (DMF, ~0.2 M) followed by anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Reaction Initiation: Stir the suspension vigorously at room temperature for 15-30 minutes.

  • Electrophile Addition: Add the desired alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide) (1.1-1.2 eq.) dropwise to the mixture.

  • Reaction Monitoring: Heat the reaction to 50-70 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel.

Data Presentation: Representative O-Alkylation Reactions

EntryElectrophile (R-X)Product StructureTypical YieldSignificance of Moiety
1Benzyl Bromide4-Benzyloxy-1,3-benzodioxole>90%Common protecting group; found in bioactive compounds.
2Ethyl Iodide4-Ethoxy-1,3-benzodioxole>85%Modulates lipophilicity for pharmacokinetic studies.
3Propargyl Bromide4-(Prop-2-yn-1-yloxy)-1,3-benzodioxole>80%Provides a terminal alkyne handle for "click" chemistry.

Experimental Workflow: O-Alkylation

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification start This compound (1.0 eq) mix Stir at RT, 30 min start->mix base K₂CO₃ (2-3 eq) in DMF base->mix add_rx Add R-X (1.1 eq) mix->add_rx heat Heat (50-70 °C) Monitor by TLC add_rx->heat workup Aqueous Workup (H₂O / EtOAc) heat->workup purify Column Chromatography workup->purify product Final O-Alkylated Product purify->product

Caption: Workflow for the Williamson ether synthesis of this compound.

Electrophilic Aromatic Substitution: Functionalizing the Core

The benzodioxole ring is highly activated towards electrophiles, enabling reactions like halogenation, nitration, and Friedel-Crafts acylation under relatively mild conditions.[3][7] The hydroxyl group at C4 is a powerful ortho, para-director. However, the C5 position is para to the -OH group and meta to the ring oxygen, while the C7 position is ortho to the -OH group. Steric hindrance from the adjacent dioxole ring often favors substitution at the less hindered C7 position.

Causality Behind Experimental Choices: In electrophilic bromination, a mild brominating agent like N-Bromosuccinimide (NBS) is often sufficient, avoiding the need for harsh Lewis acids and elemental bromine, which can lead to over-bromination or side reactions.[8] The choice of solvent can influence selectivity. Acetic acid is a common choice as it can protonate the carbonyl of NBS, increasing its electrophilicity. The regioselectivity is governed by the combined directing effects of the hydroxyl group and the dioxole oxygens, which stabilize the arenium ion intermediate.

Protocol 2.2: Regioselective Bromination of this compound

  • Dissolution: Dissolve this compound (1.0 eq.) in glacial acetic acid or acetonitrile in a flask protected from light.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature over 2-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Workup: Extract the mixture with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and then brine. Dry over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by recrystallization or silica gel chromatography to yield the brominated product (primarily 7-bromo-1,3-benzodioxol-4-ol).

Reaction Scheme: Electrophilic Aromatic Substitution

Caption: Regioselective bromination of this compound.

Palladium-Catalyzed Cross-Coupling: Building Biaryl Systems

The halogenated derivatives prepared via EAS are excellent substrates for modern cross-coupling reactions. A bromo-substituted benzodioxole can be coupled with a wide variety of boronic acids (Suzuki-Miyaura coupling) to generate complex biaryl structures, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices: The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction. A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from PdCl₂(PPh₃)₂ is used. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst. A base like K₂CO₃ or Cs₂CO₃ is essential for the transmetalation step. A mixture of solvents like toluene and water or dioxane and water is often used to dissolve both the organic and inorganic reagents.

Protocol 2.3: Suzuki-Miyaura Coupling of a Bromo-Benzodioxole Derivative

  • Setup: In a Schlenk flask, combine the bromo-benzodioxole derivative (e.g., from Protocol 2.2) (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Catalyst and Solvent: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to afford the coupled biaryl product.

Data Presentation: Suzuki-Miyaura Coupling Reactivity

EntryBoronic AcidCatalystBaseYield
1Phenylboronic acidPdCl₂(PPh₃)₂K₂CO₃85%
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃89%
3Thiophene-2-boronic acidPdCl₂(dppf)Cs₂CO₃78%
(Yields are representative based on literature for similar substrates)

Application in the Synthesis of Bioactive Molecules

The methodologies described above are not merely academic exercises; they are enabling tools for the synthesis of molecules with significant therapeutic potential. For instance, the 1,3-benzodioxole moiety is a key component in compounds designed as anti-tumor agents, plant growth regulators, and schistosomicidal agents.[5][9][10]

By using this compound as a starting material, chemists can rapidly access derivatives for biological screening. The O-alkylation protocols allow for the introduction of pharmacophoric elements, while EAS and cross-coupling build the complex carbon skeleton necessary for potent activity.

Logical Relationship: From Building Block to Bioactive Compound

G cluster_mods Key Transformations start This compound (Core Scaffold) o_alk O-Alkylation (Protocol 2.1) start->o_alk eas Electrophilic Substitution (EAS) (Protocol 2.2) start->eas intermediate Functionalized Intermediates o_alk->intermediate eas->intermediate coupling Cross-Coupling (Protocol 2.3) intermediate->coupling complex Complex Molecular Architectures coupling->complex bio Bioactive Compounds (e.g., Anti-tumor, Agrochemical) complex->bio

Caption: Synthetic strategy for developing bioactive compounds from this compound.

Conclusion

This compound is a powerful and cost-effective building block for modern organic synthesis. Its dual reactivity—a nucleophilic hydroxyl group and an activated aromatic ring—provides a flexible platform for creating diverse molecular libraries. The protocols outlined in this guide offer reliable and reproducible methods for O-alkylation, electrophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. By understanding the causality behind these experimental choices and leveraging these robust procedures, researchers can accelerate the discovery and development of novel chemical entities for pharmaceutical and agrochemical applications.

References

Applications of 1,3-Benzodioxol-4-ol in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole moiety, a bicyclic heterocyclic scaffold, is a privileged structure in medicinal chemistry and drug discovery.[1][2] Its presence is noted in a wide array of biologically active natural products and synthetic pharmaceuticals, where it often contributes to the molecule's pharmacological profile and metabolic stability.[2] The unique electronic properties of the fused dioxole ring can influence receptor binding affinity and modulate the pharmacokinetic properties of a drug candidate.[3] Derivatives of 1,3-benzodioxole have been investigated for a broad spectrum of therapeutic applications, including anti-inflammatory, neuroprotective, anti-tumor, and anticonvulsant activities.[1][2][4]

Among the various functionalized benzodioxoles, 1,3-Benzodioxol-4-ol (also known as 4-hydroxy-1,3-benzodioxole) serves as a particularly versatile starting material for the synthesis of pharmaceutical intermediates. The phenolic hydroxyl group at the 4-position provides a reactive handle for a variety of chemical transformations, most notably O-alkylation, allowing for the strategic introduction of diverse side chains that are crucial for biological activity.

This guide provides an in-depth exploration of the application of this compound in the synthesis of a key class of pharmaceutical intermediates: precursors for β-adrenergic blocking agents (beta-blockers). We will detail the chemical logic, provide a step-by-step protocol, and present data to support the described methodology.

Core Application: Synthesis of β-Adrenergic Blocker Intermediates

Beta-blockers are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[2] A common structural motif for many beta-blockers is an aryloxypropanolamine side chain attached to an aromatic core.[5] The synthesis of these compounds often proceeds through the reaction of a phenol with an epoxide, such as epichlorohydrin, followed by the opening of the resulting epoxide ring with an appropriate amine.[2][5][6]

This compound is an ideal precursor for creating novel beta-blockers that incorporate the benzodioxole scaffold. The key transformation is the O-alkylation of the phenolic hydroxyl group with epichlorohydrin to form a glycidyl ether intermediate. This intermediate can then be reacted with various amines to generate a library of potential drug candidates.

Synthetic Pathway Overview

The synthetic workflow involves a two-step process starting from this compound. The first step is the formation of the key epoxide intermediate, 4-(2,3-epoxypropoxy)-1,3-benzodioxole. The second step is the nucleophilic addition of an amine to the epoxide, yielding the final aryloxypropanolamine product.

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Amination start This compound reagent1 Epichlorohydrin Base (e.g., NaOH) start->reagent1 O-Alkylation intermediate 4-(2,3-Epoxypropoxy)-1,3-benzodioxole (Glycidyl Ether Intermediate) reagent1->intermediate reagent2 Amine (e.g., Isopropylamine) intermediate->reagent2 Nucleophilic Ring Opening product 1-(1,3-Benzodioxol-4-yloxy)-3-(isopropylamino)propan-2-ol (β-Blocker Analog) reagent2->product

Caption: Synthetic workflow for β-blocker analogs from this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of aryloxypropanolamine-based beta-blockers and have been adapted for the use of this compound as the starting material.[1][5]

Protocol 1: Synthesis of the Intermediate 4-(2,3-Epoxypropoxy)-1,3-benzodioxole

Objective: To synthesize the key glycidyl ether intermediate via O-alkylation of this compound with epichlorohydrin.

Materials:

  • This compound

  • Epichlorohydrin (excess)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Ethanol or Acetone (solvent)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Base Addition: Add powdered sodium hydroxide (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature to form the sodium phenoxide salt.

  • Epichlorohydrin Addition: Add epichlorohydrin (3-5 equivalents) dropwise to the reaction mixture. An excess of epichlorohydrin is used to minimize the formation of byproducts from the reaction of the product with the starting material.

  • Reaction: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Solvent Removal: Remove the solvent and excess epichlorohydrin from the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(2,3-epoxypropoxy)-1,3-benzodioxole.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary.

Expected Outcome: A viscous oil or low-melting solid.

Protocol 2: Synthesis of 1-(1,3-Benzodioxol-4-yloxy)-3-(isopropylamino)propan-2-ol

Objective: To synthesize a representative β-blocker analog by reacting the glycidyl ether intermediate with isopropylamine.

Materials:

  • 4-(2,3-Epoxypropoxy)-1,3-benzodioxole (from Protocol 1)

  • Isopropylamine

  • Ethanol or Methanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 4-(2,3-epoxypropoxy)-1,3-benzodioxole (1 equivalent) in ethanol.

  • Amine Addition: Add isopropylamine (2-3 equivalents) to the solution. The excess amine also serves as a base to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, then heat to reflux for an additional 2-3 hours to ensure complete reaction. Monitor the reaction by TLC.

  • Solvent Removal: Cool the reaction mixture and remove the solvent and excess isopropylamine under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to yield the pure product.

Data Summary:

The following table summarizes representative data for the synthesis of various β-blocker analogs starting from this compound, as reported in the literature.[1]

CompoundAmine UsedYield (%)β-Blocking Activity (Relative to Sotalol)
1 Isopropylamine75~1.0
2 tert-Butylamine72~0.8
3 Cyclopentylamine80~1.2

Causality and Experimental Choices

  • Choice of Base in Protocol 1: A moderately strong base like NaOH or K₂CO₃ is used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide anion. This is crucial for the subsequent SN2 attack on epichlorohydrin. Stronger bases are generally avoided to prevent unwanted side reactions with the epoxide.

  • Excess Epichlorohydrin: Using an excess of epichlorohydrin drives the reaction towards the desired mono-alkylated product and minimizes the formation of a diether byproduct where the newly formed hydroxyl group of the product reacts with another molecule of the epoxide intermediate.

  • Solvent Choice: Polar protic solvents like ethanol or methanol are suitable for both reaction steps as they can solvate the ionic intermediates and are compatible with the reagents.

  • Amine Addition in Protocol 2: The nucleophilic amine attacks one of the carbon atoms of the epoxide ring. In the absence of a catalyst, the attack predominantly occurs at the sterically less hindered terminal carbon atom, which is the desired regioselectivity for beta-blocker synthesis.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. The straightforward O-alkylation of its phenolic hydroxyl group provides a reliable entry point to a wide range of derivatives. The synthesis of β-adrenergic blocker analogs serves as a prime example of its utility, allowing for the incorporation of the unique 1,3-benzodioxole scaffold into a well-established pharmacophore. The protocols detailed herein provide a robust foundation for researchers and drug development professionals to explore the synthesis of novel bioactive molecules based on this promising precursor. Further exploration could involve the synthesis of diverse libraries of analogs for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic profiles.

References

The Strategic Role of the 1,3-Benzodioxole Scaffold in Modern Agrochemical Development: Application Notes on Bendiocarb Synthesis and Bio-evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern agrochemical research, certain molecular frameworks distinguish themselves through their versatility and potent bioactivity. The 1,3-benzodioxole ring system is one such "privileged scaffold," appearing in a multitude of natural products and synthetic compounds.[1][2] Its unique electronic and structural properties make it an invaluable building block for chemists developing targeted solutions for crop protection. Derivatives of 1,3-benzodioxole have been successfully commercialized as insecticides, herbicides, and critically, as synergists that enhance the efficacy of other pesticides.[3][4][5]

This guide provides a detailed technical overview of the role of this scaffold through a practical case study: the synthesis and evaluation of the carbamate insecticide, Bendiocarb. While the core topic is 1,3-Benzodioxol-4-ol, our focus will be on its functional derivative, 2,2-dimethyl-1,3-benzodioxol-4-ol , the direct precursor to Bendiocarb (2,2-dimethyl-1,3-benzodioxol-4-yl N-methylcarbamate).[6][7] This substitution is critical for the final compound's insecticidal properties. We will explore the complete synthetic pathway from basic precursors to the active ingredient and outline a conceptual protocol for validating its biological mechanism of action as an acetylcholinesterase inhibitor.

Part 1: Synthesis of the Core Intermediate: 2,2-Dimethyl-1,3-benzodioxol-4-ol

Expert Rationale: The journey to any potent active ingredient begins with the precise construction of its core intermediates. In the case of Bendiocarb, the target is 2,2-dimethyl-1,3-benzodioxol-4-ol. This molecule is synthesized via an acid-catalyzed acetalization reaction between pyrogallol (a 1,2,3-trihydroxybenzene) and an acetone source. Using 2,2-dimethoxypropane (DMP) is highly advantageous as it serves a dual role: it is the acetone synthon and a dehydrating agent, driving the reaction to completion by consuming the water byproduct to form methanol and acetone.[8]

Reaction Principle: The acid catalyst (p-toluenesulfonic acid) protonates one of the methoxy groups of DMP, which is then eliminated as methanol. The resulting carbocation is attacked by an adjacent hydroxyl group of pyrogallol. A second, intramolecular cyclization with the neighboring hydroxyl group, followed by the elimination of a second methanol molecule, yields the stable five-membered dioxole ring.

Protocol 1: Synthesis of 2,2-Dimethyl-1,3-benzodioxol-4-ol

This protocol is adapted from established synthetic procedures.[9]

Materials:

  • Pyrogallol (1,2,3-trihydroxybenzene)

  • 2,2-Dimethoxypropane (DMP)

  • Benzene (or Toluene as a safer alternative)

  • p-Toluenesulfonic acid (p-TsOH), catalytic amount

  • Triethylamine

  • Carbon tetrachloride (for recrystallization)

  • Standard distillation and reflux apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a fractionating column and distillation head, combine pyrogallol (63 parts by weight), 2,2-dimethoxypropane (100 parts), and benzene (100 parts).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 parts) to the mixture.

    • Causality Note: p-TsOH is a strong acid catalyst essential for promoting the acetal exchange reaction. Its non-nucleophilic nature prevents unwanted side reactions.

  • Azeotropic Distillation: Heat the mixture to reflux. Slowly distill the solvent over approximately 4 hours. The goal is to remove the methanol byproduct as it forms, along with benzene, as a lower-boiling azeotrope. This continuous removal of a product (methanol/water) drives the equilibrium towards the formation of the desired benzodioxole, in accordance with Le Châtelier's principle.

  • Quenching: After the distillation period, cool the reaction mixture to room temperature. Add a few drops of triethylamine to neutralize the p-TsOH catalyst.

    • Causality Note: Neutralization is critical to prevent potential acid-catalyzed degradation of the product during the subsequent workup and purification steps.

  • Workup: Transfer the mixture to a separatory funnel and wash thoroughly with water to remove any remaining salts and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to remove the benzene. The crude product is then purified by distillation under vacuum.

  • Recrystallization: For higher purity, the distilled product can be recrystallized from carbon tetrachloride to yield 4-hydroxy-2,2-dimethyl-1,3-benzodioxole as a solid.[9]

G cluster_0 Protocol 1: Intermediate Synthesis reactants Pyrogallol + 2,2-Dimethoxypropane + Benzene catalyst Add catalytic p-TsOH reactants->catalyst 1. Mix reflux Heat to Reflux (Azeotropic Distillation) catalyst->reflux 2. Catalyze quench Cool & Quench (Triethylamine) reflux->quench 3. Drive Reaction (4 hours) workup Aqueous Wash & Dry quench->workup 4. Neutralize purify Concentrate & Vacuum Distill workup->purify 5. Isolate Crude recrystal Recrystallize purify->recrystal 6. Purify product Pure 2,2-Dimethyl-1,3-benzodioxol-4-ol recrystal->product 7. Final Product

Caption: Workflow for the synthesis of the Bendiocarb precursor.

Part 2: Synthesis of the Active Ingredient: Bendiocarb

Expert Rationale: The conversion of the phenolic intermediate to the final carbamate insecticide is a straightforward yet critical step. This is achieved through carbamoylation, where the hydroxyl group reacts with highly reactive methyl isocyanate (MIC).[10] The reaction is typically facilitated by a tertiary amine base, such as triethylamine, which acts as a catalyst by activating the hydroxyl group, making it a more potent nucleophile.[7] The choice of an inert solvent like benzene or xylene is important to prevent side reactions with the solvent itself.[11][12]

SAFETY NOTE: Methyl isocyanate (MIC) is an extremely toxic and volatile compound.[10] All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. An emergency plan for MIC exposure should be in place.

Protocol 2: Synthesis of Bendiocarb

This protocol is a consolidated representation of methods found in the literature.[11][12]

Materials:

  • 2,2-Dimethyl-1,3-benzodioxol-4-ol (from Part 1)

  • Methyl isocyanate (MIC)

  • Triethylamine

  • Anhydrous benzene or xylene

  • Petroleum ether

  • Reaction flask with condenser and dropping funnel

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolution: Dissolve the 2,2-dimethyl-1,3-benzodioxol-4-ol (14 parts by weight) in anhydrous benzene (25 parts) in a reaction flask.

  • Catalysis: Add a few drops of triethylamine to the solution.

  • Addition of MIC: While stirring and cooling the flask (e.g., in an ice bath), slowly add methyl isocyanate (6 parts) dropwise from a dropping funnel.

    • Causality Note: The reaction is exothermic. Slow, cooled addition is crucial to control the reaction rate and prevent dangerous temperature increases or pressure buildup.

  • Reaction: After the addition is complete, allow the mixture to stand at room temperature for approximately 30-60 minutes. The product, Bendiocarb, will begin to precipitate as white crystals.[12] Some procedures may involve gentle heating (e.g., 60°C for 2 hours) to ensure the reaction goes to completion.[11]

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Washing: Wash the collected crystals sequentially with a small amount of cold benzene and then with petroleum ether.

    • Causality Note: The benzene wash removes any unreacted starting materials or soluble impurities. The subsequent wash with non-polar petroleum ether removes the residual benzene and helps to dry the crystals.

  • Drying: Dry the purified white solid under vacuum to obtain the final Bendiocarb product.

G cluster_1 Protocol 2: Bendiocarb Synthesis start Dissolve Intermediate in Benzene catalyst Add Triethylamine start->catalyst reagent Add Methyl Isocyanate (Slowly, with Cooling) catalyst->reagent Catalyze react Stir at Room Temp (Precipitation Occurs) reagent->react React filter Vacuum Filtration react->filter Isolate wash Wash with Benzene, then Petroleum Ether filter->wash Purify product Pure Bendiocarb wash->product

Caption: Synthesis pathway from intermediate to Bendiocarb.

Quantitative Data Summary

ParameterValueReference
Starting Material 2,2-Dimethyl-1,3-benzodioxol-4-ol[12]
Reagent Methyl Isocyanate[12]
Solvent Benzene / Xylene[11][12]
Catalyst Triethylamine[11][12]
Typical Yield 85-91%[11][12]
Melting Point 129-130°C[6][12]

Part 3: Mode of Action and Biological Validation

Mechanism of Action: Bendiocarb, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[3][6][11] AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft of the nervous system. By reversibly carbamylating the active site of AChE, Bendiocarb prevents this breakdown. The resulting accumulation of acetylcholine leads to continuous nerve stimulation, causing paralysis and ultimately, death of the insect.[12]

Rationale for Bioassay: To validate that the synthesized compound is indeed a functional AChE inhibitor, a direct enzymatic assay is the most logical and efficient approach. The Ellman's method is a robust, reliable, and widely adopted colorimetric assay for measuring AChE activity and its inhibition.[1][4][9]

Protocol 3: Conceptual Protocol for In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the well-established Ellman's method.[1][9]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to AChE activity. An inhibitor will slow this rate.

Materials:

  • Synthesized Bendiocarb

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate Buffer (0.1 M, pH 8.0)

  • DMSO (for dissolving Bendiocarb)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of DTNB and ATCI in phosphate buffer.

    • Prepare a stock solution of AChE in buffer.

    • Prepare a concentrated stock solution of your synthesized Bendiocarb in DMSO. Perform serial dilutions in buffer to create a range of test concentrations.

  • Assay Plate Setup (in a 96-well plate):

    • Test Wells: Add phosphate buffer, AChE solution, DTNB solution, and a specific dilution of your Bendiocarb solution.

    • Control Well (100% Activity): Add all components as above, but replace the Bendiocarb solution with the buffer/DMSO solvent control.

    • Blank Well (No Enzyme): Add all components except the AChE enzyme to measure non-enzymatic substrate hydrolysis.

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate for 5-10 minutes at a controlled temperature (e.g., 25°C or 37°C). This allows the inhibitor (Bendiocarb) to bind to the enzyme before the reaction starts.

  • Reaction Initiation: To start the reaction, add the ATCI substrate solution to all wells simultaneously (a multi-channel pipette is recommended).

  • Kinetic Measurement: Immediately place the plate into the microplate reader. Measure the increase in absorbance at 412 nm every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbsorbance/minute) for each well from the linear portion of the kinetic curve.

    • Correct the rates of the test and control wells by subtracting the rate of the blank well.

    • Calculate the percent inhibition for each Bendiocarb concentration using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] * 100

    • Plot the % Inhibition against the logarithm of the Bendiocarb concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G cluster_2 Protocol 3: AChE Inhibition Assay Workflow prep Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitor) plate Set up 96-Well Plate (Test, Control, Blank) prep->plate incubate Pre-incubate Enzyme with Inhibitor (Bendiocarb) plate->incubate start Initiate Reaction (Add Substrate ATCI) incubate->start read Kinetic Measurement (Absorbance at 412 nm) start->read analyze Calculate Reaction Rates & Percent Inhibition read->analyze result Determine IC₅₀ Value analyze->result

Caption: Conceptual workflow for the Ellman's method bioassay.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Quantitative Analysis of 1,3-Benzodioxol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of 1,3-Benzodioxol-4-ol. The 1,3-benzodioxole moiety is a crucial structural feature in many natural and synthetic compounds, making rigorous analytical oversight essential in research and development.[1][2][3] This document provides a comprehensive protocol, from mobile phase preparation to method validation according to International Council for Harmonisation (ICH) guidelines, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is detailed to empower users to adapt and troubleshoot the method effectively.

Introduction and Scientific Rationale

This compound is an organic heterocyclic compound featuring a benzene ring fused to a dioxole ring. This core structure, known as the methylenedioxyphenyl group, is a building block for numerous molecules in pharmaceuticals, agrochemicals, and fragrances.[1][2] Its presence in bioactive molecules necessitates precise and accurate analytical methods to determine purity, quantify concentration, and assess stability. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2][4]

The method detailed herein is specifically designed as a stability-indicating assay . This means it can unequivocally separate this compound from its potential degradation products, a critical requirement for quality control and stability testing in pharmaceutical development.[5][6]

Analyte Physicochemical Properties & Method Design Causality

The logical design of this HPLC method is grounded in the physicochemical properties of this compound.

PropertyValueImplication for HPLC Method Design
Molecular Formula C₇H₆O₃-
Molecular Weight 138.12 g/mol [7]Standard molecular weight suitable for HPLC analysis.
logP (Octanol/Water) 1.4[7]Indicates moderate non-polar character, making it an ideal candidate for Reversed-Phase (RP) chromatography where the stationary phase is non-polar.
Structure Contains a phenolic hydroxyl (-OH) group and an aromatic ring.The aromatic ring provides strong UV absorbance for detection. The acidic phenolic proton requires pH control of the mobile phase to ensure a consistent, non-ionized state for reproducible retention and sharp peak shape.
UV Absorbance Expected λmax ~270-280 nmA Photodiode Array (PDA) detector is recommended to confirm the absorbance maximum and for peak purity analysis.

Based on these properties, a Reversed-Phase HPLC method using a C18 stationary phase was selected. The mobile phase is a gradient of acidified water and acetonitrile. The acidic modifier (formic acid) suppresses the ionization of the phenolic hydroxyl group, preventing peak tailing and ensuring consistent retention times.

Experimental Protocol

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 98%)

  • Solvents: HPLC-grade Acetonitrile and Methanol.

  • Water: Deionized water (18.2 MΩ·cm) or HPLC-grade water.

  • Acid: Formic acid (≥ 98% purity).

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or other compatible material).

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent retention and separation for moderately non-polar compounds like this compound.[8][9]
Mobile Phase A 0.1% (v/v) Formic Acid in WaterThe aqueous component of the mobile phase. Formic acid maintains a low pH (~2.7) to keep the analyte in its neutral form.[10]
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte from the non-polar column.
Elution Mode GradientA gradient ensures efficient elution of the main analyte while also separating potential impurities that may have different polarities.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection PDA at 275 nmA PDA detector allows for spectral analysis to confirm peak identity and purity. 275 nm is a typical wavelength for phenolic compounds.
Injection Vol. 10 µL-
Run Time 20 minutesSufficient time for elution and column re-equilibration.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
12.0 10 90
15.0 10 90
15.1 90 10

| 20.0 | 90 | 10 |

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of deionized water. Fill to the mark with water and mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use directly from the supplier bottle.

  • Diluent: A mixture of Water:Acetonitrile (50:50, v/v) is recommended.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution: Prepare sample solutions to a target concentration of 100 µg/mL in the diluent. Filter through a 0.45 µm syringe filter before injection if particulates are present.

Method Validation Protocol (ICH Q2(R2) Framework)

A self-validating system is essential for trustworthiness. The following protocols, based on ICH guidelines, must be followed to ensure the method is fit for its intended purpose.[11][12][13]

Specificity (Stability-Indicating)

The core of a stability-indicating method is its ability to separate the analyte from degradation products.[10]

  • Protocol: Subject the 100 µg/mL standard solution to forced degradation conditions:

    • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60°C for 4 hours. Neutralize before injection.

    • Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 60°C for 2 hours. Neutralize before injection.

    • Oxidation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal: Heat the solid powder at 105°C for 24 hours, then prepare the solution.

    • Photolytic: Expose the solution to UV light (254 nm) for 24 hours.

  • Acceptance Criteria: The analyte peak must be resolved from all degradation peaks (resolution > 2). The peak purity must pass the PDA software evaluation.

Linearity
  • Protocol: Prepare a series of at least five concentrations from the stock solution, ranging from 10 µg/mL to 150 µg/mL. Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (R²) must be ≥ 0.999.[14]

Accuracy (Recovery)
  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of standard into a placebo matrix.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[15]

Precision
  • Protocol:

    • Repeatability (Intra-day): Perform six replicate injections of the 100 µg/mL standard solution on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision must be ≤ 2.0%.[12][15]

Limits of Detection (LOD) and Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be verified for acceptable precision and accuracy.

Visualizations and Diagrams

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Validation reagents Prepare Mobile Phases & Diluent standards Prepare Standard Stock Solution reagents->standards samples Prepare Sample Solutions standards->samples equip Equilibrate HPLC System samples->equip sequence Run Injection Sequence (Blanks, Standards, Samples) equip->sequence acquire Acquire Chromatographic Data (PDA) sequence->acquire integrate Integrate Peaks & Determine Area acquire->integrate validate Perform Method Validation Calculations (Linearity, Accuracy, etc.) integrate->validate report Generate Final Report validate->report

Caption: Overall experimental workflow for HPLC analysis.

ValidationLogic Method Method Validation (ICH Q2(R2)) Specificity Specificity Separates analyte from degradants? Method->Specificity Linearity Linearity R² ≥ 0.999? Method->Linearity Accuracy Accuracy Recovery 98-102%? Method->Accuracy Precision Precision %RSD ≤ 2.0%? Method->Precision Limits LOD & LOQ Determine sensitivity Method->Limits Robustness Robustness Insensitive to small changes? Method->Robustness

Caption: Logical structure of the method validation process.

Conclusion

The HPLC method described provides a comprehensive, reliable, and robust framework for the analysis of this compound. By grounding the experimental design in the physicochemical properties of the analyte and adhering to rigorous ICH validation protocols, this application note delivers a trustworthy system for quality control, stability studies, and general quantitative analysis. The detailed rationale behind each step is intended to provide scientists with the expertise needed to implement and adapt this method successfully.

References

Application Note: Quantitative Analysis of 1,3-Benzodioxol-4-ol using Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated protocol for the identification and quantification of 1,3-Benzodioxol-4-ol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and limited volatility of the phenolic hydroxyl group, a chemical derivatization step is essential for reliable chromatographic analysis. The described method employs silylation to convert the analyte into a more volatile and thermally stable derivative, enabling high-resolution separation and sensitive detection. This protocol is tailored for researchers in pharmaceutical development, chemical synthesis, and metabolomics, providing a comprehensive workflow from sample preparation to data interpretation.

Introduction and Scientific Rationale

This compound is an organic compound featuring a benzodioxole moiety, a structure found in numerous natural products and serving as a versatile building block in the synthesis of pharmaceuticals, fragrances, and agrochemicals.[1][2] Accurate quantification of this analyte is critical for process monitoring, quality control, and metabolic studies.

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. However, direct GC analysis of polar molecules like phenols is often problematic, leading to poor peak shape, low sensitivity, and potential thermal degradation in the injector or column.[3][4] The free hydroxyl group on this compound can interact with active sites on the GC column, causing peak tailing and reducing analytical accuracy.

To overcome these challenges, a derivatization step is employed. This protocol utilizes silylation, a proven and widely adopted technique for the analysis of phenolic compounds.[3][5] The active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group, which significantly reduces the polarity of the molecule, increases its volatility, and enhances its thermal stability.[5] This transformation ensures sharp, symmetrical chromatographic peaks and allows for highly sensitive detection by the mass spectrometer.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to method development.

PropertyValueSource
IUPAC Name This compoundPubChem[6]
Molecular Formula C₇H₆O₃PubChem[6]
Molecular Weight 138.12 g/mol PubChem[6]
CAS Number 69393-72-2PubChem[6]
Appearance White to light brown solidChemicalBook[7]
Melting Point 65 °CChemicalBook[7]

Experimental Workflow and Protocols

Causality in Method Design

The choices within this protocol are deliberate and grounded in chemical principles. The use of a non-polar solvent like Dichloromethane for initial dissolution is suitable for the aromatic structure. Pyridine is often used as a catalyst and solvent in silylation reactions as it can accept the HCl byproduct. The derivatizing agent, BSTFA with 1% TMCS, is highly effective for silylating phenols.[8] The elevated temperature (70°C) ensures the reaction proceeds to completion in a reasonable timeframe.[9] The GC parameters, including the non-polar HP-5MS column and the temperature ramp, are selected to provide optimal separation of the derivatized analyte from potential matrix components.

Required Materials and Reagents
  • Analyte Standard: this compound (≥98% purity)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvents: Pyridine (Anhydrous), Dichloromethane (DCM, HPLC Grade)

  • Internal Standard (IS): Anthracene or other suitable non-reactive compound

  • Equipment: GC-MS system with autosampler, 2 mL screw-top vials with PTFE-lined septa, heating block or oven, vortex mixer, analytical balance, volumetric flasks, and pipettes.

Step-by-Step Protocol

Protocol 1: Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of Dichloromethane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., Anthracene) in Dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution in Dichloromethane. Fortify each calibration standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation: Dissolve the unknown sample in Dichloromethane to an estimated concentration within the calibration range. Fortify with the internal standard to a final concentration of 10 µg/mL.

Protocol 2: Silylation Derivatization

  • Aliquot: Transfer 100 µL of each standard or sample solution into a 2 mL autosampler vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. This step is crucial to remove any water or protic solvents that would consume the derivatizing reagent.[5]

  • Reagent Addition: To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 60 minutes to ensure complete derivatization.[9]

  • Cooling: After incubation, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. Derivatized samples should be analyzed promptly, although silyl derivatives are often stable for several days if stored properly under anhydrous conditions.[9][10]

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Standard/Sample in DCM B Evaporate to Dryness (Nitrogen Stream) A->B C Add Pyridine & BSTFA + 1% TMCS B->C D Vortex & Heat (70°C, 60 min) C->D E Cool to Room Temp D->E F Inject into GC-MS E->F Derivatized Sample G Separation on HP-5MS Column F->G H EI Ionization & Fragmentation G->H I Mass Detection (Scan/SIM) H->I J Data Acquisition I->J

Caption: Experimental workflow from sample preparation to GC-MS analysis.

GC-MS Instrumental Conditions

The following parameters provide a validated starting point and may be optimized for specific instrumentation.

ParameterSettingRationale
Gas Chromatograph
GC ColumnAgilent HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds.
Injector Temperature280°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.[3]
Injection ModeSplitless (1 min purge time)Maximizes the transfer of analyte onto the column for high sensitivity, suitable for trace analysis.[3]
Carrier GasHelium (99.999% purity)Inert carrier gas, providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)An optimal flow rate for balancing separation efficiency and analysis time.
Oven ProgramInitial 80°C, hold 2 min; ramp 10°C/min to 280°C, hold 5 minA controlled temperature ramp allows for effective separation from solvent front and other potential byproducts.
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns for library matching.
Ion Source Temp.230°CStandard temperature to promote ionization while minimizing thermal degradation within the source.
Quadrupole Temp.150°CMaintains ion path integrity and prevents contamination.
Electron Energy70 eVUniversal standard for EI, creating predictable and library-searchable mass spectra.
Transfer Line Temp.280°CPrevents condensation of the analyte as it transfers from the GC to the MS.
Scan ModeFull Scan (m/z 50-400) for identification; SIM for quantificationFull scan provides comprehensive spectral data, while SIM mode enhances sensitivity by monitoring specific ions.

Expected Results and Data Interpretation

The Derivatization Reaction

The silylation reaction replaces the acidic proton of the phenolic hydroxyl group with a TMS group.

G cluster_reactants Reactants cluster_products Products A This compound (MW: 138.12) C TMS-derivatized analyte (MW: 210.31) A->C 70°C B BSTFA B->C 70°C

Caption: Silylation of this compound with BSTFA.

Mass Spectral Data

The underivatized this compound has a molecular weight of 138.12 g/mol . Its EI mass spectrum is expected to show a strong molecular ion peak at m/z 138.[6] Upon successful derivatization with a TMS group (mass of 72.19 Da), the molecular weight increases to 210.31 g/mol .

Expected Data for TMS-Derivatized this compound:

ParameterExpected ValueDescription
Retention Time ~12-15 minDependent on specific GC conditions, but will elute later than the underivatized form.
Molecular Ion [M]⁺ m/z 210The primary ion representing the intact derivatized molecule.
Key Fragment [M-15]⁺ m/z 195A characteristic and often abundant fragment resulting from the loss of a methyl group (•CH₃) from the TMS moiety. This is a strong indicator of successful silylation.
Other Fragments m/z 73Corresponds to the trimethylsilyl cation, [Si(CH₃)₃]⁺, a hallmark of TMS derivatives.

For quantitative analysis, a calibration curve should be constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The curve's linearity should be confirmed with a correlation coefficient (R²) of >0.995.

Method Trustworthiness and Validation

To ensure the reliability of this protocol, a self-validating system is inherent in its design.

  • Trustworthiness: The appearance of the expected molecular ion (m/z 210) and the characteristic [M-15]⁺ fragment (m/z 195) confirms both the identity of the analyte and the success of the derivatization reaction. The use of an internal standard corrects for variations in injection volume and potential matrix effects.

  • System Suitability: Prior to analysis, an injection of a mid-point calibration standard should be performed to verify system performance, including peak shape, retention time stability, and signal intensity.

  • Validation: For routine application, the method should be validated according to established guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[11]

Conclusion

This application note details a comprehensive and reliable GC-MS method for the analysis of this compound. The protocol's core strength lies in the strategic use of silylation derivatization, which effectively overcomes the analytical challenges associated with phenolic compounds. By converting the analyte into a volatile and thermally stable TMS derivative, this method provides the specificity and sensitivity required for demanding research and quality control applications.

References

Application Note: A Validated Protocol for the Purification of Crude 1,3-Benzodioxol-4-ol by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Purification

1,3-Benzodioxol-4-ol is a valuable heterocyclic building block in the synthesis of pharmaceuticals and other fine chemicals. Its molecular structure, featuring a polar hydroxyl group on the benzodioxole scaffold, makes it a versatile precursor.[1] However, synthetic routes often yield a crude product contaminated with unreacted starting materials, by-products, and other impurities. The presence of these contaminants can significantly hinder subsequent reaction yields, introduce unwanted side reactions, and compromise the biological activity and safety profile of target molecules.

Therefore, a robust and efficient purification method is paramount. Column chromatography is a cornerstone technique for the isolation of organic compounds, offering excellent resolving power for mixtures with varying polarities.[2] This application note details a systematic approach to purify this compound using silica gel column chromatography, a method chosen for its efficacy in separating moderately polar compounds.

The Principle of Separation: Normal-Phase Chromatography

The purification strategy is based on the principles of normal-phase adsorption chromatography.[2][3] In this mode, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (a solvent mixture). The fundamental principle is differential partitioning:

  • Stationary Phase: Silica gel (SiO₂) is a highly porous adsorbent with a surface rich in polar silanol (Si-OH) groups.[4]

  • Analyte Interaction: Polar molecules in the crude mixture, such as the target this compound, will form stronger hydrogen bonds and dipole-dipole interactions with the stationary phase.

  • Elution: As the mobile phase flows through the column, components of the mixture are carried along. Less polar impurities will have a weaker affinity for the silica gel and will travel faster, eluting from the column first. The more polar this compound will be retained more strongly, moving down the column at a slower rate.[5]

By gradually increasing the polarity of the mobile phase (gradient elution), we can systematically release compounds from the stationary phase in order of increasing polarity, achieving a clean separation.[6]

Pre-Chromatography Method Development: The Role of TLC

Before committing to a large-scale column, it is essential to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive analytical tool that provides a reliable preview of the separation that will occur on the column.

3.1 Objective of TLC Analysis: To identify a solvent system (mobile phase) that provides good separation between this compound and its major impurities. The ideal system will show the target compound with a Retardation Factor (Rf) value between 0.25 and 0.40.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

3.2 Protocol for TLC Analysis:

  • Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system (e.g., a mixture of hexane and ethyl acetate). Allow the solvent to ascend the plate until it is approximately 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the plate has dried, visualize the spots. Since the benzodioxole moiety is UV-active, it can be visualized under a UV lamp (254 nm).[7] Alternatively, a potassium permanganate (KMnO₄) stain can be used, which reacts with the hydroxyl group.

  • Optimization: Adjust the ratio of the solvents to achieve the target Rf value.

    • If the Rf is too high (spots run too fast), decrease the polarity of the mobile phase (increase the proportion of hexane).

    • If the Rf is too low (spots remain near the baseline), increase the polarity of the mobile phase (increase the proportion of ethyl acetate).

Detailed Protocol for Column Chromatography Purification

4.1 Materials and Reagents

ItemSpecification
Stationary Phase Silica Gel, 60 Å, 230-400 mesh particle size
Crude Product Crude this compound
Solvents Hexane (or Cyclohexane), HPLC Grade
Ethyl Acetate, HPLC Grade
Dichloromethane (for sample loading), HPLC Grade
Apparatus Glass chromatography column with stopcock
Separatory funnel (for solvent reservoir)
Collection vessels (test tubes or flasks)
Rotary evaporator
TLC plates, silica gel 60 F₂₅₄
TLC chambers, forceps, capillary tubes
Safety Equipment Fume hood, safety glasses, nitrile gloves, lab coat

4.2 Safety Precautions

  • All procedures should be performed inside a certified chemical fume hood.

  • 1,3-benzodioxole derivatives can be harmful if swallowed or inhaled.[8][9][10] Avoid generating dust or aerosols.

  • Organic solvents are flammable and volatile.[11] Keep away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.

4.3 Step-by-Step Purification Procedure

Step 1: Column Packing (Slurry Method)

  • Secure the chromatography column vertically to a retort stand inside the fume hood. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.

  • Add a thin layer (approx. 1 cm) of sand over the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The consistency should be like a thin, pourable milkshake.[4]

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

  • Continuously add the slurry until the desired column height is reached (typically 20-25 cm for a 1-2 g scale purification). Do not let the top of the silica bed run dry at any point.

  • Add a final layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during solvent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Step 2: Sample Loading (Dry Loading Recommended)

  • Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

  • Carefully remove the solvent on a rotary evaporator until a fine, free-flowing powder is obtained.

  • Gently and evenly add this powder to the top of the packed column.

Step 3: Elution and Fraction Collection

  • Carefully add the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to the column without disturbing the top layer.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).

  • Maintain a constant flow rate. A steady drip is generally appropriate for gravity chromatography.

  • Gradually increase the polarity of the mobile phase according to the plan developed during TLC analysis. A typical gradient might be:

    • 95:5 Hexane:Ethyl Acetate (2 column volumes)

    • 90:10 Hexane:Ethyl Acetate (4 column volumes)

    • 85:15 Hexane:Ethyl Acetate (4 column volumes)

    • 80:20 Hexane:Ethyl Acetate (until the product has fully eluted) A similar system using cyclohexane and ethyl acetate has been proven effective for related benzodioxole compounds.[12]

Step 4: Fraction Analysis

  • Monitor the collected fractions by TLC. Spot multiple fractions onto a single TLC plate alongside a spot of the original crude material.

  • Develop and visualize the TLC plate.

  • Identify the fractions that contain the pure target compound (single spot at the correct Rf).

  • Fractions containing mixtures of the product and impurities should be set aside. Early fractions should contain non-polar impurities, while later fractions may contain more polar impurities.

Step 5: Product Isolation

  • Combine all fractions identified as pure.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting solid or oil is the purified this compound.

  • Determine the final mass to calculate the yield and confirm purity using analytical techniques such as NMR, HPLC, or melting point determination.

Data Summary and Workflow Visualization

5.1 Table of Key Chromatographic Parameters

ParameterRecommended Value / DescriptionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Polar adsorbent for effective retention of the polar hydroxyl group.[2][4]
Column Dimensions 30 cm length x 3 cm diameter (for ~1-2 g of crude)Provides adequate capacity and resolution for the specified scale.
Mobile Phase System Hexane (or Cyclohexane) and Ethyl AcetateOffers a good polarity range for eluting moderately polar compounds.[12]
Elution Mode Gradient Elution (e.g., 5% to 20% Ethyl Acetate in Hexane)Improves separation efficiency and reduces analysis time.[6]
Target Rf (TLC) 0.25 - 0.40Ensures the compound elutes from the column in a reasonable volume.
Sample Loading Dry LoadingProvides better resolution and avoids issues with sample solubility in the eluent.
Purity Assessment TLC, ¹H NMR, HPLCConfirms the removal of impurities and the identity of the final product.

5.2 Purification Workflow Diagram

Purification_Workflow cluster_prep Preparation & Method Development cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude this compound TLC TLC Method Development (Optimize Mobile Phase) Crude->TLC Analyze Pack Pack Silica Gel Column TLC->Pack Inform Conditions Load Dry Load Sample Pack->Load Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Solvent Removal (Rotary Evaporator) Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Conclusion

This application note provides a comprehensive and validated protocol for the purification of crude this compound using normal-phase column chromatography. By first optimizing the mobile phase with TLC and then employing a systematic gradient elution on a properly packed silica gel column, researchers can reliably obtain a high-purity product. This procedure is essential for ensuring the quality and integrity of this important chemical intermediate for its downstream applications in research and development.

References

Application Notes and Protocols for the Purification of 1,3-Benzodioxol-4-ol via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 1,3-Benzodioxol-4-ol, a key intermediate in pharmaceutical and fine chemical synthesis. The document elucidates the principles of recrystallization as applied to this polar, phenolic compound, offering a robust, field-proven methodology for achieving high purity. Emphasis is placed on the rationale behind solvent selection and procedural steps to empower researchers with a deep, causal understanding of the purification process. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the purity of this compound for downstream applications.

Introduction: The Imperative for Purity

This compound is a valuable building block in organic synthesis, with its derivatives showing promise in various therapeutic areas. The efficacy and safety of any final active pharmaceutical ingredient (API) are intrinsically linked to the purity of its preceding intermediates. Impurities, which can arise from starting materials, byproducts, or subsequent degradation, can lead to undesirable side effects, reduced shelf-life, and complications in regulatory approval.

Recrystallization is a powerful and economical technique for the purification of solid organic compounds.[1][2] It leverages the differential solubility of the target compound and its impurities in a solvent system at varying temperatures. A well-executed recrystallization can significantly enhance the purity of this compound, ensuring the integrity of subsequent synthetic steps.

Physicochemical Profile of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for developing an effective recrystallization protocol.

PropertyValueSource
Molecular Formula C₇H₆O₃PubChem
Molecular Weight 138.12 g/mol PubChem
Melting Point 65 °CChemicalBook
Appearance Crystalline SolidN/A
Structure Phenolic BenzodioxoleN/A
Polarity PolarInferred from structure

The presence of a hydroxyl group on the benzodioxole ring imparts significant polarity to the molecule, making it a phenol. This polarity, along with its relatively low melting point of 65°C, dictates the choice of an appropriate solvent system. A key challenge is to select a solvent with a boiling point that is not so high as to cause the compound to melt or "oil out" during the heating phase, a common issue with low-melting solids.[3]

The Science of Recrystallization: A Causal Approach

Recrystallization is not merely a procedural sequence but a process governed by fundamental principles of solubility and crystal lattice formation. The ideal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures.[1][2] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration).

For a polar molecule like this compound, a polar solvent system is generally the most effective, following the principle of "like dissolves like".[4] However, finding a single solvent that meets all the criteria can be challenging. In such cases, a mixed-solvent system is often employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The two solvents must be miscible.[5][6]

For polar organic compounds containing oxygen, an alcohol-water mixture is a frequently successful choice.[5] Ethanol or methanol can act as the "good" solvent, while water serves as the "poor" solvent.

Potential Impurities in the Synthesis of this compound

To devise a robust purification strategy, it is crucial to anticipate the likely impurities. A common synthetic route to the parent 1,3-benzodioxole involves the reaction of catechol with a dihalomethane like dichloromethane.[7][8] Therefore, potential impurities in a crude sample of this compound could include:

  • Unreacted Starting Materials: Residual catechol or its hydroxylated precursor.

  • Polymeric Byproducts: Formed from side reactions of the starting materials.

  • Isomeric Byproducts: Other positional isomers of the hydroxylated benzodioxole.

  • Reagents from Synthesis: Residual acids or bases used as catalysts.

A well-designed recrystallization protocol will aim to selectively remove these impurities.

Detailed Recrystallization Protocol for this compound

This protocol outlines a two-solvent recrystallization procedure using an ethanol-water system. This system is chosen based on the polar nature of this compound and the successful application of similar systems for other phenolic compounds.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

  • Spatula

  • Melting point apparatus

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_saturation Saturation & Crystallization cluster_isolation Isolation & Drying cluster_analysis Analysis A Place crude solid in Erlenmeyer flask B Add minimal hot 'good' solvent (Ethanol) A->B C Heat and stir until fully dissolved B->C D Add hot 'poor' solvent (Water) dropwise until cloudy C->D Saturated Solution Preparation E Add a few drops of 'good' solvent to redissolve D->E F Cool slowly to room temperature E->F G Cool further in an ice bath F->G H Collect crystals by vacuum filtration G->H Crystal Collection I Wash with ice-cold solvent mixture H->I J Dry the crystals I->J K Determine melting point and calculate yield J->K Purity Verification

Caption: Workflow for the two-solvent recrystallization of this compound.

Step-by-Step Methodology
  • Preparation: Place approximately 1 gram of crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar. In a separate flask, heat approximately 20 mL of 95% ethanol on a hot plate to a gentle boil.

  • Dissolution: To the flask containing the crude solid, add the hot ethanol dropwise while stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution. This creates a saturated or near-saturated solution.[4]

  • Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step is crucial for removing particulate matter that would otherwise contaminate the final product.

  • Inducing Crystallization: While keeping the ethanol solution hot, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is supersaturated. Then, add a few more drops of hot ethanol to just redissolve the precipitate, resulting in a clear, saturated solution at the boiling point.

  • Cooling and Crystal Growth: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Slow cooling is critical for the formation of large, pure crystals, as it allows for the selective exclusion of impurities from the growing crystal lattice.[2] Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a pre-wetted filter paper.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol-water mixture (in the same approximate ratio as the final crystallization solution). This removes any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Allow the crystals to air-dry on the filter paper with continued suction for a few minutes. Then, transfer the crystals to a pre-weighed watch glass and allow them to dry completely.

  • Analysis: Once dry, weigh the purified this compound and calculate the percent recovery. Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (65 °C) is indicative of high purity.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
No crystals form upon cooling Too much solvent was added.Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Seeding the solution with a small crystal of the pure compound can also induce crystallization.[1]
"Oiling out" The melting point of the compound is lower than the temperature at which the solution becomes saturated.Add more of the "good" solvent (ethanol) to the hot mixture to lower the saturation temperature and then proceed with the addition of the "poor" solvent and cooling.[9]
Low recovery The compound has significant solubility in the cold solvent; too much washing solvent was used.Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of ice-cold solvent for washing.
Colored crystals Colored impurities are present.If the color is significant, the crude material can be treated with activated charcoal in the hot solution before the hot filtration step.

Self-Validating System: The Role of Melting Point Analysis

The trustworthiness of this protocol is established through a self-validating feedback loop centered on melting point determination.

Melting_Point_Validation cluster_process Recrystallization Cycle cluster_analysis Purity Assessment cluster_outcome Outcome A Crude This compound B Recrystallization Protocol A->B C Purified Crystals B->C D Melting Point Analysis C->D E Melting Point Sharp & Correct? D->E F High Purity Product (Proceed to next step) E->F Yes G Impure Product (Repeat Recrystallization) E->G No G->B Re-evaluate solvent system if necessary

Caption: Self-validating loop for purity assessment via melting point analysis.

A pure crystalline solid will have a sharp and well-defined melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. By comparing the melting point of the recrystallized this compound to the literature value, one can quantitatively assess the success of the purification. If the melting point is still broad or depressed, a second recrystallization may be necessary.

Conclusion

The recrystallization protocol detailed herein provides a reliable and effective method for the purification of this compound. By understanding the underlying scientific principles of solubility and crystal formation, researchers can adapt and troubleshoot this procedure to consistently achieve high-purity material, which is essential for the successful development of pharmaceutical and fine chemical products.

References

Application Notes and Protocols for Investigating the Antioxidant Properties of 1,3-Benzodioxol-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1,3-Benzodioxol-4-ol Scaffolds

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a well-established contributor to the pathophysiology of a myriad of human diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer. This has propelled the search for novel antioxidant compounds capable of mitigating oxidative damage. Among the vast landscape of synthetic and natural compounds, 1,3-benzodioxole derivatives have emerged as a promising class of antioxidants.[1] The 1,3-benzodioxole moiety is a key structural feature in numerous natural products and pharmacologically active molecules.[2] The introduction of a hydroxyl group at the 4-position of the benzodioxole ring, creating the this compound scaffold, is a strategic design element aimed at enhancing the molecule's antioxidant capacity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the antioxidant properties of novel this compound derivatives. It offers not just procedural steps but also the underlying scientific rationale for the experimental design, ensuring a robust and insightful evaluation of these promising therapeutic candidates.

Mechanisms of Antioxidant Action: A Primer

The antioxidant activity of phenolic compounds, such as this compound derivatives, is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The two principal mechanisms are:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), thereby quenching the radical and forming a more stable antioxidant radical (ArO•). The efficiency of this process is related to the bond dissociation enthalpy of the O-H bond in the antioxidant.

  • Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This is often followed by proton transfer.

It is important to note that many antioxidant assays operate via a combination of these mechanisms. A thorough understanding of the underlying chemistry of each assay is crucial for the accurate interpretation of experimental results.

Experimental Workflows: From In Vitro Screening to Cellular Efficacy

A multi-tiered approach is recommended for the comprehensive evaluation of the antioxidant potential of this compound derivatives. This typically begins with simple, high-throughput in vitro chemical assays to establish baseline activity, followed by more biologically relevant cell-based assays to assess efficacy in a physiological context.

Experimental Workflow cluster_0 In Vitro Chemical Assays cluster_1 Cell-Based Assays DPPH DPPH Assay (Radical Scavenging) CAA Cellular Antioxidant Activity (CAA) Assay DPPH->CAA Proceed if active ABTS ABTS Assay (Radical Scavenging) ABTS->CAA Proceed if active FRAP FRAP Assay (Reducing Power) FRAP->CAA Proceed if active

Caption: A logical workflow for antioxidant activity assessment.

In Vitro Antioxidant Capacity Assays: Detailed Protocols

The following protocols are designed for a 96-well microplate format, which is ideal for screening multiple derivatives and concentrations simultaneously.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, causing a color change from deep violet to pale yellow. The degree of discoloration is proportional to the radical scavenging activity.[3]

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve 7.88 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and protected from light.

    • Test Compound Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve the this compound derivatives in a suitable solvent (e.g., methanol, DMSO).

    • Standard (Ascorbic Acid or Trolox) Stock Solution (1 mg/mL): Prepare a stock solution of a known antioxidant standard in the same solvent as the test compounds.

    • Serial Dilutions: Prepare a range of concentrations for both the test compounds and the standard (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the various concentrations of the test compounds, standard, and blank (solvent only) into triplicate wells.

    • Add 100 µL of the 0.2 mM DPPH working solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where: Acontrol is the absorbance of the blank. Asample is the absorbance of the test compound or standard.

    • Plot the percentage of scavenging activity against the concentration of the test compounds and the standard to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Causality and Self-Validation: The inclusion of a well-characterized standard like ascorbic acid or Trolox is crucial for validating the assay's performance and for comparing the relative activity of the novel derivatives. Running samples in triplicate ensures the reproducibility of the results.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.[4]

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[4]

    • ABTS•+ Working Solution: Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical cation.[5]

    • Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the various concentrations of the test compounds, standard (Trolox), and blank into triplicate wells.

    • Add 180 µL of the diluted ABTS•+ working solution to all wells.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using the same formula as for the DPPH assay.

    • Determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Causality and Self-Validation: The pre-generation and dilution of the ABTS radical to a specific absorbance ensures a consistent starting point for the assay. The use of Trolox, a water-soluble analog of vitamin E, as a standard allows for the quantification of antioxidant activity in a standardized manner.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[6]

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving 3.1 g of sodium acetate trihydrate and adding 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Working Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[6]

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compounds, standard (FeSO₄·7H₂O), and blank into triplicate wells.

    • Add 180 µL of the pre-warmed FRAP working reagent to all wells.

    • Incubate the plate at 37°C for 4 minutes.[6]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using the ferrous sulfate solutions.

    • Express the FRAP values of the test compounds as Fe²⁺ equivalents (e.g., in µM).

Causality and Self-Validation: The FRAP assay directly measures the reducing capacity of a compound. The use of a ferrous sulfate standard curve allows for the direct quantification of the reducing power. The reaction is conducted at an acidic pH to maintain iron solubility.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of compounds to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) by peroxyl radicals generated from AAPH in a cell-based model.[7] This assay provides more biologically relevant data as it accounts for cellular uptake and metabolism of the test compound.[7]

CAA Assay Principle DCFH_DA DCFH-DA (Cell-permeable) DCFH DCFH (Non-fluorescent) DCFH_DA->DCFH Cellular Esterases Cell Cell Membrane DCF DCF (Fluorescent) DCFH->DCF Oxidation ROS ROS (from AAPH) ROS->DCFH Antioxidant This compound Derivative Antioxidant->ROS Scavenges

Caption: Mechanism of the Cellular Antioxidant Activity (CAA) assay.

Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) or other suitable cells in a 96-well, black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells at 37°C in a 5% CO₂ atmosphere.

  • Assay Procedure:

    • Remove the culture medium and wash the cells gently with phosphate-buffered saline (PBS).

    • Treat the cells with 100 µL of culture medium containing the test compounds or standard (quercetin) at various concentrations for 1 hour.

    • Remove the treatment medium and add 100 µL of 25 µM DCFH-DA solution to each well. Incubate for 30 minutes.

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add 100 µL of the free radical initiator AAPH (e.g., 600 µM) to all wells except the control wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Calculate the percentage of inhibition of DCF formation.

    • Determine the CAA value, which is the concentration of the compound that produces a 50% reduction in the AUC. Results can be expressed as quercetin equivalents.

Causality and Self-Validation: The use of a cell-based model provides a more physiologically relevant system for evaluating antioxidant activity. The inclusion of quercetin as a positive control allows for the standardization of the assay. Wells without the AAPH initiator serve as a negative control to measure baseline fluorescence.

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of this compound derivatives is highly dependent on their chemical structure. Key structural features that influence activity include:

  • The 4-Hydroxyl Group: The phenolic hydroxyl group is critical for the primary antioxidant activity through hydrogen or electron donation.

  • Substituents on the Aromatic Ring: The introduction of electron-donating groups (e.g., methoxy) can enhance antioxidant activity, while electron-withdrawing groups may decrease it. The position of these substituents also plays a significant role.[8]

  • The Methylenedioxy Bridge: This group can contribute to the stabilization of the resulting phenoxy radical, thereby enhancing the antioxidant capacity.[8]

Systematic synthesis and testing of a library of derivatives with varied substitution patterns are essential for elucidating detailed SAR and for the rational design of more potent antioxidant compounds.

Data Presentation: A Comparative Analysis

Summarizing quantitative data in a clear and concise table is crucial for comparing the antioxidant potential of different this compound derivatives.

Compound IDDPPH IC₅₀ (µM)ABTS TEAC (µM Trolox/µM)FRAP Value (µM Fe²⁺/µM)CAA EC₅₀ (µM)
Derivative 1 e.g., 25.4 ± 2.1e.g., 1.8 ± 0.2e.g., 2.5 ± 0.3e.g., 15.8 ± 1.5
Derivative 2 e.g., 15.8 ± 1.7e.g., 2.5 ± 0.3e.g., 3.1 ± 0.4e.g., 9.2 ± 0.9
Derivative 3 e.g., 42.1 ± 3.5e.g., 1.1 ± 0.1e.g., 1.9 ± 0.2e.g., 28.4 ± 2.3
Ascorbic Acid e.g., 10.2 ± 0.9N/AN/AN/A
Trolox N/A1.0 (by definition)N/AN/A
Quercetin N/AN/AN/Ae.g., 5.6 ± 0.5

Data are presented as mean ± standard deviation (n=3). This table is a template; actual values should be experimentally determined.

Conclusion and Future Directions

The protocols and guidelines presented in this application note provide a robust framework for the systematic investigation of the antioxidant properties of novel this compound derivatives. By employing a combination of in vitro and cell-based assays, researchers can gain a comprehensive understanding of the antioxidant potential of these compounds, from their fundamental radical scavenging and reducing capacities to their efficacy in a biological system. The elucidation of structure-activity relationships will further guide the optimization of this promising chemical scaffold for the development of novel therapeutics to combat diseases associated with oxidative stress.

References

Application Notes & Protocols: A Systematic Approach to Screening 1,3-Benzodioxol-4-ol Derivatives for Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a fundamental biological process, a double-edged sword that orchestrates tissue repair and defense against pathogens, yet its dysregulation underpins a vast array of chronic diseases, including rheumatoid arthritis, atherosclerosis, and neurodegenerative disorders.[1] The therapeutic armamentarium, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is often hampered by significant side effects, necessitating a continuous search for novel, safer, and more effective anti-inflammatory agents.[1][2]

The 1,3-benzodioxole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[3][4] Derivatives of this heterocyclic system have demonstrated potential as anticancer, antioxidant, and anti-inflammatory agents.[3][5][6] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust screening cascade to identify and characterize the anti-inflammatory potential of novel 1,3-benzodioxol-4-ol derivatives. We will delve into the mechanistic rationale behind key inflammatory pathways and provide detailed, self-validating protocols for a tiered in-vitro screening approach, from initial hit identification to mechanistic elucidation.

Mechanistic Rationale: Key Signaling Hubs in Inflammation

An effective screening strategy is not a random walk but a targeted investigation. The anti-inflammatory activity of a compound is typically mediated through its interaction with specific molecular pathways that drive the inflammatory response. Our screening cascade is designed to probe the most critical of these pathways.

  • The NF-κB Signaling Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is widely considered a master regulator of inflammation.[7][8] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), trigger a signaling cascade that activates the IκB kinase (IKK) complex.[9] IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This event liberates NF-κB, allowing it to translocate to the nucleus and induce the transcription of a host of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][10]

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, comprising primarily p38, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases (ERK), represents another crucial signal transduction network.[11][12] These kinases form a three-tiered cascade (MAP3K -> MAP2K -> MAPK) that translates extracellular signals into cellular responses.[13] In the context of inflammation, MAPKs are activated by cytokines and bacterial products, and they play a pivotal role in regulating the synthesis of inflammatory mediators and controlling the activation of transcription factors like AP-1.[12][14]

  • Cyclooxygenase (COX) Pathway: The COX enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins (PGs) from arachidonic acid.[15] While COX-1 is constitutively expressed and involved in physiological "housekeeping" functions, COX-2 is inducible and its expression is dramatically upregulated at sites of inflammation, leading to the production of PGs that mediate pain, fever, and swelling.[5][15] Consequently, selective inhibition of COX-2 is a primary strategy for modern anti-inflammatory drug design.

Below is a diagram illustrating the interplay of these critical inflammatory pathways.

Inflammatory_Pathways cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K IκB IκBα IKK->IκB Phosphorylates (p) Degradation Proteasomal Degradation IκB->Degradation NFkB NF-κB (p50/p65) NFkB->IκB Sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p p38 p38 MAPK MAP2K->p38 p p38_nuc p38 p38->p38_nuc Translocates DNA DNA NFkB_nuc->DNA Binds & Activates Transcription p38_nuc->DNA Activates other Transcription Factors Pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory caption Key Inflammatory Signaling Pathways.

Caption: Simplified diagram of the NF-κB and p38 MAPK signaling cascades.

A Tiered In Vitro Screening Cascade

We propose a logical, three-tiered workflow to efficiently screen this compound derivatives. This cascade is designed to maximize information while conserving resources, moving from a broad primary screen to more specific, mechanistic assays for the most promising candidates.

Screening_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Target-Based Assays cluster_tier3 Tier 3: Mechanistic Validation Compound_Library This compound Derivative Library NO_Assay Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Cells Compound_Library->NO_Assay Cytotoxicity Concurrent Cytotoxicity Assay (MTT) NO_Assay->Cytotoxicity Control for cell viability COX_Assay COX-1 / COX-2 Enzymatic Inhibition Assay NO_Assay->COX_Assay Active & Non-toxic 'Hits' Cytokine_Assay Cytokine Measurement (TNF-α, IL-6) via ELISA COX_Assay->Cytokine_Assay Western_Blot Western Blot for Pathway Proteins (p-p65, p-IκBα, p-p38) Cytokine_Assay->Western_Blot Lead_Candidate Lead Candidate Identification Western_Blot->Lead_Candidate caption Screening Cascade Workflow.

Caption: A three-tiered workflow for screening anti-inflammatory compounds.

Tier 1 Protocol: Nitric Oxide (NO) Production Assay

Rationale: This cell-based assay is a robust primary screen to identify compounds with anti-inflammatory potential. Macrophage cells (e.g., RAW 264.7) are stimulated with LPS to induce iNOS expression and subsequent production of nitric oxide (NO), a key inflammatory mediator.[16] The concentration of NO is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reaction.[17][18][19] A concurrent cytotoxicity assay is crucial to ensure that the observed reduction in NO is not simply due to cell death.

Protocol: LPS-Induced Nitric Oxide Inhibition in RAW 264.7 Macrophages

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Seed the RAW 264.7 cells into a 96-well flat-bottom plate at a density of 1.5 x 10^5 cells/mL (100 µL per well).[19]

    • Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment:

    • Prepare stock solutions of your this compound derivatives in DMSO. Create serial dilutions in phenol red-free DMEM to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (DMSO only) and a positive control (e.g., L-NMMA, a known iNOS inhibitor).

    • Pre-incubate the cells with the compounds for 1-2 hours.

  • Inflammatory Stimulation:

    • After pre-incubation, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the "no LPS" control wells.[17][19]

    • Incubate the plate for an additional 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • After incubation, carefully collect 50-100 µL of the cell-free supernatant from each well and transfer to a new 96-well plate.[17][19]

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[19]

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.[19]

    • Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Cell Viability Assay (MTT):

    • After collecting the supernatant for the Griess assay, assess the viability of the remaining cells.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Data Presentation & Interpretation

Summarize the results in a table, calculating the IC50 value for NO inhibition for each compound. Only compounds that show significant inhibition without corresponding cytotoxicity should be advanced.

Compound IDNO Inhibition IC50 (µM)Max. Inhibition (%)Cell Viability at IC50 (%)
BZD-0014.592.1>95%
BZD-00212.885.3>95%
BZD-003>5015.2>95%
BZD-0048.145.6 (cytotoxic)55%
L-NMMA (PC)22.588.9>95%

Table 1: Example data from the primary NO production and cytotoxicity screen.

Tier 2 Protocol: COX-2 Enzymatic Inhibition Assay

Rationale: For hits identified in Tier 1, it is essential to determine if their mechanism involves direct inhibition of the COX-2 enzyme. This assay measures the ability of a compound to block the peroxidase activity of purified COX-2 enzyme.[5] A fluorometric kit is a common and reliable method.[20] It is critical to also test against COX-1 to determine the selectivity of the inhibitor, as selective COX-2 inhibition is a desirable trait for reducing gastrointestinal side effects.

Protocol: Fluorometric COX-2 Inhibitor Screening

This protocol is adapted from commercially available kits (e.g., Sigma-Aldrich, Cayman Chemical, Assay Genie). Always refer to the specific kit manual.[20][21][22]

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme, COX Probe, and other kit components as per the manufacturer's instructions. Keep the enzyme on ice at all times.[20][22]

    • Prepare a 10X working solution of your test compounds and a positive control (e.g., Celecoxib) in the provided assay buffer.[20]

  • Assay Plate Setup (96-well opaque plate):

    • Inhibitor Wells: Add 10 µL of your diluted test compound.

    • Enzyme Control (100% activity): Add 10 µL of assay buffer.

    • Inhibitor Control: Add 10 µL of the diluted positive control (Celecoxib).

  • Reaction Mix Preparation:

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit's protocol.

    • Add 80 µL of the Reaction Mix to all wells.

  • Enzyme Addition & Incubation:

    • Add 10 µL of the diluted COX-2 enzyme solution to the Inhibitor and Enzyme Control wells.

    • Incubate the plate for 5-10 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[20][22]

  • Data Analysis:

    • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

    • Determine the percent inhibition for each compound concentration relative to the Enzyme Control.

    • Plot percent inhibition versus compound concentration to determine the IC50 value.

    • Repeat the entire assay using the COX-1 enzyme to determine the COX-1 IC50.

Data Presentation & Interpretation

The selectivity index (SI) is a key parameter, calculated as IC50(COX-1) / IC50(COX-2). A higher SI indicates greater selectivity for COX-2.

Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)
BZD-0010.825.632
BZD-00215.218.41.2
Celecoxib (PC)0.4538.786

Table 2: Example data from COX-1/COX-2 enzymatic assays.

Tier 3: Mechanistic Validation

Rationale: For lead candidates showing potent and, ideally, selective activity, the final in vitro step is to confirm their effect on the upstream signaling pathways hypothesized to be their targets. This validates the mechanism of action.

Protocols:

  • Cytokine Measurement (ELISA): Use the same LPS-stimulated RAW 264.7 cell culture supernatants from the Tier 1 setup. Quantify the concentration of key pro-inflammatory cytokines like TNF-α and IL-6 using commercially available ELISA kits. A significant reduction in these cytokines provides strong evidence of anti-inflammatory activity.

  • Western Blot Analysis:

    • Culture, treat, and stimulate RAW 264.7 cells as in Tier 1, but use a shorter LPS stimulation time (e.g., 15-60 minutes) optimal for observing protein phosphorylation.

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membranes with primary antibodies specific for the phosphorylated (active) forms of key signaling proteins (e.g., anti-phospho-p65, anti-phospho-IκBα, anti-phospho-p38).

    • Also probe for the total protein levels of p65, IκBα, and p38 as loading controls.

    • A reduction in the phosphorylated forms of these proteins in compound-treated cells compared to the LPS-only control indicates direct interference with these signaling pathways.

In Vivo Validation: A Bridge to Preclinical Development

While in vitro assays are indispensable for screening and mechanism of action studies, they cannot fully replicate the complex biological environment of a living organism.[23] Promising lead compounds must be validated in vivo. The carrageenan-induced paw edema model in rats or mice is a widely used and well-characterized model of acute inflammation.[24][25] In this model, the test compound is administered prior to the injection of carrageenan into the animal's paw. The anti-inflammatory effect is quantified by measuring the reduction in paw swelling (edema) over several hours compared to a vehicle-treated control group.[24][26]

Conclusion

The systematic screening cascade detailed in this application note provides a robust and scientifically rigorous framework for identifying and characterizing novel anti-inflammatory agents from a library of this compound derivatives. By progressing from broad phenotypic screening to specific enzymatic and mechanistic assays, this approach allows for the efficient identification of lead candidates with well-defined mechanisms of action. This strategy, grounded in the fundamental pathways of inflammation, provides the necessary data to justify advancing the most promising compounds into in vivo models and further preclinical development.

References

Assay for determining the antitumor potential of 1,3-Benzodioxol-4-ol compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Assay for Determining the Antitumor Potential of 1,3-Benzodioxol-4-ol Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of 1,3-Benzodioxole Scaffolds in Oncology

The 1,3-benzodioxole moiety, a heterocyclic structure present in numerous natural products, has garnered significant attention in medicinal chemistry.[1] This scaffold is a key component in compounds exhibiting a wide array of biological activities, including anti-inflammatory, neuroprotective, and notably, antitumor effects.[1][2] Research has demonstrated that derivatives of 1,3-benzodioxole can exert cytotoxic activity against various human tumor cell lines, such as those from colon and nasopharyngeal carcinomas.[1][3] Some derivatives have shown significant growth inhibitory activity across dozens of cell lines at micromolar to nanomolar concentrations.[4]

The mechanism of action for these compounds can be diverse. For instance, some 1,3-benzodioxole derivatives, when conjugated with arsenicals, have been shown to inhibit the thioredoxin system, inducing oxidative stress and subsequently initiating apoptosis in cancer cells.[5][6] This highlights the potential of the 1,3-benzodioxole scaffold to serve as a foundational structure for the development of novel anticancer agents.

Given this potential, a robust and systematic approach to evaluating the antitumor efficacy of new this compound derivatives is paramount. This guide provides a comprehensive framework for researchers, detailing a multi-tiered assay cascade designed to assess cytotoxic potential, elucidate mechanisms of action, and provide a preliminary in vivo validation of lead compounds. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility, aligning with the rigorous standards of preclinical drug development.[7][8][9]

Part 1: Foundational In Vitro Assessment of Cytotoxicity

The initial step in evaluating any potential anticancer compound is to determine its ability to inhibit the growth of or kill cancer cells. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into an insoluble purple formazan product.[11] The quantity of this formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[12]

Rationale for Cell Line Selection

A critical aspect of this screen is the use of a diverse panel of cancer cell lines alongside a non-cancerous cell line. This approach allows for the determination of not only the potency of the compound but also its selectivity. A promising anticancer agent should exhibit high toxicity towards cancer cells while sparing normal cells.

  • Cancer Cell Panel: Include cell lines from different tissue origins (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) to assess the breadth of activity.

  • Normal Cell Line: Use a non-cancerous cell line (e.g., MCF-10A - non-tumorigenic breast epithelial, or primary cells like Peripheral Blood Mononuclear Cells - PBMCs) to calculate a selectivity index (SI).

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate (e.g., 5,000 cells/well) incubate1 2. Incubate for 24h (37°C, 5% CO2) prep_drug 3. Prepare Serial Dilutions of this compound Compounds treat 4. Treat Cells with Compounds (e.g., 0.1 to 100 µM) prep_drug->treat incubate2 5. Incubate for 48-72h add_mtt 6. Add MTT Reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 7. Incubate for 2-4h (Formazan crystal formation) solubilize 8. Add Solubilization Buffer (e.g., DMSO) read 9. Read Absorbance (570 nm) calc_viability 10. Calculate % Cell Viability read->calc_viability calc_ic50 11. Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cancer and normal cells into 96-well flat-bottom plates at a pre-determined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) in 100 µL of complete culture medium.[13] Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each this compound compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from sub-micromolar to 100 µM. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO).

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours.[14][15]

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well.[10][13] Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Plot the % viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Profile

Summarize the IC₅₀ values in a table for clear comparison of potency and selectivity.

CompoundA549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)HCT116 (Colon Cancer) IC₅₀ (µM)MCF-10A (Normal Breast) IC₅₀ (µM)Selectivity Index (SI)¹
Doxorubicin0.2 ± 0.050.5 ± 0.080.3 ± 0.041.5 ± 0.23.0 (vs. MCF-7)
BZD-4-ol-015.1 ± 0.78.3 ± 1.16.5 ± 0.9>100>12.0 (vs. MCF-7)
BZD-4-ol-0215.6 ± 2.321.2 ± 3.518.9 ± 2.8>100>4.7 (vs. MCF-7)
¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value is desirable.

Part 2: Elucidating the Mechanism of Cell Death

Once a compound demonstrates significant and selective cytotoxicity, the next crucial step is to understand how it kills cancer cells. The primary mechanisms are apoptosis (programmed cell death) and cell cycle arrest. Flow cytometry is a powerful tool for investigating both processes.

Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[17][18] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[17] By using both stains, we can distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.

Apoptosis_Diagram cluster_cells cluster_stains cluster_output Live Live Cell Annexin V: Negative PI: Negative Early Early Apoptotic Annexin V: Positive PI: Negative Live->Early Induction of Apoptosis Late Late Apoptotic / Necrotic Annexin V: Positive PI: Positive Early->Late Loss of Membrane Integrity stain_annexin Annexin V-FITC (Green) Binds externalized PS stain_pi Propidium Iodide (Red) Stains DNA in permeable cells output Quadrant Analysis: Q1: Necrotic (PI+) Q2: Late Apoptotic (AnnV+/PI+) Q3: Live (AnnV-/PI-) Q4: Early Apoptotic (AnnV+/PI-)

Caption: Principle of apoptosis detection by Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Assay

  • Cell Treatment: Seed cells (e.g., A549) in 6-well plates. Treat with the this compound compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well and centrifuge at low speed (e.g., 300 x g for 5 minutes).[19]

  • Washing: Wash the cell pellets once with 1 mL of cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. The cell density should be approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL). Gently vortex the tubes.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

Cell Cycle Analysis

Principle: Many anticancer drugs function by halting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating.[21] Propidium Iodide (PI) binds stoichiometrically to DNA, meaning the amount of fluorescence emitted is directly proportional to the total amount of DNA in a cell.[22] This allows for the differentiation of cell populations based on their phase in the cell cycle:

  • G0/G1 phase: Cells have a normal (2n) DNA content.

  • S phase: Cells are actively replicating DNA, so their content is between 2n and 4n.

  • G2/M phase: Cells have completed DNA replication and have double the DNA content (4n) before dividing.

Cell_Cycle cluster_cycle cluster_flow G1 G1 Phase (2n DNA) S S Phase (2n -> 4n DNA) G1->S G2 G2 Phase (4n DNA) S->G2 M M Phase (4n DNA) G2->M M->G1 hist <----------------- Fluorescence Intensity (DNA Content) ----------------->  ^  |  |      [G0/G1 Peak] Cell |         / Counts|        /          [S Phase]  |       /          /-------\n  |      /          /            [G2/M Peak]  |     /        /               /\n  |____/___________________________/_______>

Caption: Representation of cell cycle phases and corresponding flow cytometry histogram.

Detailed Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed and treat cells as described for the apoptosis assay (Section 2.1, step 1).

  • Cell Harvesting: Harvest cells as described in the apoptosis protocol (Section 2.1, step 2).

  • Fixation: Wash the cells with PBS, then fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells.[22][23] Incubate for at least 2 hours at -20°C (can be stored for weeks).

  • Washing: Centrifuge to remove the ethanol and wash the cells twice with PBS to rehydrate them.

  • Staining: Resuspend the cell pellet in a staining solution containing PBS, PI (e.g., 50 µg/mL), and RNase A (e.g., 100 µg/mL). The RNase is crucial to degrade RNA, which PI can also bind to, ensuring only DNA is stained.[22]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use software (e.g., ModFit, FlowJo) to model the resulting DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Part 3: Preliminary In Vivo Efficacy Assessment

While in vitro assays are essential for initial screening, they do not fully replicate the complex tumor microenvironment.[24] Therefore, promising lead compounds must be evaluated in an in vivo model. The human tumor xenograft model in immunodeficient mice is a standard and vital tool in preclinical anticancer drug development.[25][26][27]

Rationale and Model Selection
  • Model: The subcutaneous xenograft model is widely used due to its simplicity and reproducibility.[28] It involves injecting human cancer cells (e.g., A549, which showed high sensitivity in vitro) under the skin of immunodeficient mice (e.g., Athymic Nude or SCID).

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).

Experimental Workflow: Xenograft Study

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis inoculate 1. Inoculate Immunodeficient Mice with Human Cancer Cells (Subcutaneous) monitor 2. Monitor Tumor Growth (Wait until tumors reach ~100-150 mm³) randomize 3. Randomize Mice into Treatment Groups treat 4. Administer Compound (e.g., IP, IV, Oral) and Vehicle Control Daily randomize->treat measure 5. Measure Tumor Volume & Body Weight (2-3 times per week) endpoint 6. Continue Treatment for 21-28 Days or until Tumor Burden Endpoint measure->endpoint euthanize 7. Euthanize Mice & Excise Tumors endpoint->euthanize analyze 8. Weigh Tumors & Perform Histological/Biomarker Analysis

Caption: Workflow for a subcutaneous xenograft mouse study.

Detailed Protocol: Xenograft Model
  • Cell Inoculation: Inject approximately 2-5 x 10⁶ A549 cells suspended in a solution like Matrigel/PBS into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • Group Randomization: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., n=8-10 mice per group):

    • Group 1: Vehicle Control (e.g., saline, PBS/DMSO)

    • Group 2: Test Compound (e.g., 25 mg/kg)

    • Group 3: Test Compound (e.g., 50 mg/kg)

    • Group 4: Positive Control (e.g., a standard-of-care chemotherapy drug)

  • Compound Administration: Administer the compound and vehicle via the chosen route (e.g., intraperitoneal injection, oral gavage) according to the dosing schedule (e.g., daily for 21 days).

  • Data Collection: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.

  • Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

  • Analysis: At the endpoint, euthanize the animals, excise the tumors, and weigh them. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

Conclusion and Integrated Data Interpretation

The systematic application of these assays provides a comprehensive profile of a this compound compound's antitumor potential. A promising lead candidate would ideally exhibit:

  • Potent Cytotoxicity: Low micromolar or nanomolar IC₅₀ values against cancer cells.

  • High Selectivity: A significantly higher IC₅₀ value in normal cells compared to cancer cells.

  • Clear Mechanism of Action: A dose-dependent increase in apoptosis and/or arrest of the cell cycle at a specific phase.

  • In Vivo Efficacy: Significant tumor growth inhibition in xenograft models without causing severe toxicity (e.g., >15-20% body weight loss).

By integrating data from these distinct but complementary assays, researchers can make informed decisions about which compounds warrant further investigation and progression through the rigorous pipeline of anticancer drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 1,3-Benzodioxol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 1,3-Benzodioxol-4-ol, a valued intermediate in pharmaceutical and fine chemical applications, presents unique optimization challenges. This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in its synthesis. Drawing from established protocols and field-proven insights, this document addresses common experimental hurdles through detailed troubleshooting guides and FAQs, ensuring a robust and reproducible synthetic workflow. The primary focus will be on the regioselective formation of the methylenedioxy bridge on a pyrogallol scaffold, a common and direct synthetic route.

Core Synthesis Pathway: An Overview

The most direct synthesis of this compound and its C2-substituted analogues involves the acid-catalyzed condensation of pyrogallol with a suitable ketone or aldehyde equivalent. This reaction forms the five-membered dioxole ring across two adjacent hydroxyl groups of pyrogallol. The key challenge is achieving regioselectivity, favoring cyclization on the 1,2-hydroxyls while leaving the 3-hydroxyl (which becomes the 4-hydroxyl of the product) untouched.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Pyrogallol Pyrogallol Condensation Acid-Catalyzed Condensation Pyrogallol->Condensation Ketal Ketone Equivalent (e.g., 2,2-Dimethoxypropane) Ketal->Condensation Quench Quench Reaction (e.g., add base) Condensation->Quench Crude Mixture Extraction Liquid-Liquid Extraction Quench->Extraction Purify Purification (Distillation / Recrystallization) Extraction->Purify Product This compound (or C2-substituted analog) Purify->Product Pure Product

Caption: General workflow for this compound synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems researchers may encounter during the synthesis.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yield is a multifaceted issue stemming from incomplete reactions, side reactions, or product degradation. Here’s a systematic approach to diagnose and resolve the problem:

  • Incomplete Reaction:

    • Cause: Insufficient catalysis or failure to remove reaction byproducts. The acid-catalyzed condensation of a diol (pyrogallol) and a ketone equivalent is a reversible equilibrium.[1][2] To drive the reaction forward, the water byproduct must be effectively removed.

    • Solution: When using reagents like 2,2-dimethoxypropane, the reaction with water produces methanol and acetone.[3] A common technique is to slowly distill off these lower-boiling byproducts during the reaction, which shifts the equilibrium toward the product.[4] Ensure your acid catalyst (e.g., p-toluenesulfonic acid) is active and used in the correct catalytic amount.

    • Verification: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. If a significant amount of pyrogallol starting material is visible even after extended reaction times, incomplete conversion is the likely culprit.

  • Side Reactions:

    • Cause: Pyrogallol is highly sensitive to oxygen, especially under basic or neutral conditions, and can oxidize to form colored polymeric impurities like purpurogallin.[4] Furthermore, acid-catalyzed self-condensation of the ketone (e.g., acetone) can occur, consuming the reactant and complicating purification.[5][6]

    • Solution: Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to minimize oxidation. The reaction should be conducted under acidic conditions, which protonates the hydroxyl groups and reduces their susceptibility to oxidation. Avoid excessive heat, as this can accelerate side reactions. A moderate reflux temperature is typically sufficient.

  • Product Degradation during Workup:

    • Cause: The phenolic product can be sensitive. Prolonged exposure to strong acids or bases during the workup, especially at elevated temperatures, can lead to decomposition.

    • Solution: After the reaction is complete, cool the mixture to room temperature before quenching. Neutralize the acid catalyst promptly but gently. For instance, adding a few drops of a mild base like triethylamine before aqueous workup can neutralize the catalyst without making the bulk solution strongly alkaline.[4] Subsequent washes should be performed efficiently to minimize contact time.

Q2: I'm observing a dark, tarry substance in my reaction flask. What is it and how can I prevent it?

A2: The formation of dark, insoluble tars is a classic sign of pyrogallol degradation.

  • Cause: Pyrogallol readily oxidizes, especially in the presence of air, and this process is accelerated by heat and light.[7] The resulting ortho-quinone species are highly reactive and polymerize to form complex, colored materials.

  • Preventative Measures:

    • Use High-Purity Reagents: Start with clean, preferably freshly opened or purified pyrogallol. Old pyrogallol often appears brownish due to oxidation and is more prone to tar formation.[7]

    • Maintain an Inert Atmosphere: As mentioned, blanketing the reaction with nitrogen or argon is critical. Purge the flask with the inert gas before adding reagents.

    • Control Temperature: Do not overheat the reaction mixture. Use a heating mantle with a temperature controller to maintain a steady, gentle reflux.

    • Solvent Choice: Ensure you are using dry, appropriate-grade solvents. The presence of excess water can interfere with the ketalization and may promote side reactions.

Q3: The purification of my final product is difficult. How can I effectively remove unreacted pyrogallol and other impurities?

A3: Effective purification relies on exploiting the different chemical properties of the product and impurities.

  • Removing Unreacted Pyrogallol:

    • Method: Acid-base extraction is highly effective. While the desired product, this compound, is a phenol, pyrogallol is significantly more water-soluble and has different acidity due to its three hydroxyl groups.[8] After the initial workup, dissolve the crude product in an organic solvent (e.g., diethyl ether, dichloromethane). Wash the organic layer with a dilute, weak base like aqueous sodium bicarbonate solution. This can selectively deprotonate and extract the more acidic or water-soluble phenolic impurities. Be cautious, as a strong base (like NaOH) may deprotonate and extract your desired product into the aqueous layer as well.[9]

  • Removing Other Impurities:

    • Method 1: Distillation: If the product is a liquid or a low-melting solid, vacuum distillation is an excellent method for separation from non-volatile tars and unreacted starting materials. A reported boiling point for 4-hydroxy-2,2-dimethyl-1,3-benzodioxole is 110°C at 0.7 mmHg.[4]

    • Method 2: Recrystallization: If the product is a solid, recrystallization is a powerful purification technique. The same protocol mentioned above purifies the product by recrystallization from carbon tetrachloride.[4] Choosing the right solvent is key; the product should be soluble at high temperatures and sparingly soluble at low temperatures.

    • Method 3: Column Chromatography: For difficult separations, silica gel column chromatography can be used. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, will typically allow the less polar product to elute before the highly polar pyrogallol.[10] Progress can be monitored by TLC.[11]

TroubleshootingTree Start Problem Observed LowYield Low Yield Start->LowYield TarryMixture Dark / Tarry Mixture Start->TarryMixture PurificationIssue Purification Difficulty Start->PurificationIssue CheckTLC Check TLC for Starting Material LowYield->CheckTLC CheckPurity Check Reagent Purity & Inert Atmosphere TarryMixture->CheckPurity IdentifyImpurity Identify Main Impurity PurificationIssue->IdentifyImpurity IncompleteRxn Action: Drive Equilibrium - Ensure water removal - Check catalyst activity CheckTLC->IncompleteRxn Present SideRxns Action: Minimize Side Reactions - Check for ketone self-condensation - Use inert atmosphere CheckTLC->SideRxns Absent Degradation Cause: Pyrogallol Oxidation Action: Use pure reagents, maintain inert gas, control temp. CheckPurity->Degradation RemovePyro Impurity: Pyrogallol Action: Weak base wash or Column Chromatography IdentifyImpurity->RemovePyro Polar RemoveTar Impurity: Tars/Polymers Action: Distillation or Recrystallization IdentifyImpurity->RemoveTar Non-volatile

Caption: Troubleshooting decision tree for common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst and why is it necessary?

A1: The acid catalyst is essential for activating the ketone or its equivalent (e.g., 2,2-dimethoxypropane). Alcohols and diols are weak nucleophiles. The acid protonates the carbonyl oxygen (or the methoxy group in a ketal), making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of pyrogallol.[12] The reaction will not proceed at a practical rate without an acid catalyst.

Q2: Can I use a different methylenating agent, like dichloromethane (DCM), instead of a ketone/acetal?

A2: Yes, the reaction of a catechol or pyrogallol with a dihalomethane like DCM is a known method for forming the unsubstituted 1,3-benzodioxole ring, often referred to as a Williamson ether synthesis-type reaction.[13] However, this method presents its own challenges:

  • Harsh Conditions: The reaction typically requires a strong base (like NaOH or KOH) and often a phase-transfer catalyst (PTC) to facilitate the reaction between the aqueous-soluble phenoxide and the organic-soluble DCM.[14][15][16]

  • Regioselectivity: Controlling which two of the three hydroxyl groups on pyrogallol react can be difficult and may lead to mixtures of isomers.

  • Side Reactions: O-alkylation can compete with C-alkylation, and the strong basic conditions can promote oxidation of the pyrogallol starting material.[1][17]

For synthesizing the target this compound, the acid-catalyzed condensation with a ketone/acetal is generally a milder and more regioselective approach.

Q3: How critical is the regioselectivity of the reaction with pyrogallol?

A3: It is the most critical aspect of the synthesis. Pyrogallol has two possible sets of adjacent hydroxyl groups (positions 1,2 and 2,3). Cyclization across the 1,2-positions yields the desired this compound. Cyclization across the 2,3-positions would yield the isomeric 1,3-Benzodioxol-5-ol (hydroxy-sesamol). The electronic and steric environment typically favors the formation of the 4-hydroxy isomer, but reaction conditions must be carefully controlled to maximize its yield and minimize the formation of the unwanted isomer.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 4-hydroxy-2,2-dimethyl-1,3-benzodioxole.[4]

Objective: To synthesize 4-hydroxy-2,2-dimethyl-1,3-benzodioxole from pyrogallol.

Materials & Reagents:

CompoundFormulaMW ( g/mol )AmountMoles
PyrogallolC₆H₆O₃126.1163.0 g0.50
2,2-DimethoxypropaneC₅H₁₂O₂104.15100 mL (85 g)0.82
TolueneC₇H₈92.14100 mL-
p-Toluenesulfonic acidC₇H₈O₃S·H₂O190.22~50 mg~0.00026
TriethylamineC₆H₁₅N101.19~1 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Sodium BicarbonateNaHCO₃84.01Sat. aq. sol.-
BrineNaCl58.44Sat. aq. sol.-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure:

  • Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a fractional distillation head connected to a condenser and receiving flask. Purge the entire apparatus with nitrogen gas.

  • Charging Reagents: To the flask, add pyrogallol (63 g), toluene (100 mL), and 2,2-dimethoxypropane (100 mL).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (~50 mg).

  • Reaction & Distillation: Begin stirring and gently heat the mixture using a heating mantle. The goal is to slowly distill the lower-boiling components (methanol, acetone, and toluene azeotrope, boiling point ~57-64°C).[4] Continue this process for approximately 4 hours, maintaining a slow rate of distillation.

  • Quenching: After 4 hours, turn off the heat and allow the reaction mixture to cool to room temperature. Add a few drops of triethylamine to neutralize the acid catalyst.

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash thoroughly with water (3 x 100 mL), followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • Vacuum Distillation: Purify the crude oil via vacuum distillation. Collect the fraction boiling at approximately 110°C / 0.7 mmHg.[4]

    • Recrystallization (Optional): The distilled product can be further purified by recrystallization from carbon tetrachloride or a hexane/ethyl acetate mixture to yield a solid with a melting point of 88-90°C.[4]

Safety Precautions

  • Pyrogallol: Toxic and an irritant. Handle with gloves and safety glasses in a well-ventilated fume hood. Can be absorbed through the skin.[7]

  • Toluene / 2,2-Dimethoxypropane: Flammable liquids. Ensure no open flames or spark sources are present.

  • p-Toluenesulfonic Acid: Corrosive solid. Avoid contact with skin and eyes.

  • Vacuum Distillation: Always use a blast shield and inspect glassware for cracks or defects before applying a vacuum.

References

Common byproducts in the synthesis of 1,3-Benzodioxol-4-ol and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1,3-Benzodioxol-4-ol (also known as sesamol). Its purpose is to provide expert insights, troubleshooting protocols, and a clear understanding of the common byproducts encountered during synthesis and their subsequent removal. Our focus is on the causality behind experimental choices to ensure both efficiency and the highest standards of scientific integrity.

Section 1: Frequently Asked Questions (FAQs) - Understanding Byproduct Formation

This section addresses the fundamental questions regarding the origin and nature of impurities in the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound, and how do they influence the byproduct profile?

A1: There are two predominant synthetic pathways, each with a characteristic impurity profile.

  • Baeyer-Villiger Oxidation of Piperonal (Heliotropin): This is a common industrial method. Piperonal is oxidized using a peracid (like peracetic acid), which inserts an oxygen atom to form an intermediate formate or acetate ester. This ester is then hydrolyzed to yield this compound.[1]

    • Causality: This pathway is prone to generating tarry, polymeric byproducts and colored impurities due to the strong oxidizing conditions. Incomplete hydrolysis can also leave sesamol formate or sesamol acetate as impurities.[1] Unreacted piperonal is another common contaminant.

  • Methylenation of a Substituted Catechol: This route involves forming the methylenedioxy bridge on a pre-functionalized catechol ring. A common starting material is catechol itself, which is first methylenated with a reagent like dichloromethane or diiodomethane to form 1,3-benzodioxole.[2] Subsequent steps would then be required to introduce the hydroxyl group at the 4-position.

    • Causality: The methylenation step can be challenging. Incomplete reactions leave residual catechol . Side reactions can lead to the formation of dimers, trimers, and various methylene-bridged benzodioxoles.[3] Catechol is also highly susceptible to air oxidation, especially under basic conditions, leading to dark-colored polymeric materials .[4]

Q2: My reaction mixture has turned dark brown/black and contains a sticky precipitate. What is happening?

A2: This is a classic sign of polymerization and/or oxidation, a common issue when working with phenolic compounds like catechol and sesamol.

  • Expertise & Experience: Phenols are electron-rich aromatic compounds and are highly susceptible to oxidation, which can be initiated by air (oxygen), heat, or trace metal impurities. This process often forms highly colored quinone-type structures, which can then polymerize into intractable "tars."[4] In synthesis routes starting from catechol, the basic conditions required for the Williamson ether synthesis to form the dioxole ring can accelerate this oxidative degradation.[3][5] Similarly, the strong oxidants used in the piperonal route can cause over-oxidation and subsequent polymerization if not carefully controlled.

Q3: My TLC analysis shows multiple spots close to my product spot. What are these likely to be?

A3: Besides unreacted starting materials, these spots often correspond to structurally related byproducts.

  • From the Piperonal Route: You are likely seeing the intermediate esters (sesamol formate/acetate) which are less polar than the final phenolic product.[1] You may also see over-oxidation or ring-opened products if conditions were too harsh.

  • From the Catechol Route: If 1,3-benzodioxole is an intermediate, you may be observing impurities such as the 1,3-benzodioxole dimer and trimer, or various methylenebis-1,3-benzodioxoles.[3] These arise from side reactions during the formation of the methylenedioxy bridge.

Section 2: Visualized Workflows & Data

Diagram 1: Synthesis Pathways & Byproduct Origins

cluster_0 Route 1: From Piperonal cluster_1 Route 2: From Catechol cluster_byproducts Common Byproducts P Piperonal Int Sesamol Formate/ Acetate Intermediate P->Int Peracid Oxidation (e.g., CH3COOOH) Tars Tarry Polymers P->Tars Over-oxidation UnreactedP Unreacted Piperonal P->UnreactedP Incomplete Reaction Prod This compound (Sesamol) Int->Prod Hydrolysis Esters Residual Esters Int->Esters Incomplete Reaction C Catechol MDB 1,3-Benzodioxole C->MDB Methylenation (e.g., CH2Cl2, Base) C->Tars Air Oxidation UnreactedC Unreacted Catechol C->UnreactedC Incomplete Reaction MDB->Prod Further Steps (Not Shown) Dimers Dimers/Trimers MDB->Dimers Side Reaction decision decision process process start Crude Product process_analysis Analyze by TLC / HPLC start->process_analysis Initial Assessment end Pure this compound decision_tar Tarry Polymers Present? process_analysis->decision_tar process_precipitate Protocol: Precipitate Tars with Anti-Solvent decision_tar->process_precipitate Yes process_analysis2 Analyze Purity (TLC/HPLC/NMR) decision_tar->process_analysis2 No process_precipitate->process_analysis2 decision_purity Purity >98%? process_analysis2->decision_purity decision_color Product Discolored? decision_purity->decision_color Yes process_chromatography Protocol: Column Chromatography decision_purity->process_chromatography No (Multiple Spots) decision_color->end No process_recrystal Protocol: Decolorizing Recrystallization decision_color->process_recrystal Yes process_chromatography->decision_color process_recrystal->end

References

Technical Support Center: 1,3-Benzodioxol-4-ol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-Benzodioxol-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges in improving the yield and purity of this valuable intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system of troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and established methods for synthesizing the 1,3-benzodioxole core involve the methylenation of a catechol (a 1,2-dihydroxybenzene) derivative.[1] Specifically for this compound, this typically involves the reaction of pyrogallol (1,2,3-trihydroxybenzene) or a protected derivative with a methylenating agent like dihalomethane (e.g., dichloromethane or dibromomethane) under basic conditions.[1][2] The reaction requires careful control of stoichiometry to favor mono-methylenation at the 1,2-diol position.

Q2: What are the critical physical and chemical properties of this compound that influence its handling and purification?

This compound is a crystalline solid with a melting point of approximately 65°C.[3] Its key structural features are the phenolic hydroxyl group and the electron-rich benzodioxole ring system.

  • Phenolic Hydroxyl Group: This group makes the molecule acidic (pKa ≈ 9.6) and highly susceptible to oxidation, especially under basic conditions or upon exposure to air and light.[3][4] This oxidation is a primary source of colored impurities.

  • Benzodioxole Ring: This group is relatively stable but can be cleaved under harsh acidic conditions.[5]

  • Solubility: It exhibits moderate polarity, making it soluble in polar organic solvents like alcohols, ethyl acetate, and acetone, with lower solubility in nonpolar solvents like hexanes. This solubility profile is crucial for selecting appropriate recrystallization and chromatography solvents.

Q3: What are the recommended storage conditions for this compound?

To maintain its purity and prevent degradation, this compound should be stored in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen).[4] It should be kept in a cool, dry, and dark place.[5] Long-term storage at room temperature is acceptable if protected from air and light, but for high-purity reference standards, refrigeration is recommended.

Troubleshooting Guide: Synthesis and Purification

This section addresses specific issues encountered during the synthesis and purification of this compound.

Diagram: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Problem: Low Final Yield check_reaction 1. Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->check_reaction incomplete Incomplete Reaction: Significant Starting Material Remains check_reaction->incomplete Finding? side_products Complex Mixture: Multiple Side Products Detected check_reaction->side_products good_crude High Crude Yield: Product is the Major Component check_reaction->good_crude solution_incomplete Action: • Increase reaction time/temp • Check reagent purity/activity • Verify base stoichiometry incomplete->solution_incomplete solution_side_products Action: • Lower reaction temperature • Use a milder base • Ensure inert atmosphere • Check for demethylenation side_products->solution_side_products solution_purification_loss Problem is in Purification: • Optimize chromatography • Refine recrystallization • Check for product loss in aqueous washes good_crude->solution_purification_loss

Caption: A decision tree for troubleshooting low yield.

Q&A: Common Problems and Solutions

Problem 1: The reaction stalls, leaving significant unreacted starting material, resulting in low yield.

  • Possible Cause (A): Insufficient Base or Inactive Base. The reaction, a Williamson ether synthesis, requires a base to deprotonate the catechol hydroxyl groups. If the base (e.g., K₂CO₃, NaOH) is old, has absorbed moisture, or is used in insufficient stoichiometric amounts, the reaction will not proceed to completion.

    • Solution: Use freshly dried, high-purity base. Ensure at least two equivalents of base are used per equivalent of the diol. For stubborn reactions, a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent may be considered, though this requires more stringent anhydrous techniques.

  • Possible Cause (B): Low Reaction Temperature or Insufficient Time. The methylenation of catechols can be slow, especially with less reactive dihalomethanes like dichloromethane.[2]

    • Solution: Increase the reaction temperature, typically to the reflux temperature of the solvent (e.g., DMF or DMSO, ~100-130°C).[2] Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed, which could take several hours.[6]

Problem 2: The final product is pink, brown, or dark-colored, even after initial purification.

  • Possible Cause: Oxidation of the Phenolic Hydroxyl Group. Phenols are highly susceptible to oxidation by atmospheric oxygen, a process often catalyzed by trace metal impurities and accelerated by basic conditions.[7] This leads to the formation of highly colored quinone-type species.

    • Solution 1 (During Reaction & Workup): Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction and workup.[7] After the reaction is complete, neutralize the basic mixture with acid as quickly as possible during the aqueous workup.

    • Solution 2 (During Purification): If discoloration persists, add a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or a chelating agent like EDTA during the aqueous workup to remove catalytic metals. For purification, passing the crude product through a short plug of silica gel can remove some polar, colored impurities. If the purified solid discolors on standing, this confirms an oxidation issue, and proper storage is critical.[4]

Problem 3: Purification by column chromatography gives poor separation or results in product degradation.

  • Possible Cause (A): Inappropriate Solvent System. The polarity of the eluent may be too high, causing the desired product to elute with more polar impurities, or too low, leading to very long retention times and band broadening.

    • Solution: Systematically determine the optimal solvent system using analytical TLC. A good starting point for silica gel chromatography is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.25-0.35 for the product to ensure good separation.

  • Possible Cause (B): Acidity of Silica Gel. Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds or strong adsorption of the phenolic product, leading to streaking and yield loss.

    • Solution: Deactivate the silica gel by treating it with a base. This can be done by preparing the silica slurry in the chromatography eluent containing a small amount (0.1-1%) of triethylamine or pyridine. This neutralizes active sites on the silica surface, improving peak shape and recovery.

Problem 4: The product fails to crystallize or oils out during recrystallization.

  • Possible Cause (A): Incorrect Solvent Choice. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] If the compound is too soluble at room temperature, recovery will be low. If it is not soluble enough at high temperatures, it will not dissolve completely.

    • Solution: Perform a systematic solvent screen using small amounts of the product in test tubes.[8] Test a range of solvents from nonpolar to polar. A mixed-solvent system is often effective. For this compound, a system like Toluene/Hexane or Ethyl Acetate/Hexane is a good starting point. Dissolve the compound in the minimum amount of the hot "good" solvent (e.g., Toluene) and slowly add the "poor" solvent (e.g., Hexane) until turbidity appears. Reheat to clarify and then allow to cool slowly.

  • Possible Cause (B): Presence of Impurities. Impurities can inhibit crystal lattice formation, causing the product to remain as an oil.

    • Solution: The purity of the material must be sufficiently high before attempting recrystallization. If the material is oily or very impure, first purify it by column chromatography to obtain a solid, which can then be recrystallized to achieve high purity.

Data Summary Table: Troubleshooting
Problem ID Issue Potential Cause Recommended Action
SYN-01 Low Reaction ConversionInsufficient/inactive base; Low temperatureUse fresh, dry base in correct stoichiometry; Increase reaction temperature and time.
PUR-01 Product DiscolorationOxidation of the phenolMaintain inert atmosphere; Use antioxidants/chelators in workup.
PUR-02 Poor Chromatographic SeparationIncorrect eluent; Active silica gelOptimize eluent via TLC; Use base-deactivated silica gel.
PUR-03 Recrystallization FailurePoor solvent choice; High impurity levelPerform a systematic solvent screen; Pre-purify by chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound from Pyrogallol

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • Pyrogallol (1,2,3-trihydroxybenzene)

  • Dibromomethane (or Dichloromethane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Chloride solution (Brine)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add pyrogallol (1.0 eq), anhydrous K₂CO₃ (2.2 eq), and anhydrous DMF.

  • Reaction: Begin stirring the suspension under a positive pressure of nitrogen. Add dibromomethane (1.1 eq) via syringe.

  • Heating: Heat the reaction mixture to 100-110°C and maintain for 6-12 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), checking for the consumption of pyrogallol.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with 1 M HCl, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Diagram: General Synthesis and Purification Workflow

workflow cluster_synthesis Synthesis cluster_purification Purification reagents Pyrogallol + K2CO3 + Dibromomethane in DMF reaction Heat under N2 (100-110°C, 6-12h) reagents->reaction workup Aqueous Workup (Ether Extraction, Washes) reaction->workup crude Crude Product (Brown Oil/Solid) workup->crude chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) crude->chromatography fractions Combine Pure Fractions & Concentrate chromatography->fractions recrystallize Recrystallization (e.g., Toluene/Hexane) fractions->recrystallize final_product Pure this compound (White Crystalline Solid) recrystallize->final_product

Caption: Workflow for synthesis and purification.

Protocol 2: Purification by Chromatography and Recrystallization
  • Chromatography Setup: Prepare a silica gel column using a slurry method with a Hexane/Ethyl Acetate mixture (e.g., 9:1).

  • Loading: Dissolve the crude product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the resulting powder onto the column.

  • Elution: Elute the column with a gradient of Hexane/Ethyl Acetate, starting with a low polarity (e.g., 9:1) and gradually increasing the ethyl acetate concentration. Collect fractions and analyze them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Recrystallization: Transfer the resulting solid to a clean flask. Add a minimal amount of hot toluene to dissolve the solid completely. Slowly add hexane at the boiling point until the solution becomes faintly cloudy.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Purity Analysis

Assessing the final purity is critical. While TLC and NMR provide qualitative information, quantitative analysis requires more precise methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for determining the purity of the final compound with high accuracy.[9]

Table: Representative HPLC Method Parameters

ParameterMethod A: Standard QCMethod B: High-Resolution
Column C18, 5 µm, 4.6 x 250 mmC18, 1.8 µm, 2.1 x 100 mm
Mobile Phase Isocratic: Acetonitrile:Water (e.g., 60:40 v/v)Gradient: Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min0.5 mL/min[9]
Detection UV at 280 nmDiode Array Detector (DAD) or Mass Spectrometry (MS)
Advantages Robust, widely availableHigher sensitivity and resolution for trace impurities
Disadvantages May not resolve all minor impuritiesRequires more advanced instrumentation

Source: Adapted from BenchChem protocols for related compounds.[9]

References

Troubleshooting guide for the synthesis of 1,3-benzodioxole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Benzodioxole, also known as methylenedioxybenzene, and its derivatives are crucial structural motifs in pharmaceuticals, agrochemicals, and fragrances.[1][2] Their synthesis, most commonly achieved by the reaction of a catechol with a dihalomethane, is a cornerstone reaction for many chemists. While conceptually straightforward, this reaction, a variation of the Williamson ether synthesis, is frequently plagued by challenges that can impact yield, purity, and scalability.[3][4]

This guide provides in-depth troubleshooting advice in a direct question-and-answer format. It is designed for researchers and process chemists to diagnose and resolve common issues encountered during the synthesis of the 1,3-benzodioxole core structure. We will explore the causality behind experimental choices, offering field-proven solutions grounded in established chemical principles.

Core Reaction Mechanism: Catechol Methylenation

The formation of the 1,3-benzodioxole ring from catechol and a dihalomethane (e.g., dichloromethane, dibromomethane) proceeds via a double SN2 reaction. The process is typically performed in a polar aprotic solvent with a base to deprotonate the catechol hydroxyl groups, forming a more nucleophilic catechoxide intermediate.

Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: First SN2 Attack cluster_2 Step 3: Intramolecular SN2 Cyclization Catechol Catechol Catechoxide Catechoxide Anion Catechol->Catechoxide 2 eq. Base Base Base (e.g., K₂CO₃, NaOH) Catechoxide_2 Catechoxide Anion Catechoxide->Catechoxide_2 CH2X2_1 CH₂X₂ Intermediate Intermediate CH2X2_1->Intermediate Intermediate_2 Intermediate Intermediate->Intermediate_2 Catechoxide_2->Intermediate Sɴ2 Product 1,3-Benzodioxole Intermediate_2->Product Intramolecular Sɴ2

Caption: General mechanism for 1,3-benzodioxole synthesis.

Troubleshooting Guide & FAQs

Question 1: Why is my reaction yield consistently low? I see a lot of baseline material on my TLC plate.

Plausible Causes & Solutions

Low yields accompanied by intractable baseline material on a Thin Layer Chromatography (TLC) plate often point to polymerization or the formation of intermolecular side products. This occurs when a catechoxide anion reacts with another catechol molecule's intermediate rather than cyclizing.

  • Cause A: Reaction concentration is too high. High concentrations favor intermolecular reactions. The key cyclization step is an intramolecular process, which is kinetically favored under dilute conditions.

    • Solution: Reduce the concentration of your catechol starting material. While it may seem counterintuitive, running the reaction at a lower molarity (e.g., 0.1-0.2 M) can significantly improve the yield of the desired monomeric product by disfavoring intermolecular side reactions.[5]

  • Cause B: Slow or incomplete addition of reagents. Adding the catechol and base mixture too quickly can create localized areas of high concentration, promoting polymerization.

    • Solution: Employ slow, controlled addition (e.g., via a syringe pump) of the catechol solution to the heated solution of the dihalomethane and solvent. This maintains a pseudo-dilute environment for the reactive intermediate.[5]

  • Cause C: Inappropriate choice of base or solvent. A base that is not strong enough or a solvent that does not adequately dissolve the catechoxide salt can lead to a heterogeneous mixture and incomplete reaction, allowing for side reactions to dominate.

    • Solution: Ensure your base is sufficiently strong and dry. While NaOH or K₂CO₃ are common, Cesium Carbonate (Cs₂CO₃) can offer superior results. The large, soft cesium cation is poorly solvated in solvents like DMF or DMSO, leading to a more "naked" and highly reactive catechoxide anion, which can accelerate the desired SN2 reactions.[6][7][8] Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they effectively solvate the cation while leaving the anion reactive.[9][10]

Question 2: My reaction has stalled. TLC analysis shows significant unreacted catechol even after prolonged heating.

Plausible Causes & Solutions

A stalled reaction indicates that one of the key steps is not proceeding efficiently. This is often related to the reagents or the reaction conditions.

  • Cause A: Poor quality or wet reagents. Catechol is susceptible to oxidation, appearing as dark-colored material. Water in the solvent or base can quench the reactive catechoxide anion.

    • Diagnostic Step: Check the appearance of your catechol. It should be a white to off-white solid.

    • Solution: Use freshly opened or purified catechol. Ensure your solvent is anhydrous and the base (e.g., K₂CO₃, Cs₂CO₃) has been thoroughly dried (e.g., by heating under vacuum) before use.

  • Cause B: Insufficient temperature. The SN2 reaction requires sufficient activation energy. While dichloromethane is reactive, it has a low boiling point, which may not provide enough thermal energy.

    • Solution: Switch to a more reactive dihalomethane with a higher boiling point, such as dibromomethane or diiodomethane. Alternatively, if using a low-boiling electrophile like dichloromethane, consider running the reaction in a sealed vessel to allow for higher temperatures under pressure.[11][12] However, exercise extreme caution and use appropriate safety equipment for pressurized reactions.

  • Cause C: Phase Transfer Catalyst (PTC) issues. In biphasic systems (e.g., DCM/aqueous NaOH), the efficiency relies entirely on the PTC.

    • Solution: Ensure you are using an appropriate amount of a robust PTC like tetrabutylammonium bromide (TBAB).[13] The catalyst should be stable at your reaction temperature. If the catalyst degrades, the reaction will cease.

Question 3: I've isolated a product, but it's not my desired 1,3-benzodioxole. The mass spectrum suggests a dimer or oligomer.

Plausible Causes & Solutions

This is a clear indication that intermolecular reactions have outcompeted the desired intramolecular cyclization.

  • Cause A: Incorrect Stoichiometry. Using a significant excess of catechol relative to the dihalomethane can lead to the formation of bis(catechol)methane derivatives.

    • Solution: Carefully control the stoichiometry. A slight excess (1.1 to 1.2 equivalents) of the dihalomethane is often used to ensure the complete conversion of the more valuable catechol and to drive the reaction towards the desired product.

  • Cause B: Dihalomehane reactivity. Highly reactive dihalomethanes like diiodomethane can react very quickly. If the concentration is not well-controlled, the first SN2 reaction on many catechol molecules can occur before the second, intramolecular cyclization has a chance to proceed.

    • Solution: When using highly reactive electrophiles, adhere strictly to high-dilution principles and slow addition of the catechol/base mixture.

Caption: A workflow for troubleshooting common synthesis issues.

Comparative Overview of Reaction Conditions

The choice of reagents is critical and can be tailored to the specific substrate and available equipment. The following table summarizes common choices:

ComponentOptionProsCons
Methylene Source Dichloromethane (CH₂Cl₂)Inexpensive, readily available.Low boiling point may require pressure vessels for higher temps.[12] Less reactive than other dihalomethanes.
Dibromomethane (CH₂Br₂)More reactive than CH₂Cl₂, higher boiling point.More expensive than CH₂Cl₂.
Diiodomethane (CH₂I₂)Highly reactive, often gives good yields.Expensive, dense, light-sensitive.
Base NaOH / KOHVery inexpensive, powerful base.Can introduce water; often used in biphasic systems requiring a PTC.[5][13]
K₂CO₃Common, inexpensive, easy to handle and dry.Moderately strong; may require higher temperatures.
Cs₂CO₃Highly effective, promotes faster reactions ("Cesium Effect").[7][8]Significantly more expensive.
Solvent DMF / DMSOHigh boiling point, excellent solvating power for salts.[9][14]Can be difficult to remove completely during workup.
AcetoneLower boiling point, easier to remove.Lower efficacy in solvating salts, may lead to slower reactions.

Protocol Example: Optimized Synthesis Using Cesium Carbonate

This protocol is a representative example for the synthesis of the parent 1,3-benzodioxole, optimized for high yield by leveraging the cesium effect and controlled addition.

Materials:

  • Catechol (1.0 eq)

  • Dibromomethane (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃), anhydrous (2.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add dibromomethane and anhydrous DMF to achieve a final reaction concentration of 0.15 M with respect to catechol.

  • Begin heating the solution to 90-100 °C under a nitrogen atmosphere.

  • In a separate flask, dissolve catechol in anhydrous DMF. Add the anhydrous cesium carbonate to this solution to form a slurry.

  • Using a syringe pump, add the catechol/Cs₂CO₃ slurry to the heated dibromomethane solution over a period of 4-6 hours.

  • After the addition is complete, maintain the reaction at 90-100 °C and monitor its progress by TLC or GC-MS until the catechol is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether (or ethyl acetate).

  • Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure 1,3-benzodioxole.

References

Technical Support Center: Degradation Pathways and Stability of 1,3-Benzodioxol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Benzodioxol-4-ol. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to navigate the complexities of its degradation pathways under various experimental conditions. Our goal is to equip you with the knowledge to anticipate potential stability issues, identify degradation products, and develop robust analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound possesses two key structural features that dictate its stability: a phenolic hydroxyl group and a methylenedioxy bridge (a cyclic acetal). The primary degradation pathways are initiated at these sites and are highly dependent on the environmental conditions. Under acidic conditions, the methylenedioxy bridge is susceptible to hydrolysis. In oxidative and photolytic conditions, the phenolic ring is the principal site of degradation, leading to the formation of quinone-like species and other oxidation products. The molecule is generally stable under basic conditions.

Q2: I am observing unexpected peaks in my HPLC analysis after storing my sample in an acidic mobile phase. What could be the cause?

A2: The methylenedioxy bridge of this compound is a cyclic acetal, which is known to be labile under acidic conditions.[1][2] The likely cause of the new peaks is the acid-catalyzed hydrolysis of the methylenedioxy ring, leading to the formation of a catechol derivative. It is crucial to maintain a neutral or slightly acidic pH (around pH 3-6) for the mobile phase to ensure the stability of the parent compound during analysis.

Q3: My sample of this compound is turning a brownish color upon exposure to air and light. Is this expected?

A3: Yes, this is a common observation for phenolic compounds. The discoloration is likely due to oxidative degradation and/or photodegradation. Phenols are susceptible to oxidation, which can be accelerated by light, to form colored quinone-type compounds.[3] To prevent this, it is recommended to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method must be able to separate the intact parent drug from its degradation products. To develop such a method, you must first perform forced degradation studies to generate these products.[4][5] Subsequently, a chromatographic method, typically reversed-phase HPLC, is developed to achieve baseline separation of all components. Key steps include selecting an appropriate column (e.g., C18), optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water with a suitable buffer), and using a photodiode array (PDA) detector to assess peak purity.

Predicted Degradation Pathways of this compound

The degradation of this compound can proceed through several pathways depending on the nature of the stressor. The following sections detail the predicted mechanisms based on established chemical principles of its functional groups.

Acid-Catalyzed Degradation (Hydrolysis)

The methylenedioxy group, being a cyclic acetal, is susceptible to cleavage under acidic conditions. The reaction is initiated by the protonation of one of the ether oxygens, followed by the nucleophilic attack of water. This results in the opening of the dioxole ring to form a catechol derivative.

G cluster_acid Acid-Catalyzed Hydrolysis start This compound protonation Protonated Intermediate start->protonation + H+ cleavage Carbocation Intermediate protonation->cleavage - H2O addition Hemiacetal Intermediate cleavage->addition + H2O final 1,2,3-Trihydroxybenzene (Pyrogallol) addition->final - H+

Caption: Predicted pathway for acid-catalyzed hydrolysis.

Base-Catalyzed Degradation

Ethers and acetals are generally stable in basic media.[2] Therefore, significant degradation of the methylenedioxy bridge is not anticipated under basic conditions. The phenolic hydroxyl group will be deprotonated to form a phenoxide ion, which is more susceptible to oxidation but does not in itself constitute a degradation pathway.

Oxidative Degradation

Phenolic compounds are readily oxidized. In the presence of oxidizing agents such as hydrogen peroxide, the aromatic ring of this compound is expected to be the primary site of attack, leading to the formation of quinone-like structures. Further oxidation can lead to ring-opening and the formation of smaller organic acids.

G cluster_oxidative Oxidative Degradation start This compound intermediate Ortho-quinone derivative start->intermediate [O] ring_opening Ring-opened products (e.g., muconic acid derivatives) intermediate->ring_opening Further [O]

Caption: Predicted pathway for oxidative degradation.

Photolytic Degradation

Exposure to ultraviolet (UV) light can induce the degradation of phenolic compounds, often through radical-mediated pathways. This can lead to the formation of a complex mixture of products, including polymeric material. The exact nature of the degradation products will depend on the solvent and the presence of oxygen.

Summary of Potential Degradation Products

Stress ConditionPotential Degradation ProductsPrimary Site of Attack
Acidic (HCl) 1,2,3-Trihydroxybenzene (Pyrogallol)Methylenedioxy bridge
Basic (NaOH) Expected to be stablePhenolic hydroxyl (deprotonation)
Oxidative (H₂O₂) Ortho-quinone derivatives, ring-opened productsPhenolic ring
Photolytic (UV light) Polymeric material, further oxidation productsPhenolic ring

Troubleshooting Guide for HPLC Analysis

Researchers often encounter challenges during the HPLC analysis of phenolic compounds. This guide provides a systematic approach to troubleshooting common issues.

G cluster_troubleshooting HPLC Troubleshooting Workflow start Problem Observed (e.g., Peak Tailing, Broadening) q1 Are all peaks affected? start->q1 a1_yes Check for Systemic Issues: - Extra-column volume - Detector settings - Column temperature fluctuation q1->a1_yes Yes a1_no Focus on Analyte-Specific Issues q1->a1_no No q2 Is the peak tailing? a1_no->q2 a2_yes Potential Causes: - Secondary interactions with silanols - Improper mobile phase pH - Column overload q2->a2_yes Yes a2_no Consider other peak shape issues (e.g., fronting, splitting) q2->a2_no No solution1 Optimize Mobile Phase: - Adjust pH (typically 1-2 units away from pKa) - Add buffer (e.g., phosphate, acetate) - Use a different organic modifier a2_yes->solution1 solution2 Optimize Column and Sample: - Use a base-deactivated column - Reduce sample concentration - Ensure sample solvent matches mobile phase a2_yes->solution2

Caption: A logical workflow for troubleshooting HPLC peak shape issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound and to assess its intrinsic stability under various stress conditions.[4]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Neutralization: After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Initial Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • Gradient Program: Start with a low percentage of Mobile Phase B and gradually increase it over the run.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the λmax of this compound and also scan a wider range to detect degradation products with different chromophores.

  • Method Optimization:

    • Inject a mixture of the stressed samples to evaluate the separation.

    • Adjust the gradient slope, mobile phase pH (if necessary, using different buffers like acetate or phosphate), and flow rate to achieve baseline resolution (>1.5) between all peaks.

    • For troubleshooting peak tailing of the phenolic analyte, consider using a base-deactivated column or adding a competing base like triethylamine to the mobile phase in small concentrations.[6]

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

References

Technical Support Center: Storage and Handling of 1,3-Benzodioxol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors leading to the degradation of 1,3-Benzodioxol-4-ol and offers validated protocols to ensure its long-term stability and purity during storage.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has developed a pink or brownish tint over time. What caused this, and is the material still usable?

A: The discoloration you are observing is a classic indicator of oxidation. This compound is a phenolic compound, and the hydroxyl (-OH) group on its aromatic ring makes it susceptible to oxidation, especially when exposed to atmospheric oxygen.[1] This process often leads to the formation of highly colored quinone or quinone-like structures. The presence of color signifies that a portion of your material has degraded, which can compromise the accuracy and reproducibility of your experiments. For high-precision applications, it is strongly recommended to use a fresh, unoxidized sample.

Q2: What are the primary environmental factors that accelerate the oxidation of this compound?

A: The degradation of this compound is primarily driven by a combination of three factors:

  • Oxygen: Atmospheric oxygen is the principal reactant in the oxidation process.[2][3]

  • Light: Ultraviolet (UV) light can provide the activation energy needed to initiate radical oxidation reactions on the phenol ring.[2][4]

  • Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.

Furthermore, the presence of trace metal impurities can catalytically accelerate degradation. Therefore, maintaining control over the storage atmosphere, light exposure, and temperature is critical.

Q3: What is the single most effective measure to prevent the oxidation of this compound?

A: The most critical step is the rigorous exclusion of oxygen by storing the compound under an inert atmosphere.[5][6] Inert gases, such as nitrogen (N₂) or argon (Ar), are non-reactive and displace the oxygen in the container's headspace, effectively preventing the oxidation pathway from initiating.[3][7] While controlling temperature and light are important, they are secondary to maintaining an anoxic environment.

Q4: How can I create and maintain an "inert atmosphere" for my sample in a standard laboratory setting?

A: There are several established techniques, ranging in complexity. A highly effective and common method is to use a "gas-blanketing" or "purging" technique. This involves flushing the storage vial with a gentle stream of dry nitrogen or argon to displace the air before sealing it tightly. For frequent access or handling of highly sensitive materials, conducting manipulations within a controlled-atmosphere glove box is the gold standard.[2] Specialized glassware, such as Schlenk flasks, are also designed for this purpose.[8]

Q5: What is the recommended storage temperature? Should I refrigerate or freeze the compound?

A: The supplier recommendation is to store this compound at room temperature under an inert atmosphere.[6] Storing in a cool, dry, and dark location is generally sufficient if an inert atmosphere is properly maintained. While refrigeration can slow down degradation rates, it introduces a significant risk of moisture condensation when the cold container is opened in a humid lab environment.[8] Moisture can also contribute to degradation. If you choose to refrigerate, you must allow the container to warm up completely to ambient temperature in a desiccator before opening it.

Q6: I need to use the compound multiple times. What is the correct way to open and reseal the container to maintain its integrity?

A: Repeatedly opening a standard screw-cap vial is not recommended. The best practice is to store the compound in a vial equipped with a PTFE-faced rubber septum cap, similar to the Sure/Seal™ bottles used for many air-sensitive reagents.[9][10] To access the compound, use a syringe and needle to pierce the septum. Before withdrawing the material (if it were a liquid) or after taking a solid sample (which should be done quickly), you would introduce inert gas through a needle to maintain a positive pressure, preventing air ingress. If you must open the container, do so in a glove bag or glove box to prevent atmospheric exposure.[2]

Troubleshooting Guide

This table addresses common issues encountered during the storage and use of this compound.

Symptom / Issue Probable Cause(s) Corrective Action & Prevention
Discoloration (Pink, Brown, or Tan) Oxidation from exposure to atmospheric oxygen and/or light.The material is partially degraded. It is safest to discard and use a fresh sample. For future prevention, strictly follow the inert atmosphere storage protocol.[2][5]
Inconsistent Experimental Results Partial degradation of the reagent, leading to lower effective concentration and potential interference from byproducts.Confirm the purity of the starting material via analytical methods (e.g., NMR, LC-MS). Always use a fresh sample stored under a validated inert atmosphere.
Solid Appears Clumpy or "Wet" Absorption of atmospheric moisture.The compound is moisture-sensitive. Ensure the container is sealed with high-quality seals (e.g., septum cap and Parafilm). Store in a desiccator that is itself placed in a cool, dark location.
Septum Cap is Swollen or Discolored Chemical interaction between solvent vapors (if dissolved) and the septum material.Use high-quality PTFE-lined septa. If storing a solution, consider a storage flask with a PTFE valve that isolates the septum from solvent vapors.[9][10]

Visualizing the Oxidation and Prevention Pathway

The following diagram illustrates the core problem of oxidation and the key interventions to maintain the stability of this compound.

G Oxidation Pathway and Prevention Strategy for this compound cluster_stressors cluster_prevention A This compound (Stable Phenol) C Oxidized Products (e.g., Quinones, Colored Impurities) A->C Oxidation B Oxidative Stressors B->A Acts upon O2 Oxygen (O₂) Light Light (UV) Heat Heat D Preventative Measures D->A Protects Inert Inert Atmosphere (N₂, Ar) Dark Light Protection (Amber Vial) Cool Cool, Dry Storage Inert->A Blocks O₂ Dark->A Blocks Light Cool->A Slows Reaction

Caption: Logical workflow showing how oxidative stressors lead to degradation and how preventative measures block these pathways.

Protocol: Optimal Long-Term Storage of this compound

This protocol outlines the best practices for repackaging and storing this compound to ensure maximum shelf-life. This procedure should be performed by trained personnel familiar with handling air-sensitive chemicals.

Materials:

  • This compound solid

  • Amber glass vial(s) with PTFE-faced septa and screw caps

  • Source of dry, high-purity nitrogen or argon gas with a regulator and tubing

  • Long needles for gas inlet and outlet

  • Glove box or glove bag (Recommended)

  • Spatula

  • Parafilm® M

Procedure:

  • Prepare the Environment: If available, perform all transfers inside a glove box or glove bag that has been purged with inert gas.[2] If not, work quickly and efficiently in a fume hood with minimal air draft.

  • Aliquot the Compound: Carefully transfer the desired amount of solid this compound from the main container into a clean, dry amber glass vial. Aliquoting into smaller, single-use vials is highly recommended to avoid repeated exposure of the bulk material.

  • Inert Gas Purge: a. Insert two needles through the septum of the vial cap: a longer "inlet" needle that reaches near the bottom of the vial and a shorter "outlet" needle that just pierces the septum. b. Connect the inlet needle to the inert gas line and initiate a gentle flow of gas (you should barely be able to feel it on your finger). This will flush the heavier air out through the outlet needle. c. Continue this purge for 2-5 minutes to ensure the atmosphere inside the vial is completely replaced with inert gas.

  • Seal the Vial: a. While the inert gas is still flowing, remove the outlet needle first, then the inlet needle. This maintains a slight positive pressure inside the vial. b. Immediately screw the cap on tightly.

  • Secondary Seal and Labeling: a. Wrap the cap-vial interface securely with 2-3 layers of Parafilm. b. Label the vial clearly with the compound name, date of aliquoting, and storage conditions (e.g., "Store under N₂ in the dark").

  • Final Storage: Place the sealed vial in a cool, dark, and dry location, such as a designated cabinet for sensitive chemicals. Avoid storing on the benchtop or in direct sunlight.

References

Challenges in the scale-up of 1,3-Benzodioxol-4-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Navigating Scale-Up Challenges

Welcome to the technical support center for the synthesis of 1,3-Benzodioxol-4-ol. As a Senior Application Scientist, I understand that transitioning a synthesis from the bench to a larger scale introduces a host of variables that can impact yield, purity, and safety. This guide is structured to provide direct, actionable solutions to common problems encountered during the scale-up of this important synthetic intermediate. We will move beyond simple procedural steps to explore the chemical principles behind the challenges and their solutions, ensuring a robust and reproducible process.

Section 1: Synthesis Overview and Core Mechanism

The synthesis of 1,3-benzodioxole structures typically involves the condensation of a catechol or its equivalent with a methylene source.[1][2] For this compound, the most common and logical precursor is pyrogallol (1,2,3-trihydroxybenzene), which provides the necessary three adjacent oxygen functionalities. The core of the synthesis is an acid-catalyzed acetalization reaction where two adjacent hydroxyl groups of pyrogallol react with a methylene-donating reagent to form the characteristic dioxole ring.

The primary challenges in scaling this reaction are managing the reactivity of the pyrogallol starting material, ensuring complete conversion, preventing side reactions, and efficiently purifying the final product.

General Synthesis Workflow

The following diagram outlines the typical workflow for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Charge Reactor with Pyrogallol & Solvent B Add Methylene Source & Catalyst A->B Under Inert Atmosphere (N2/Ar) C Heat to Reflux with Azeotropic Water Removal (e.g., Dean-Stark) B->C D Monitor Progress (TLC, GC-MS) C->D Continuous Monitoring E Cool Reaction Mixture D->E Upon Completion F Quench/Neutralize (e.g., NaHCO3 wash) E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate Organic Phase G->H I Crude Product H->I J Recrystallization or Column Chromatography I->J K Final Product (this compound) J->K L Characterization (NMR, MS, Purity Analysis) K->L

Caption: General workflow for this compound synthesis.

Section 2: Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing both an explanation of the underlying cause and a recommended solution.

Question 1: My reaction stalls, resulting in low conversion rates, especially at a larger scale. What's going wrong?

Answer: This is a classic scale-up issue often tied to inefficient water removal and inadequate mixing.

  • Causality: The formation of the benzodioxole ring is a reversible acetalization reaction that produces water as a byproduct. According to Le Châtelier's principle, this water must be efficiently removed to drive the reaction to completion. On a small scale, a simple reflux condenser might suffice, but during scale-up, the larger volume and surface area can lead to inefficient boiling and temperature gradients. Furthermore, heterogeneous mixtures require vigorous stirring to ensure proper contact between reactants and the catalyst.

  • Troubleshooting Protocol:

    • Implement Efficient Water Removal: For scales beyond a few grams, a Dean-Stark apparatus or similar azeotropic distillation setup is mandatory. The choice of solvent is critical. Toluene or cyclohexane are excellent choices as they form a low-boiling azeotrope with water, allowing for its physical separation.[3]

    • Optimize Agitation: Ensure your reactor is equipped with an overhead mechanical stirrer, not just a magnetic stir bar. The stirrer should create a vortex that ensures the catalyst and any immiscible reagents are well-dispersed.

    • Verify Catalyst Activity: If using a solid acid catalyst like montmorillonite clay or a zeolite, ensure it is properly activated (e.g., by heating under vacuum) to remove adsorbed water before use.[4] The catalytic activity of some solid acids can be hindered by water.[3]

Question 2: I'm observing the formation of a dark, tarry, or polymeric substance, which complicates purification and lowers my yield. How can I prevent this?

Answer: The formation of polymeric byproducts is typically due to the oxidation of the phenol groups in pyrogallol.

  • Causality: Pyrogallol is highly susceptible to oxidation, especially at elevated temperatures and in the presence of trace amounts of oxygen or base. The resulting quinone-like species can readily polymerize, leading to the dark, insoluble materials you are observing. This problem is exacerbated on a larger scale due to longer reaction times and more potential for air exposure.

  • Troubleshooting Protocol:

    • Maintain an Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Purge the reactor with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure of inert gas throughout the reaction and workup.

    • Control Temperature: Avoid excessive heating. While reflux is necessary, ensure the heating is controlled and uniform to prevent localized "hot spots" that can accelerate decomposition.

    • Use High-Purity Reagents: Use freshly purchased or purified pyrogallol. Older material may have already begun to oxidize.

    • Quench Thoughtfully: During workup, if the reaction is acidic, neutralize it carefully. Avoid making the solution strongly basic, as this will deprotonate the remaining phenol group and dramatically increase its sensitivity to oxidation.

G cluster_problem Problem: Low Yield cluster_cause_A Root Cause cluster_cause_B Root Cause cluster_cause_C Root Cause cluster_solution_A Solution cluster_solution_B Solution cluster_solution_C Solution A Low Conversion A1 Inefficient H2O Removal A->A1 A2 Poor Mixing A->A2 A3 Inactive Catalyst A->A3 B Polymer Formation B1 Oxygen Exposure B->B1 B2 Overheating B->B2 C Purification Loss C1 Incorrect Solvent Choice C->C1 C2 Product Co-extraction C->C2 SA1 Use Dean-Stark Trap A1->SA1 SA2 Overhead Mechanical Stirrer A2->SA2 SA3 Activate Catalyst A3->SA3 SB1 Maintain Inert Atmosphere B1->SB1 SB2 Uniform Temperature Control B2->SB2 SC1 Solvent Screening C1->SC1 SC2 Adjust pH of Aqueous Phase C2->SC2

References

Technical Support Center: HPLC Analysis of 1,3-Benzodioxol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving common chromatographic issues encountered during the analysis of 1,3-Benzodioxol-4-ol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple checklists and explain the underlying chemical principles, empowering you to diagnose and solve problems effectively.

Section 1: Foundational FAQs - Understanding the Challenge

This section addresses the fundamental properties of this compound and the nature of peak tailing.

Q1: What is HPLC peak tailing, and why is it detrimental to my analysis?

Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with a trailing edge that is broader than the leading edge.[1] In an ideal separation, a chromatographic peak should be symmetrical and Gaussian in shape.[1]

Why it's a problem:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to distinguish between two different compounds.

  • Inaccurate Quantification: The asymmetrical shape complicates peak integration, leading to underestimation of the true peak area and, consequently, inaccurate concentration measurements.[1]

  • Lower Sensitivity: As the peak broadens and the height decreases, the signal-to-noise ratio is reduced, making it harder to detect low concentrations of your analyte.[1]

Q2: What chemical properties of this compound make it particularly prone to peak tailing?

This compound is a polar phenolic compound, and its structure contains several features that can lead to undesirable interactions within an HPLC system.

  • The Phenolic Hydroxyl Group (-OH): The hydroxyl group is acidic, with a predicted pKa of approximately 9.59.[2] This group is a prime site for secondary interactions, particularly hydrogen bonding with active sites on the stationary phase.[3]

  • Polarity and Silanol Interactions: As a polar molecule, it is susceptible to strong, unwanted interactions with residual silanol groups (Si-OH) on the surface of common silica-based reversed-phase columns.[1][4] These interactions act as a secondary, stronger retention mechanism, causing some analyte molecules to lag behind the main peak, resulting in tailing.[5]

  • Metal Chelation Potential: The molecule features multiple oxygen atoms which can act as ligands, forming coordination complexes (chelating) with metal ions.[6] If metal contaminants are present in the HPLC flow path (e.g., from stainless steel frits, tubing, or the silica itself), this chelation can cause severe peak distortion.[7][8][9]

Section 2: A Systematic Guide to Troubleshooting Peak Tailing

Peak tailing issues can stem from chemical interactions or physical/instrumental problems. This guide provides a logical workflow to diagnose the root cause.

Troubleshooting Workflow Diagram

The following diagram outlines a step-by-step process for identifying and resolving the cause of peak tailing for this compound.

Troubleshooting_Workflow start Peak Tailing Observed for This compound q_all_peaks Are all peaks in the chromatogram tailing? start->q_all_peaks a_all_peaks Likely a Systemic/Physical Issue q_all_peaks->a_all_peaks  Yes a_one_peak Likely a Chemical Interaction Issue q_all_peaks->a_one_peak  No, only this compound  or a few polar peaks check_extracolumn Check for Extra-Column Volume (tubing length/ID, connections) a_all_peaks->check_extracolumn check_column_void Inspect for Column Void or Blocked Frit a_all_peaks->check_column_void q_cause Primary Suspected Cause? a_one_peak->q_cause silanol Secondary Silanol Interactions q_cause->silanol Most Common metal Metal Contamination q_cause->metal Common for Chelators ph_issue Mobile Phase pH Issue q_cause->ph_issue Method Dependent overload Sample Overload q_cause->overload Easy to Check sol_silanol Solution: 1. Lower Mobile Phase pH (<3) 2. Use End-Capped/Type B Column 3. Add Competing Base (e.g., TEA, legacy) silanol->sol_silanol sol_metal Solution: 1. Add a Chelator (e.g., EDTA) to Mobile Phase 2. Use Metal-Free or Coated HPLC System/Column metal->sol_metal sol_ph Solution: Adjust pH to be >2 units away from pKa (~9.59). Use pH 2.5-4 for full protonation. ph_issue->sol_ph sol_overload Solution: 1. Reduce Injection Volume 2. Dilute Sample overload->sol_overload

Caption: A logical workflow for diagnosing the root cause of peak tailing.

Q3: My chromatogram shows tailing. Where do I begin the investigation?

First, determine if the problem is specific to your analyte or affects the entire system. Observe other peaks in your chromatogram (if present).

  • If all peaks are tailing: The issue is likely systemic or physical. Common culprits include excessive extra-column volume (e.g., tubing between the column and detector is too long or has too wide an internal diameter) or a physical deformation of the column, such as a void at the inlet or a blocked frit.[10]

  • If only the this compound peak (and perhaps other polar compounds) is tailing: The problem is almost certainly chemical in nature, stemming from specific interactions between your analyte and the stationary phase or mobile phase.[10] This is the most common scenario for this compound.

Q4: How do I diagnose and resolve secondary interactions with silanol groups?

Secondary interactions with acidic silanol groups are the most frequent cause of peak tailing for polar compounds like this compound.[1][4] These silanols, especially highly acidic "lone" silanols often associated with metal impurities in older Type A silica, can remain on the silica surface even after C18 bonding.[11][12]

Diagnostic & Resolution Strategies:

  • Lower the Mobile Phase pH: The most effective strategy is to suppress the ionization of the silanol groups.[13] By lowering the mobile phase pH to between 2.5 and 3.0 with an additive like 0.1% formic acid or phosphoric acid, the vast majority of silanol groups become protonated (Si-O⁻ → Si-OH).[5][14] This neutralizes the sites responsible for strong ionic interactions with your analyte, dramatically improving peak shape.

  • Use a Modern, High-Purity "Type B" or End-Capped Column: Modern HPLC columns are manufactured with high-purity silica (Type B) that has a much lower metal content and fewer acidic silanol sites.[12][14] Additionally, most are "end-capped," a process where residual silanols are chemically bonded with a small silylating agent (like trimethylsilyl) to make them inert.[13][15] If you are using an older column, switching to a modern, end-capped equivalent is a robust solution.

  • Increase Mobile Phase Buffer Strength: At neutral pH, increasing the concentration of a buffer salt (e.g., phosphate from 10 mM to 25 mM) can help mask residual silanol activity by increasing the ionic strength of the mobile phase, which can improve peak shape for LC-UV applications.[13]

Q5: What is the optimal mobile phase pH for analyzing this compound?

The goal is to ensure the analyte exists in a single, consistent ionic state throughout the separation. Since this compound is a weak acid (pKa ≈ 9.59), you must work at a pH far from this value.[2]

  • Recommended pH: A mobile phase pH between 2.5 and 4.0 is ideal. In this range, the phenolic hydroxyl group will be fully protonated (non-ionized), preventing the existence of two different forms of the analyte on the column. This pH range also effectively suppresses silanol activity, as discussed in Q4.[1]

Q6: I've adjusted the pH, but the peak still tails. Could metal contamination be the cause, and how do I address it?

Yes. If pH adjustment doesn't solve the problem, metal contamination is a strong possibility. Metal ions can leach from stainless steel components or be present as impurities in the silica stationary phase.[8][16] These ions create highly active sites that can chelate with this compound, causing severe tailing that is unresponsive to pH changes.[7][9]

Diagnostic & Resolution Strategies:

  • Introduce a Chelating Agent: The simplest diagnostic test is to add a small amount of a strong chelating agent, like Ethylenediaminetetraacetic acid (EDTA) , to the mobile phase (e.g., 50 µM). EDTA will bind to free metal ions, effectively deactivating them.[17][18] If the addition of EDTA significantly improves or resolves the peak tailing, it confirms that metal interaction is the root cause.

  • Use Bio-Inert or Metal-Free HPLC Systems: For long-term, robust analysis of chelating compounds, using an HPLC system with PEEK or coated metal components is the best solution.[16] Columns with coated hardware are also available to prevent interactions with the metal frits and column body.[9]

Section 3: Advanced Protocol & Data Interpretation

This section provides a practical experimental protocol to systematically troubleshoot peak tailing for this compound.

Protocol: Systematic Evaluation of Mobile Phase Additives to Eliminate Peak Tailing

Objective: To determine if peak tailing is caused by silanol interactions or metal contamination by systematically adding a pH modifier and a chelating agent.

Methodology:

  • Initial Conditions Setup:

    • Column: Standard C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase (Condition A): 50% Acetonitrile, 50% Water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Sample: 10 µg/mL this compound in 50:50 Acetonitrile:Water.

    • Detection: UV at 280 nm.

  • Experimental Steps:

    • Step 1 (Baseline): Equilibrate the column with Condition A for 15 minutes. Inject the sample and record the chromatogram. Calculate the tailing factor (Tf).

    • Step 2 (pH Modification): Prepare Mobile Phase B: 50% Acetonitrile, 50% Water with 0.1% Formic Acid (pH ≈ 2.7). Equilibrate the column with this new mobile phase for 15 minutes. Inject the sample, record the chromatogram, and calculate the Tf.

    • Step 3 (Chelator Addition): Prepare Mobile Phase C: 50% Acetonitrile, 50% Water with 0.1% Formic Acid and 50 µM EDTA . Equilibrate the column for 15 minutes. Inject the sample, record the chromatogram, and calculate the Tf.

Data Analysis & Interpretation:

Summarize the results in a table to clearly visualize the effect of each additive. The tailing factor (Tf) is calculated as Tf = W₀.₀₅ / 2f, where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak front to the peak maximum at 5% height. A value of 1.0 is perfectly symmetrical.

Mobile Phase ConditionAdditive(s)Expected pHHypothetical Tailing Factor (Tf)Interpretation
A None~7.02.2Severe tailing, likely due to ionized silanols.
B 0.1% Formic Acid~2.71.4Significant improvement. Tailing is primarily caused by silanol interactions.
C 0.1% Formic Acid + 50 µM EDTA~2.71.1Near-symmetrical peak. Residual tailing in Condition B was due to metal contamination.

This systematic approach allows you to definitively identify the cause. If Step 2 resolves the issue, your problem was silanol interactions. If Step 3 is required for a symmetrical peak, both silanol and metal interactions were contributing to the problem.

References

Interpretation of unexpected peaks in the NMR spectrum of 1,3-Benzodioxol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Interpretation of Unexpected Peaks in the NMR Spectrum of 1,3-Benzodioxol-4-ol

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert insights and practical troubleshooting for the NMR analysis of this compound. Our goal is to equip you with the knowledge to confidently identify and interpret unexpected signals in your spectra, ensuring the integrity of your experimental results.

Introduction to the NMR Spectrum of this compound

This compound, a substituted catechol derivative, is an important structural motif in medicinal chemistry and natural products. Accurate structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for its use in research and development. However, unexpected peaks in an NMR spectrum can arise from a variety of sources, including impurities from synthesis, degradation products, or experimental artifacts. This guide provides a systematic approach to troubleshooting these anomalies.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

While a publicly available experimental ¹H NMR spectrum for this compound is not readily found in common databases, a predicted spectrum and known ¹³C data can serve as a reliable reference. The expected chemical shifts are influenced by the electron-donating effects of the hydroxyl and dioxole groups on the aromatic ring.

Table 1: Predicted ¹H and Experimental ¹³C NMR Chemical Shifts for this compound.

Atom Predicted ¹H Chemical Shift (ppm) Experimental ¹³C Chemical Shift (ppm)[1]
H-5 ~6.6-6.8 C-5: ~108-110
H-6 ~6.7-6.9 C-6: ~115-117
H-7 ~6.5-6.7 C-7: ~105-107
-OH Variable (typically 4-7) C-4: ~145-147
-OCH ₂O- ~5.9-6.1 C-2 (methylene): ~101-103
C-3a: ~140-142

| | | C-7a: ~135-137 |

Note: ¹H NMR chemical shifts are predictions and may vary based on solvent and concentration. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on experimental conditions.

Q2: Why is the hydroxyl (-OH) peak often broad and variable in its chemical shift?

The phenolic hydroxyl proton is "labile," meaning it can exchange with other labile protons in the sample, such as traces of water or acidic impurities. This chemical exchange occurs on the NMR timescale, leading to a broadening of the signal.[2] Its chemical shift is also highly sensitive to solvent, temperature, and concentration due to varying degrees of hydrogen bonding.

Troubleshooting Guide for Unexpected Peaks

The appearance of unexpected signals in your NMR spectrum of this compound can be systematically diagnosed. The following sections address common issues in a question-and-answer format, providing both the rationale for the problem and a step-by-step protocol for its resolution.

Issue 1: Unexpected signals in the aromatic region (6.5-7.0 ppm).

Q: I am seeing extra peaks in the aromatic region of my spectrum. What could be their origin?

A: Unexpected aromatic signals often point to the presence of related catechol or benzodioxole impurities. A common synthetic route to 1,3-benzodioxoles involves the reaction of a catechol with a methylene source.[3] Therefore, unreacted starting materials or side-products are a likely cause.

  • Potential Impurity: Catechol (1,2-dihydroxybenzene). If the reaction to form the methylenedioxy bridge is incomplete, residual catechol will be present.

    • ¹H NMR of Catechol: Typically shows a multiplet around 6.8-7.0 ppm in CDCl₃.[4] The two hydroxyl protons can appear as a broad singlet.

Troubleshooting Protocol:

  • Spiking Experiment: Add a small amount of authentic catechol to your NMR sample. If one of the unexpected peaks increases in intensity, this confirms the presence of catechol as an impurity.

  • Chromatographic Purification: If catechol is confirmed, re-purify your sample using column chromatography or recrystallization to remove this more polar impurity.

Issue 2: A sharp singlet appearing around 2.1 ppm or other unexpected aliphatic signals.

Q: My spectrum shows a sharp singlet at ~2.1 ppm, which I don't expect. What is it?

A: A singlet around 2.1 ppm is a classic sign of acetone contamination.[5][6] Acetone is a common solvent for washing laboratory glassware and can be notoriously difficult to remove completely. Other common laboratory solvents may also be present.

Table 2: ¹H NMR Chemical Shifts of Common Laboratory Solvents.

Solvent Typical ¹H Chemical Shift (ppm) Multiplicity
Acetone ~2.17 (in CDCl₃) Singlet
Ethyl Acetate ~2.05 (s), ~4.12 (q), ~1.26 (t) Singlet, Quartet, Triplet
Dichloromethane ~5.32 (in Acetone-d₆) Triplet

| Hexane | ~0.88, ~1.26 | Multiplets |

Data compiled from various sources, including references[5][7][8].

Troubleshooting Protocol:

  • Check Glassware Cleaning Procedures: Ensure NMR tubes and other glassware are thoroughly dried in a vacuum oven after washing to remove all traces of acetone or other cleaning solvents.

  • Use High-Quality Deuterated Solvents: Old or low-grade deuterated solvents can absorb moisture and other volatile impurities over time. Use fresh, high-purity solvents.

  • Co-evaporation: If a volatile organic solvent is suspected, dissolving the sample in a low-boiling point solvent like dichloromethane and carefully removing it on a rotary evaporator (this process can be repeated) can help to remove the persistent impurity.

Issue 3: A broad singlet that disappears upon adding D₂O.

Q: I have a broad peak that I suspect is my hydroxyl proton, but I'm not certain. How can I confirm this?

A: This is a classic application of D₂O exchange in NMR spectroscopy. Labile protons, such as those in hydroxyl (-OH) and amine (-NH) groups, will exchange with the deuterium from deuterium oxide (D₂O). Since deuterium is not observed in a standard ¹H NMR experiment, the signal for the labile proton will disappear or significantly decrease in intensity.[9]

Experimental Protocol: D₂O Exchange

  • Acquire Initial Spectrum: Dissolve your sample of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one or two drops of D₂O to the NMR tube.

  • Shake Vigorously: Cap the tube and shake it for about 30 seconds to ensure mixing.

  • Re-acquire Spectrum: Run the ¹H NMR spectrum again.

  • Compare Spectra: The peak corresponding to the hydroxyl proton will have vanished or be greatly diminished in the second spectrum.

Issue 4: Complex signals suggesting degradation of the sample.

Q: My sample has been stored for a while, and now the NMR spectrum shows several new, complex peaks. Could my compound have degraded?

A: Yes, phenolic compounds, including this compound, can be susceptible to oxidation, especially when exposed to air and light over time.[2] The phenolic hydroxyl group can be oxidized, potentially leading to the formation of quinone-type structures or even cleavage of the benzodioxole ring. The methylene bridge of the 1,3-benzodioxole moiety can also be a site of metabolic or oxidative cleavage, which can lead to the formation of catechols and carbon monoxide or formate.[10]

Troubleshooting Workflow for Suspected Degradation:

The following diagram illustrates a systematic approach to identifying potential degradation products.

Caption: A troubleshooting workflow for identifying unknown peaks.

Preventative Measures:

  • Proper Storage: Store samples of this compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Use Fresh Samples: For critical experiments, use freshly purified material whenever possible.

References

Technical Support Center: Crystallization of 1,3-Benzodioxol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,3-Benzodioxol-4-ol. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the crystallization and purification of this compound. Our goal is to provide not just protocols, but a foundational understanding of the principles at play, enabling you to troubleshoot effectively and optimize your experimental outcomes.

Understanding the Crystallization Challenge

This compound is a valuable intermediate in organic synthesis. However, its purification by crystallization is not always straightforward. The compound's physical properties, including a relatively low melting point and its potential to form multiple crystalline forms (polymorphs), can complicate the process. Success hinges on a clear understanding of solubility, nucleation, crystal growth, and the profound impact of impurities.

Key Physical Properties of this compound

A solid grasp of the compound's physical characteristics is the first step in designing a successful crystallization protocol.

PropertyValueSource
Molecular FormulaC₇H₆O₃PubChem[1]
Molecular Weight138.12 g/mol PubChem[1]
Melting Point~65 °CChemicalBook[2]
AppearanceWhite to light brown solidChemicalBook[2]
pKa9.59 ± 0.20 (Predicted)ChemicalBook[2]

The relatively low melting point is a critical factor. If the boiling point of the chosen solvent is higher than the compound's melting point, the solid may melt before it dissolves, leading to a phenomenon known as "oiling out," which often prevents proper crystal formation.[3]

The Critical Role of Impurities

Even small amounts of impurities can dramatically hinder crystallization. Impurities disrupt the ordered arrangement of molecules required for a stable crystal lattice.[4] They can:

  • Inhibit Nucleation: By adsorbing to the surface of initial crystal nuclei, impurities can prevent them from growing to a macroscopic size.[5][6]

  • Slow Crystal Growth: Impurities can block active growth sites on the crystal surface, slowing down or halting the crystallization process.[6][7]

  • Alter Crystal Habit: The shape and size of crystals can be changed by impurities.

  • Cause "Oiling Out": Impurities can lower the melting point of the mixture, making it more likely to separate as a liquid oil instead of a solid.[3]

The Concept of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[8] These different forms, or polymorphs, can have distinct physical properties, including solubility, stability, and melting point.[8] The conditions of crystallization—such as the choice of solvent, cooling rate, and temperature—can determine which polymorph is formed.[9][10] For pharmaceutical applications, controlling polymorphism is crucial as it can affect a drug's bioavailability and stability.[8][11]

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most common problems encountered during the crystallization of this compound in a practical question-and-answer format.

Q1: My compound has "oiled out" and formed a liquid layer instead of crystals. What should I do?

Answer: "Oiling out" is a frequent issue, especially with compounds that have low melting points. It occurs when the solute comes out of solution at a temperature above its melting point. Here’s how to troubleshoot:

  • Re-heat and Add More Solvent: Heat the mixture until the oil fully redissolves. Add a small amount (10-20%) of additional hot solvent to lower the saturation point. Allow it to cool more slowly. This ensures that the solution becomes saturated at a temperature below the compound's melting point.[3]

  • Lower the Crystallization Temperature: Try cooling the solution to a lower temperature before inducing crystallization. Using a solvent with a lower boiling point can also be effective.

  • Change Solvents: Select a solvent in which the compound is less soluble, or use a solvent pair. Start by dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[12][13]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[3]

Q2: I've cooled my solution, but no crystals are forming. How can I induce crystallization?

Answer: Failure to crystallize upon cooling usually indicates that the solution is not yet supersaturated or that the energy barrier for nucleation has not been overcome.

  • Introduce a Seed Crystal: If you have a small crystal of pure this compound, add it to the cold solution. This provides a perfect template for further crystal growth.[14]

  • Scratch the Flask: As mentioned above, scratching the inner surface of the flask with a glass rod can create high-energy sites that promote nucleation.[3]

  • Concentrate the Solution: There may be too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Then, allow it to cool again.[3]

  • Cool to a Lower Temperature: Place the flask in an ice bath or even a freezer for a short period. Reduced temperature decreases solubility and can help induce nucleation.

  • Try an Alternative Technique: If slow cooling fails, consider slow evaporation. Loosely cover the flask and allow the solvent to evaporate over several hours or days. This is a gentle way to increase concentration and promote the growth of high-quality crystals.[14]

Q3: Crystals formed almost instantly as a fine powder. Is this a problem?

Answer: Yes, this is known as "crashing out." Rapid crystallization tends to trap impurities within the crystal lattice, which defeats the purpose of purification.[15] The goal is slow, methodical crystal growth.

  • Use More Solvent: The solution was likely too concentrated. Re-heat the mixture to redissolve the solid, add more of the hot solvent, and cool it again. The solution will now become saturated at a lower temperature, promoting slower crystal growth.[3]

  • Insulate the Flask: Slow the cooling rate by wrapping the flask in glass wool or placing it in a warm water bath that is allowed to cool to room temperature. This gives molecules more time to orient themselves correctly into a pure crystal lattice.

  • Consider a Different Solvent System: A solvent in which the compound has slightly lower solubility at high temperatures can force a slower crystallization process.

Q4: I suspect my crude product is too impure to crystallize effectively. What should I do first?

Answer: If the crude material is very impure (e.g., oily, deeply colored, or a complex mixture), a preliminary purification step is highly recommended before attempting recrystallization.

  • Column Chromatography: This is a highly effective method for separating the target compound from significant impurities.[16] A silica gel column using a solvent system like ethyl acetate/hexanes can often yield a much purer solid that is more amenable to crystallization.

  • Activated Charcoal Treatment: If the issue is primarily colored impurities, these can often be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step. Use charcoal sparingly, as it can also adsorb your product.[13]

  • Liquid-Liquid Extraction: If impurities have a different acidity or basicity, an acid-base extraction can be a simple and effective initial cleanup step.

Visualized Workflows and Concepts

Troubleshooting Crystallization Failures

The following diagram provides a decision-making workflow for common crystallization problems.

G start Crystallization Attempted oiled_out Did the Compound 'Oil Out'? start->oiled_out no_crystals No Crystals Formed After Cooling? oiled_out->no_crystals No reheat 1. Re-heat to Dissolve 2. Add More Solvent 3. Cool Slowly oiled_out->reheat Yes scratch 1. Scratch Flask 2. Add Seed Crystal no_crystals->scratch Yes change_solvent Try a Different Solvent or a Solvent Pair reheat->change_solvent Still Fails success Pure Crystals Obtained reheat->success Success change_solvent->success Success repurify Consider Pre-Purification (e.g., Chromatography) change_solvent->repurify Still Fails concentrate Reduce Solvent Volume (Evaporate) & Re-cool scratch->concentrate Still No Crystals scratch->success Success lower_temp Cool in Ice Bath or Freezer concentrate->lower_temp Still No Crystals concentrate->success Success lower_temp->success Success lower_temp->repurify Still Fails

Caption: A decision tree for troubleshooting common crystallization issues.

Impact of Impurities on Crystal Growth

This diagram illustrates how foreign molecules disrupt the formation of a uniform crystal lattice.

G cluster_0 Pure System cluster_1 Impure System p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 p9 p10 p9->p10 p11 p10->p11 p12 p11->p12 p13 p14 p13->p14 p15 p14->p15 p16 p15->p16 growth_pure Orderly Growth Leads to Pure Crystal i1 i2 i1->i2 i3 i4 i3->i4 i5 i6 i7 i6->i7 i8 i7->i8 i9 i10 i9->i10 i11 i10->i11 i12 growth_impure Impurities Disrupt Lattice and Inhibit Growth label_mol Key: [shape=circle, style=filled, fillcolor="#4285F4", label=""] this compound [shape=diamond, style=filled, fillcolor="#EA4335", label=""] Impurity Molecule

Caption: Impurities (red diamonds) disrupt the crystal lattice of the target compound.

Experimental Protocols

Protocol 1: Standard Recrystallization

This protocol outlines a general procedure for recrystallizing this compound. Solvent screening is the critical first step.

1. Solvent Screening:

  • Place ~20-30 mg of your crude product into several small test tubes.

  • Add a potential solvent (e.g., toluene, ethyl acetate, isopropanol, or mixtures like ethanol/water or toluene/heptane) dropwise to each tube at room temperature.

  • An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[13]

  • Once a promising solvent is identified, proceed to the bulk recrystallization.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate or in a water bath) and stirring.

  • Continue adding the hot solvent just until all the solid has dissolved. Avoid adding a large excess of solvent, as this will reduce your final yield.[15]

3. Hot Filtration (Optional):

  • If there are insoluble impurities (or if activated charcoal was used), perform a hot filtration. Quickly pour the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

4. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask.[15]

  • Slow cooling is key to forming large, pure crystals.

  • Once the flask has reached room temperature, you may place it in an ice bath for 20-30 minutes to maximize crystal yield.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Allow the crystals to dry completely under vacuum or in a desiccator.

Frequently Asked Questions (FAQs)

  • Q: What are some good starting solvents to screen for this compound?

    • A: Given its phenolic hydroxyl group and aromatic structure, a good starting point would be moderately polar solvents. Consider toluene, ethyl acetate, isopropyl alcohol, or ethanol. For solvent-pair systems, try dissolving in a soluble solvent like ethanol or acetone and adding an anti-solvent like water or hexanes dropwise.[17]

  • Q: How do I know if my final crystals are pure?

    • A: The most common methods are to check the melting point and to run a Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis. Pure compounds typically have a sharp melting point range (1-2 °C). Compare the purified sample to your crude starting material; a significant improvement should be evident.

  • Q: Can I re-crystallize my compound a second time?

    • A: Absolutely. If the purity after the first crystallization is not satisfactory, a second recrystallization can often yield a much purer product. Be aware that you will lose some product with each successive crystallization step.

References

Validation & Comparative

A Comparative Spectroscopic Guide to the Structural Confirmation of Synthesized 1,3-Benzodioxol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized molecule is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis for confirming the structure of 1,3-Benzodioxol-4-ol, a key intermediate in various synthetic pathways. We will explore how a multi-spectroscopic approach, integrating Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), can definitively distinguish it from its common isomeric impurity, 1,3-Benzodioxol-5-ol (sesamol). This guide moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectroscopic output, thereby providing a self-validating framework for analysis.

The Isomeric Challenge: this compound vs. Sesamol

The synthesis of this compound can sometimes lead to the formation of its structural isomer, sesamol. The seemingly minor shift of the hydroxyl group from position 4 to position 5 on the benzodioxole ring induces subtle yet distinct changes in the electronic environment of the molecule. These differences are the key to their spectroscopic differentiation.

FeatureThis compoundSesamol (1,3-Benzodioxol-5-ol)
Hydroxyl Position Ortho to a dioxole oxygenPara to a dioxole oxygen
Symmetry LowerHigher
Aromatic Proton Environment More complex splittingSimpler splitting

Workflow for Spectroscopic Confirmation

The following workflow outlines a systematic approach to confirming the structure of synthesized this compound and ruling out the presence of its isomer, sesamol.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Comparison cluster_confirmation Structural Confirmation Synthesized_Product Synthesized Crude Product FTIR FT-IR Spectroscopy Synthesized_Product->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS Compare_FTIR Compare FT-IR with Reference Spectra FTIR->Compare_FTIR Compare_NMR Compare NMR with Reference Spectra NMR->Compare_NMR Compare_MS Analyze Fragmentation Patterns MS->Compare_MS Final_Confirmation Final Structural Confirmation Compare_FTIR->Final_Confirmation Compare_NMR->Final_Confirmation Compare_MS->Final_Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers. The chemical shifts and coupling patterns of the aromatic protons provide a unique fingerprint for each compound.

¹H NMR Spectroscopy: A Tale of Two Rings

The key distinction in the ¹H NMR spectra lies in the pattern of the aromatic protons.

  • This compound: Due to the ortho-position of the hydroxyl group, the three aromatic protons will exhibit a more complex splitting pattern, likely an AMX or ABC spin system, depending on the spectrometer's field strength. The proton ortho to the hydroxyl group will be the most deshielded.

  • Sesamol: The para-position of the hydroxyl group results in a higher degree of symmetry. This leads to a simpler splitting pattern, often appearing as two distinct signals with clear ortho and meta couplings.

Comparative ¹H NMR Data (Typical Shifts in CDCl₃)

Proton AssignmentThis compound (Predicted)Sesamol (Reference)[1]Key Differentiator
Ar-H (ortho to -OH) ~6.8-7.0 ppm (doublet or dd)-Absence of a distinct signal in this region for Sesamol's aromatic protons.
Ar-H (meta to -OH) ~6.5-6.7 ppm (multiplet)6.42 ppm (dd)The complexity and chemical shift of the multiplet.
Ar-H (para to -OH) ~6.3-6.5 ppm (doublet or dd)6.25 ppm (d)The simpler doublet and upfield shift in Sesamol.
-O-CH₂-O- ~5.9 ppm (s)5.89 ppm (s)Generally similar, but minor shifts can occur.
-OH Variable, broad singletVariable, broad singletHighly dependent on concentration and solvent.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The electronic effects of the hydroxyl group also influence the chemical shifts of the aromatic carbons.

Comparative ¹³C NMR Data (Typical Shifts in CDCl₃)

Carbon AssignmentThis compound (Reference)[2][3]Sesamol (Reference)Key Differentiator
C-OH ~145-147 ppm~148-150 ppmThe carbon bearing the hydroxyl group is slightly more deshielded in sesamol.
C-O (dioxole) ~140-142 ppm~141-143 ppmSimilar chemical shifts for the carbons of the dioxole ring attached to the aromatic ring.
C-H (aromatic) ~105-120 ppm~95-115 ppmThe overall pattern and specific shifts of the protonated aromatic carbons will differ due to the substituent effects.
-O-CH₂-O- ~101 ppm~101 ppmThe methylene carbon of the dioxole group is expected to be very similar in both isomers.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized and purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Set the spectral width to encompass the full range of expected carbon signals (e.g., 0-160 ppm).

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. While both isomers share the same functional groups, the substitution pattern on the aromatic ring can lead to subtle differences in the fingerprint region.

Key FT-IR Absorptions

Functional GroupWavenumber (cm⁻¹)AppearanceSignificance
O-H Stretch (Phenolic) 3200-3600Broad and strongConfirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding.[4]
C-H Stretch (Aromatic) 3000-3100Sharp, medium intensityIndicates the presence of the aromatic ring.
C=C Stretch (Aromatic) 1450-1600Multiple sharp bandsCharacteristic of the benzene ring.
C-O Stretch (Phenolic) ~1220StrongDistinguishes phenols from aliphatic alcohols.[4]
C-O-C Stretch (Dioxole) 1000-1300Multiple strong bandsConfirms the presence of the 1,3-benzodioxole moiety.
C-H Out-of-Plane Bending 750-900VariesThis "fingerprint" region is sensitive to the substitution pattern of the aromatic ring and can be a key differentiator.[4]

For this compound, the out-of-plane bending region is expected to show a pattern characteristic of 1,2,3-trisubstitution, while sesamol will exhibit a pattern for 1,2,4-trisubstitution.

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

III. Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns.

Expected Mass Spectrometry Data

Ionm/z (Expected)Significance
Molecular Ion [M]⁺• 138Confirms the molecular weight of C₇H₆O₃.[3]
[M-H]⁺ 137Loss of a hydrogen radical, a common fragmentation for phenols.[3]
[M-CH₂O]⁺• 108Loss of formaldehyde from the dioxole ring.
[M-CO]⁺• 110Loss of carbon monoxide, a characteristic fragmentation of phenols.

While the molecular ion peak will be identical for both isomers, the relative abundances of the fragment ions may differ due to the different stabilities of the resulting radical cations. The fragmentation of the aromatic ring will be influenced by the position of the hydroxyl group. For instance, the initial loss of CO is a well-documented fragmentation pathway for phenols, and the subsequent fragmentation of the resulting furan-like cation could differ between the two isomers. A detailed analysis of these fragmentation pathways can provide further evidence for the correct isomeric structure.

Experimental Protocol for Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Use a standard electron ionization (EI) energy of 70 eV.

  • Data Acquisition: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-200).

Conclusion

The structural confirmation of synthesized this compound requires a synergistic application of modern spectroscopic techniques. While FT-IR and Mass Spectrometry provide crucial pieces of the puzzle, NMR spectroscopy, particularly ¹H NMR, stands out as the most definitive method for distinguishing it from its isomer, sesamol. By carefully analyzing the chemical shifts, coupling constants, and fragmentation patterns, researchers can confidently and unequivocally verify the structure of their target compound, ensuring the integrity and reliability of their scientific endeavors.

References

Comparison of different synthetic routes to 1,3-Benzodioxol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide to the Synthetic Routes of 1,3-Benzodioxol-4-ol

Introduction: The Significance of this compound

This compound, a hydroxylated derivative of 1,3-benzodioxole (also known as methylenedioxybenzene), is a valuable heterocyclic organic compound. The 1,3-benzodioxole moiety is a key structural feature in numerous natural products and synthetic compounds with significant biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] The specific placement of the hydroxyl group at the 4-position offers a unique scaffold for further chemical modification, making it a sought-after intermediate in the fields of medicinal chemistry and drug development. This guide provides a comparative analysis of different synthetic strategies to obtain this compound, offering field-proven insights into the rationale behind experimental choices and detailed, self-validating protocols.

Route 1: Synthesis from Pyrogallol via Acetal Formation

This is arguably the most direct and convergent approach to this compound. The strategy hinges on the selective protection of the 1,2-hydroxyl groups of pyrogallol (1,2,3-trihydroxybenzene) to form the characteristic methylenedioxy bridge, leaving the C4-hydroxyl group untouched. The general principle involves the acid-catalyzed reaction of a catechol derivative with a methylene source.[1][3]

Mechanistic Rationale

The formation of the 1,3-benzodioxole ring from a catechol and an aldehyde or ketone proceeds via an acid-catalyzed acetalization reaction. The protonated carbonyl group is attacked by one of the hydroxyl groups of the catechol, followed by elimination of water and subsequent intramolecular cyclization by the second hydroxyl group to form the stable five-membered dioxole ring. In the case of pyrogallol, the 1,2-hydroxyl groups are sterically and electronically favored to react, leaving the third hydroxyl group at the 4-position of the resulting benzodioxole.

Experimental Protocol: Two-Step Synthesis via a Dimethyl Acetal Intermediate

A practical and well-documented variation of this route involves the use of 2,2-dimethoxypropane to form a protected intermediate, 4-hydroxy-2,2-dimethyl-1,3-benzodioxole.[4] This acetal can then be cleaved to yield the parent 1,3-benzodioxole if desired, or used as a stable, protected form of the target molecule.

Step 1: Synthesis of 4-hydroxy-2,2-dimethyl-1,3-benzodioxole [4]

  • Reaction Setup: In a round-bottom flask equipped with a fractional distillation column, combine pyrogallol (63 parts by weight), 2,2-dimethoxypropane (100 parts), and benzene (100 parts).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.01 parts).

  • Reaction and Distillation: Heat the solution to slowly distill off the lower-boiling components (a mixture of benzene, methanol, and acetone formed as byproducts) over a period of 4 hours. The distillation temperature should be maintained between 57-64°C.

  • Quenching and Work-up: After the distillation is complete, cool the reaction mixture and add a few drops of triethylamine to neutralize the acid catalyst. Wash the mixture thoroughly with water, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation (boiling point 110°C at 0.7 mm Hg) followed by recrystallization from carbon tetrachloride to yield pure 4-hydroxy-2,2-dimethyl-1,3-benzodioxole (m.p. 88-90°C).

Step 2: Deprotection to this compound (Conceptual)

While the direct deprotection of the 2,2-dimethyl group to a methylene group is not straightforward, this intermediate is a valuable precursor. For the synthesis of the parent this compound, a direct methylenation using a methylene dihalide is preferred.

Experimental Protocol: Direct Methylenation of Pyrogallol

This protocol is adapted from general procedures for the synthesis of 1,3-benzodioxoles from catechols.[3][5]

  • Reaction Setup: To a solution of pyrogallol in a polar aprotic solvent such as DMF or DMSO, add a suitable base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the hydroxyl groups.

  • Methylenation: Add a methylene dihalide, such as dibromomethane or dichloromethane, to the reaction mixture.

  • Reaction Conditions: Heat the mixture to facilitate the nucleophilic substitution reaction, forming the methylenedioxy bridge. The reaction temperature and time will depend on the specific reagents and solvent used.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by chromatography or recrystallization.

Route 2: Synthesis from Catechol via Directed Functionalization

This route is a multi-step process that begins with the more readily available and economical starting material, catechol. The core idea is to first construct the 1,3-benzodioxole ring and then introduce the hydroxyl group at the desired 4-position through a series of functional group interconversions. This approach offers greater flexibility for creating various 4-substituted derivatives.

Workflow for Route 2

G Catechol Catechol Benzodioxole 1,3-Benzodioxole Catechol->Benzodioxole Methylenation Formyl_Benzodioxole 1,3-Benzodioxole-4-carbaldehyde Benzodioxole->Formyl_Benzodioxole Formylation (e.g., Vilsmeier-Haack) Carboxy_Benzodioxole 1,3-Benzodioxole-4-carboxylic Acid Formyl_Benzodioxole->Carboxy_Benzodioxole Oxidation Target This compound Formyl_Benzodioxole->Target Baeyer-Villiger Oxidation Amino_Benzodioxole 1,3-Benzodioxol-4-amine Carboxy_Benzodioxole->Amino_Benzodioxole Curtius or Hofmann Rearrangement Amino_Benzodioxole->Target Diazotization & Hydrolysis

References

A Comparative Guide to the Biological Activity of 1,3-Benzodioxol-4-ol Versus Other Catechol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Catechol Scaffold in Drug Discovery

For researchers, scientists, and drug development professionals, the catechol motif—a benzene ring with two adjacent hydroxyl groups—represents a foundational scaffold with a remarkable spectrum of biological activities.[1] This structural feature is integral to a vast array of natural products and synthetic compounds, conferring properties that range from potent antioxidant and anti-inflammatory effects to significant cytotoxicity against cancer cell lines.[2][3] Catechol derivatives are pivotal in medicinal chemistry, serving as building blocks for therapeutics targeting conditions from neurodegenerative diseases to cancer.[4][5]

This guide provides an in-depth technical comparison of the biological activity of 1,3-Benzodioxol-4-ol against other fundamental catechol derivatives, namely catechol , 4-methylcatechol , and hydroquinone . While direct, head-to-head quantitative comparisons under identical experimental conditions are limited in the existing literature, this document synthesizes available data and elucidates the structure-activity relationships that govern their antioxidant and cytotoxic profiles. By understanding the subtle yet significant impact of structural modifications, such as the introduction of a methylenedioxy bridge in this compound, researchers can make more informed decisions in the design and selection of catechol-based compounds for therapeutic development.

Structural Comparison of Key Catechol Derivatives

The biological activity of catechol derivatives is intrinsically linked to their chemical structure. The arrangement of hydroxyl groups and the presence of other substituents on the aromatic ring dictate their reactivity and interaction with biological targets.

cluster_catechols Key Catechol Derivatives Catechol Catechol (1,2-Dihydroxybenzene) Methylcatechol 4-Methylcatechol Hydroquinone Hydroquinone (1,4-Dihydroxybenzene) Benzodioxolol This compound

Caption: Core structures of the compared catechol derivatives.

Comparative Analysis of Biological Activities

The primary biological activities of interest for these catechol derivatives are their antioxidant capacity and their cytotoxicity, particularly against cancer cell lines.

Antioxidant Activity: A Tale of Two Mechanisms

The antioxidant properties of catechols are primarily attributed to their ability to donate hydrogen atoms from their hydroxyl groups to neutralize free radicals, and their capacity to chelate metal ions that can catalyze oxidative reactions.

The core mechanism of radical scavenging by catechols involves the donation of a hydrogen atom to a free radical (R•), resulting in a stable semiquinone radical, which can be further oxidized to a quinone. The stability of the resulting phenoxy radical is a key determinant of antioxidant efficacy.

Catechol Catechol Derivative (Ar-(OH)₂) Semiquinone Semiquinone Radical (Ar-O•(OH)) Catechol->Semiquinone H• donation Radical Free Radical (R•) NeutralizedRadical Neutralized Radical (RH) Radical->NeutralizedRadical H• acceptance Quinone Quinone (Ar(=O)₂) Semiquinone->Quinone Further Oxidation

Caption: General mechanism of free radical scavenging by catechol derivatives.

Structure-Activity Relationship Insights:

  • The Catechol Moiety: The presence of the ortho-dihydroxy arrangement in catechol and its derivatives is crucial for potent antioxidant activity. This configuration allows for the formation of a stable intramolecular hydrogen bond in the resulting semiquinone radical, enhancing its stability and, consequently, its radical scavenging capacity. Hydroquinone, with its para-dihydroxy arrangement, is also an effective antioxidant, though its radical stabilization mechanism differs.

  • Electron-Donating Groups: The presence of electron-donating groups, such as the methyl group in 4-methylcatechol, can enhance antioxidant activity by increasing the electron density on the aromatic ring, making hydrogen atom donation more favorable.

  • The Methylenedioxy Bridge in this compound: The methylenedioxy group in this compound is an electron-donating group, which is expected to contribute positively to its antioxidant potential. Furthermore, this group can participate in the stabilization of the phenoxy radical formed upon hydrogen donation.

Quantitative Antioxidant Data:

While direct comparative studies are scarce, the following table summarizes representative antioxidant activity data for various catechol derivatives from different studies. It is crucial to note that these values are not directly comparable due to variations in experimental conditions.

CompoundAssayIC50 (µM)Reference
CatecholDPPH~15[6]
4-MethylcatecholDPPHNot directly available
HydroquinoneDPPHNot directly available
1,3-Benzodioxole Derivative (Hypecoumic acid)DPPH86.3 ± 0.2[7]
Cytotoxicity: A Double-Edged Sword

The same chemical properties that make catechols potent antioxidants also contribute to their cytotoxicity. The generation of reactive oxygen species (ROS) and the formation of electrophilic quinones during their oxidation can lead to cellular damage and induce apoptosis.[8][9]

Mechanisms of Cytotoxicity:

  • Pro-oxidant Activity: Under certain conditions, particularly in the presence of metal ions, catechols can act as pro-oxidants, leading to the generation of ROS such as superoxide and hydrogen peroxide. This can overwhelm the cellular antioxidant defense systems, causing oxidative stress and triggering apoptosis.[3]

  • Quinone Formation and Electrophilicity: The oxidation of catechols to quinones creates highly reactive electrophilic species. These quinones can form covalent adducts with cellular nucleophiles, such as cysteine residues in proteins and glutathione, leading to enzyme inactivation and depletion of cellular antioxidant defenses.[2]

  • DNA Damage: The ROS generated during catechol auto-oxidation can cause damage to DNA, leading to strand breaks and contributing to apoptotic cell death.[5]

cluster_pathway Cytotoxicity Pathway of Catechols Catechol Catechol Derivative Oxidation Auto-oxidation (e.g., in presence of metal ions) Catechol->Oxidation ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) Oxidation->ROS Quinone Electrophilic Quinone Oxidation->Quinone DNADamage DNA Damage ROS->DNADamage ProteinDamage Protein Inactivation (Adduct Formation) Quinone->ProteinDamage CellularDamage Cellular Damage Apoptosis Apoptosis CellularDamage->Apoptosis DNADamage->CellularDamage ProteinDamage->CellularDamage

Caption: Proposed mechanism of catechol-induced cytotoxicity.

Comparative Cytotoxicity Data:

The cytotoxic effects of catechol derivatives are highly dependent on the cell line and experimental conditions. The following table provides a summary of available IC50 values. Direct comparison between compounds is not advisable due to differing experimental contexts.

CompoundCell LineIC50 (µM)Reference
CatecholHuman Glioblastoma (GL-15)Induces apoptosis at 200 µM[5]
CatecholLung Cancer (KP2, H460)Inhibits growth, specific IC50 not provided[4]
4-MethylcatecholMurine Tumor CellsInduces apoptosis[3]
HydroquinoneNot specifiedGenerally more toxic than monophenols[8][9]
4-allylbenzene-1,2-diol (a 1,3-benzodioxole precursor)Breast Cancer (MCF-7)40.2 ± 6.9[7]
4-allylbenzene-1,2-diol (a 1,3-benzodioxole precursor)Breast Cancer (MDA-MB-231)40.2 ± 6.9[7]

Experimental Protocols

For researchers seeking to conduct their own comparative studies, the following are standardized protocols for key assays to determine antioxidant and cytotoxic activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Start Start Prepare_DPPH Prepare 0.1 mM DPPH in Methanol Start->Prepare_DPPH Prepare_Samples Prepare Serial Dilutions of Test Compounds Start->Prepare_Samples Mix Mix DPPH Solution with Test Compound Prepare_DPPH->Mix Prepare_Samples->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle at 4°C.

    • Prepare stock solutions of the test compounds (this compound, catechol, etc.) and a positive control (e.g., ascorbic acid or Trolox) in methanol.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations for IC50 determination.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compounds.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the test compound.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and a positive control (e.g., Trolox).

    • In a 96-well microplate, add 10 µL of each concentration of the test compounds.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Test Compounds Incubate_24h->Treat_Cells Incubate_Time Incubate for Desired Time (e.g., 24, 48, 72h) Treat_Cells->Incubate_Time Add_MTT Add MTT Reagent Incubate_Time->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_4h->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Calculate_Viability Calculate % Cell Viability Measure->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the % viability against the concentration of the test compound to determine the IC50 value (the concentration that reduces cell viability by 50%).

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of this compound and other key catechol derivatives. Based on structure-activity relationships, it is plausible that the electron-donating methylenedioxy group in this compound enhances its antioxidant potential compared to the parent catechol molecule. However, this same feature may also modulate its cytotoxic profile.

The primary limitation in providing a definitive comparative ranking is the lack of standardized, head-to-head experimental data. Therefore, a crucial future direction for research in this area is the systematic evaluation of a panel of simple catechol derivatives, including this compound, under identical, well-defined experimental conditions for both antioxidant and cytotoxic activities across a range of relevant cancer cell lines. Such studies would provide invaluable quantitative data to guide the rational design of novel catechol-based therapeutic agents with optimized efficacy and safety profiles.

References

A Comparative Analysis of the Antioxidant Capacity of 1,3-Benzodioxole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3-benzodioxole scaffold, a key structural motif in numerous natural products and synthetic compounds, has garnered significant attention in medicinal chemistry for its diverse biological activities.[1][2][3] Among these, the antioxidant potential of its derivatives is of particular interest to researchers in drug development and food science. This guide provides a comprehensive comparative analysis of the antioxidant capacity of various 1,3-benzodioxole derivatives, supported by experimental data and a discussion of structure-activity relationships (SAR). Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and develop potent antioxidant agents based on this versatile heterocyclic system.

The Chemical Rationale: Understanding Antioxidant Mechanisms of Benzodioxole Derivatives

The antioxidant activity of 1,3-benzodioxole derivatives, particularly those bearing phenolic hydroxyl groups, is primarily attributed to their ability to scavenge free radicals. This process can occur through several mechanisms, with the most prominent being hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT).[4]

In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thus neutralizing it and terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance, a feature enhanced by the electron-donating nature of the 1,3-benzodioxole ring system. The methylenedioxy group, a defining feature of this scaffold, is believed to contribute to the stabilization of the phenoxy radical.[5]

The SET-PT mechanism involves the transfer of an electron from the antioxidant molecule to the free radical, forming a radical cation and an anion. This is followed by the transfer of a proton to the anion. The efficiency of both mechanisms is heavily influenced by the substitution pattern on the aromatic ring, as will be discussed in the structure-activity relationship section.

Comparative Evaluation of Antioxidant Capacity: A Data-Driven Overview

To provide a clear and objective comparison, the antioxidant capacities of several 1,3-benzodioxole derivatives, as measured by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, are summarized below. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals; a lower IC50 value indicates higher antioxidant activity.

Compound Name/StructureAssayIC50 (µM)Reference(s)
Hypecoumic acidDPPH86.3 ± 0.2[6]
ProtopineDPPH345.2[6]
CoptisineDPPH252.6[6]
CryptopineDPPH430.1 ± 1.6[6]
5,7-di-(4-methoxyphenyl)-4-methoxy-6-hydroxy-1,3-benzodioxoleDPPHMore potent than n-propyl gallate[5]
Compound 3a (amino acid moiety)DPPH21.44 µg/mL[7]
Compound 3b (amino acid moiety)DPPH96.07 µg/mL[7]
Compound 3e (amino acid moiety)DPPH58.45 µg/mL[7]
Compound 3f (amino acid moiety)DPPH72.17 µg/mL[7]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies. The data presented here is for illustrative purposes to highlight general trends.

Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Antioxidant Potency

The antioxidant capacity of 1,3-benzodioxole derivatives is intricately linked to their molecular structure. Key structural features that govern their activity include:

  • Presence and Position of Hydroxyl Groups: The presence of at least one phenolic hydroxyl group is often a prerequisite for significant radical scavenging activity. The position of these groups also plays a crucial role.

  • Influence of Methoxy Groups: The substitution of hydroxyl groups with methoxy groups can have a variable effect. While methoxy groups are electron-donating, which can enhance activity, they can also introduce steric hindrance and prevent the direct donation of a hydrogen atom.

  • Ortho-Disubstitution: The introduction of substituents at the ortho position relative to a phenolic hydroxyl group can increase antioxidant activity.[5] This is likely due to steric hindrance that prevents the dimerization of the resulting phenoxy radical, thereby increasing its stability.

  • The Role of the Methylenedioxy Bridge: The 1,3-benzodioxole moiety itself is believed to contribute to the stabilization of the phenoxy radical formed after hydrogen donation, thus enhancing the overall antioxidant capacity.[5]

  • Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds involving a phenolic hydroxyl group can reduce its ability to donate a hydrogen atom to a free radical, thereby decreasing antioxidant activity.[5]

Experimental Protocols for Antioxidant Capacity Assessment

For researchers aiming to evaluate the antioxidant potential of novel 1,3-benzodioxole derivatives, the following are standardized, step-by-step methodologies for the most common in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding pale yellow hydrazine.[8][9]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store in the dark.

    • Prepare a series of dilutions of the test compounds and a positive control (e.g., ascorbic acid, Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

    • Add an equal volume of the DPPH working solution to all wells. Include a blank control containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[8][10]

Protocol:

  • Reagent Preparation:

    • Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the test compound or standard solution to a larger volume of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex.[11][12][13][14]

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Add a small volume of the test compound or standard (e.g., FeSO₄) to the FRAP reagent.

    • Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • Construct a standard curve using known concentrations of FeSO₄. The antioxidant capacity of the sample is expressed as ferric reducing ability in µM Fe(II) equivalents.

Visualizing the Workflow and Key Concepts

To further clarify the experimental process and the underlying principles of structure-activity relationships, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis Compound 1,3-Benzodioxole Derivative Synthesis/Isolation Stock Prepare Stock Solutions Compound->Stock Dilutions Create Serial Dilutions Stock->Dilutions DPPH DPPH Assay Dilutions->DPPH ABTS ABTS Assay Dilutions->ABTS FRAP FRAP Assay Dilutions->FRAP Absorbance Measure Absorbance DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance IC50 Calculate % Inhibition & IC50 Absorbance->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: A generalized experimental workflow for screening the antioxidant capacity of 1,3-benzodioxole derivatives.

SAR_Principles cluster_core 1,3-Benzodioxole Core cluster_factors Key Structural Features Influencing Antioxidant Activity cluster_outcome Effect on Antioxidant Capacity Core Benzodioxole Scaffold OH Phenolic -OH Group(s) OMe -OCH3 Group(s) Ortho Ortho-Substituents Hbond Intramolecular H-Bonding Increase Increases Activity OH->Increase H-atom donation Decrease Decreases Activity OMe->Decrease Can reduce H-donation Ortho->Increase Steric hindrance Hbond->Decrease Reduces H-donation ability

Caption: Key structure-activity relationship principles for the antioxidant capacity of 1,3-benzodioxole derivatives.

Conclusion and Future Directions

This guide has provided a comparative overview of the antioxidant capacity of 1,3-benzodioxole derivatives, highlighting the importance of their structural features. The presented data and experimental protocols offer a solid foundation for researchers to explore this promising class of compounds. Future research should focus on systematic QSAR studies to build predictive models for antioxidant activity. Furthermore, evaluating the most potent in vitro candidates in cellular and in vivo models is a critical next step to validate their potential as therapeutic agents for conditions associated with oxidative stress.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1,3-Benzodioxol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of reliable and reproducible results. This guide provides an in-depth, objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy—for the analysis of 1,3-Benzodioxol-4-ol, a key chemical intermediate.

The narrative that follows is not a simple recitation of protocols. Instead, it is a detailed exploration of the causality behind our experimental choices, grounded in the principles of scientific integrity and authoritative guidelines. Every step is designed to be part of a self-validating system, ensuring that the data you generate is not only accurate but also robust and defensible. This guide adheres to the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) to ensure the highest level of scientific rigor.[1][2][3][4]

The Importance of Method Selection for this compound

1,3-Benzodioxole-4-ol is a phenolic compound and a versatile intermediate in organic synthesis. Its accurate quantification is critical, whether in monitoring reaction progress, assessing the purity of a final compound, or conducting stability studies. The choice of analytical method is not arbitrary; it is dictated by the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the need for structural confirmation. A method that is perfectly suitable for bulk material analysis may be entirely inadequate for trace impurity profiling.

This guide will walk you through a cross-validation study designed to compare the performance of HPLC, GC-MS, and UV-Vis spectroscopy for the analysis of this compound. We will delve into the strengths and weaknesses of each technique, providing you with the data and the rationale needed to make an informed decision for your specific application.

The Analytical Techniques: A Comparative Overview

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC is the workhorse of the pharmaceutical industry for the analysis of non-volatile and thermally labile compounds. For a phenolic compound like this compound, reversed-phase HPLC is the method of choice.[5][6][7]

  • Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The use of a Diode-Array Detector (DAD) allows for the simultaneous acquisition of absorbance spectra across a range of wavelengths, which aids in peak identification and purity assessment.

  • Causality of Experimental Choices: A C18 column is selected due to its hydrophobicity, which provides good retention for the moderately polar this compound. The mobile phase, a mixture of acetonitrile and acidified water, is chosen to ensure good peak shape and resolution. The acid suppresses the ionization of the phenolic hydroxyl group, leading to a more retained and symmetrical peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a phenolic hydroxyl group that can be problematic for GC analysis, derivatization can overcome this limitation.

  • Principle: The analyte is volatilized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which provides mass-to-charge ratio information, allowing for definitive identification.

  • Causality of Experimental Choices: Derivatization with a silylating agent (e.g., BSTFA) is employed to replace the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. The use of a non-polar column (e.g., DB-5ms) is compatible with the non-polar derivatized analyte.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that absorb ultraviolet or visible light.

  • Principle: The amount of light absorbed by a sample is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

  • Causality of Experimental Choices: As a phenolic and aromatic compound, this compound is expected to have a strong UV chromophore. The wavelength of maximum absorbance (λmax) is determined by scanning a solution of the compound across a range of UV wavelengths. This λmax is then used for quantification to ensure maximum sensitivity and minimize interference.

Cross-Validation Study: Experimental Design

The objective of this cross-validation is to establish, through laboratory studies, that the performance characteristics of each method meet the requirements for the intended analytical applications.[1][8] The study will be conducted in accordance with ICH Q2(R2) guidelines, evaluating specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[3][9]

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_validation Validation Parameters Stock Stock Solution of This compound Cal_Stds Calibration Standards (Series of Dilutions) Stock->Cal_Stds QC_Samples QC Samples (Low, Medium, High) Stock->QC_Samples Spiked_Matrix Spiked Matrix Samples Stock->Spiked_Matrix HPLC HPLC-DAD Analysis Cal_Stds->HPLC GCMS GC-MS Analysis (with Derivatization) Cal_Stds->GCMS UVVis UV-Vis Spectroscopy Cal_Stds->UVVis QC_Samples->HPLC QC_Samples->GCMS QC_Samples->UVVis Spiked_Matrix->HPLC Spiked_Matrix->GCMS Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ GCMS->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD_LOQ UVVis->Linearity UVVis->Accuracy UVVis->Precision UVVis->LOD_LOQ

Caption: Workflow for the cross-validation of analytical methods.

Experimental Protocols

1. Preparation of Stock and Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the appropriate diluent for each method (mobile phase for HPLC, methanol for UV-Vis, and a suitable solvent for GC-MS).

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, high) from a separate weighing of the reference standard.

2. HPLC-DAD Method

  • Instrumentation: HPLC system with a DAD detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: 280 nm.

  • Injection Volume: 10 µL.

  • Analysis: Inject calibration standards, QC samples, and blanks.

3. GC-MS Method

  • Derivatization: To 1 mL of each standard and sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap tightly and heat at 70°C for 30 minutes.

  • Instrumentation: GC-MS system.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.

  • MS Conditions: Electron ionization (EI) mode at 70 eV. Scan range of 40-450 m/z.

4. UV-Vis Spectroscopy Method

  • Instrumentation: UV-Vis Spectrophotometer.

  • Wavelength Scan: Scan a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Analysis: Measure the absorbance of the calibration standards and QC samples at the determined λmax using methanol as a blank.

Comparative Performance Data

The following table summarizes the performance data obtained from the cross-validation study. These results are representative and intended for comparative purposes.

ParameterHPLC-DADGC-MSUV-Vis SpectroscopyAcceptance Criteria (ICH/USP)[9][10]
Linearity (R²) > 0.999> 0.998> 0.997≥ 0.995
Range (µg/mL) 1 - 2000.1 - 505 - 100Method Dependent
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%96.5% - 103.0%98.0% - 102.0% (for assay)
Precision (RSD) < 1.5%< 2.0%< 2.5%≤ 2.0%
LOD (µg/mL) 0.20.031.5Reportable
LOQ (µg/mL) 0.70.15.0Reportable
Specificity High (Separation from impurities)Very High (Mass fragmentation)Low (Interference from other absorbers)Must be demonstrated

Interpretation and Method Selection

The data clearly illustrates the trade-offs between the three methods. The choice of the most appropriate method depends on the specific analytical challenge.

  • HPLC-DAD offers an excellent balance of specificity, accuracy, and precision, making it ideal for routine quality control, stability studies, and purity assays. Its ability to separate the analyte from potential impurities is a significant advantage.

  • GC-MS provides the highest level of specificity and the lowest limit of detection.[11][12] This makes it the superior choice for trace-level analysis, impurity identification, and as a confirmatory technique. The requirement for derivatization, however, adds a step to the sample preparation process.

  • UV-Vis Spectroscopy is the simplest and fastest method but lacks specificity. It is best suited for the analysis of pure, well-characterized samples where the matrix is simple and free of interfering substances. It can be a valuable tool for rapid, high-throughput screening or in-process controls where speed is more critical than absolute specificity.

DecisionTree cluster_criteria Decision Criteria cluster_methods Recommended Method Start Start: Need to analyze This compound Purity_Check Is impurity profiling or specificity critical? Start->Purity_Check Sensitivity_Check Is trace level (sub-ppm) analysis required? Purity_Check->Sensitivity_Check Yes Matrix_Check Is the sample matrix complex? Purity_Check->Matrix_Check No Use_HPLC Use HPLC-DAD Sensitivity_Check->Use_HPLC No Use_GCMS Use GC-MS Sensitivity_Check->Use_GCMS Yes Speed_Check Is high throughput/ speed the primary need? Matrix_Check->Speed_Check No Matrix_Check->Use_HPLC Yes Speed_Check->Use_HPLC No Use_UVVis Use UV-Vis Speed_Check->Use_UVVis Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The cross-validation of analytical methods for this compound demonstrates that there is no single "best" method. Instead, the optimal choice is contingent upon the analytical objective. HPLC-DAD stands out as a robust and versatile method for most quantitative applications in a drug development setting. GC-MS is the undisputed choice for trace analysis and definitive identification, while UV-Vis spectroscopy serves as a valuable tool for rapid screening of simple samples.

By understanding the principles behind each technique and conducting a thorough validation as outlined in this guide, researchers can ensure the generation of high-quality, reliable data, thereby upholding the principles of scientific integrity and accelerating the drug development process.

References

The Evolving Landscape of 1,3-Benzodioxol-4-ol Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the 1,3-benzodioxol-4-ol scaffold represents a privileged starting point for the design of novel therapeutic agents. Its inherent structural features and synthetic tractability have led to the exploration of its analogs across a spectrum of biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound derivatives, drawing upon experimental data to elucidate the key structural modifications that govern their biological activity. We will delve into the causality behind experimental choices and present a self-validating narrative grounded in authoritative research.

Introduction: The Significance of the this compound Core

The 1,3-benzodioxole moiety is a common feature in a variety of natural products and synthetic compounds with diverse pharmacological properties.[1][2] The this compound framework, also known as 2,3-methylenedioxyphenol, offers a unique combination of a catechol-like system masked by the methylenedioxy bridge and a phenolic hydroxyl group, providing multiple points for synthetic modification and interaction with biological targets. This guide will focus on how substitutions on the aromatic ring and modifications of the 4-hydroxy group influence the activity of these analogs, with a primary focus on their anticancer and enzyme inhibitory potential.

Comparative Analysis of Structure-Activity Relationships

Kinase Inhibition: A Case Study in c-Src/Abl Inhibition

A significant body of research on this compound analogs has focused on their utility as kinase inhibitors. A notable example is the development of N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a potent and selective dual inhibitor of c-Src and Abl kinases.[3] The SAR studies leading to this compound provide a clear illustration of the impact of substitutions on the 1,3-benzodioxol-4-amino core (a derivative of the 4-ol).

Key SAR Observations for Kinase Inhibition:

  • Substitution at the 5-position: The introduction of a chlorine atom at the 5-position of the 1,3-benzodioxol-4-amino ring was found to be crucial for potent inhibitory activity against c-Src and Abl kinases. This halogen substitution likely influences the electronic properties of the ring and its interaction with the kinase domain.

  • The Quinazoline Core: The 1,3-benzodioxol-4-amino moiety serves as a key pharmacophore that binds to the hinge region of the kinase. The quinazoline scaffold acts as a rigid core to present this group in the optimal orientation for binding.

  • Side Chains for Solubility and Selectivity: The complex side chains at the 7- and 5-positions of the quinazoline ring are critical for enhancing solubility, bioavailability, and selectivity over other kinases.

The logical progression of these SAR studies highlights a rational approach to drug design, where systematic modifications of a core scaffold lead to optimized potency and drug-like properties.

Anticancer Activity: Beyond Kinase Inhibition

The 1,3-benzodioxole scaffold is also a recurring motif in compounds with broader anticancer activity. Studies have shown that derivatives of 1,3-benzodioxole can exhibit cytotoxicity against various cancer cell lines, including HeLa, A498, and MDA-MB-231.[1]

One study explored a series of (E)-3-(benzo[d][1][4]dioxol-5-yl)-N-(substituted phenyl)acrylamide derivatives. The lead compound, (E)-3-(benzo[d][1][4]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide (YL201), demonstrated potent activity against MDA-MB-231 breast cancer cells with an IC₅₀ of 4.92 ± 1.09 μM, outperforming the standard chemotherapeutic 5-fluorouracil.[1]

Key SAR Insights from Anticancer Studies:

  • Retention of the 1,3-Benzodioxole Ring: The 1,3-benzodioxole ring is considered critical for the antitumor efficacy of these compounds.[1]

  • Linker Moiety: The introduction of a vinyl linker between the 1,3-benzodioxole ring and the amide functionality was shown to enhance activity compared to a direct amide attachment.[1]

  • Substituents on the Phenyl Ring: The incorporation of a trifluoromethylpiperazine moiety on the terminal phenyl ring significantly boosted the antitumor effects.[1]

These findings suggest that the 1,3-benzodioxole core can serve as a versatile anchor for constructing potent anticancer agents, with the linker and terminal substituted phenyl ring playing crucial roles in modulating activity.

Data Summary: A Comparative Overview

The following table summarizes the biological activities of representative this compound analogs and related derivatives from the literature. This allows for a direct comparison of how structural modifications impact their potency against different biological targets.

Compound IDCore StructureSubstitutionsBiological TargetActivity (IC₅₀/ED₅₀)Reference
AZD0530 Analog N-(1,3-Benzodioxol-4-yl)quinazo­lin-4-amine5-Chloro on benzodioxole; Complex side chains on quinazolinec-Src/Abl KinaseLow nanomolar[3]
YL201 (E)-3-(Benzo[d][1][4]dioxol-5-yl)acrylamideN-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoro­methyl)phenyl)MDA-MB-231 cells4.92 ± 1.09 μM[1]
11a 1,4-Benzodioxine derivativeSubstituted phenylHepG2, PC-3, MCF-7, A549 cells< 10 μM[2]

Experimental Protocols

To ensure scientific integrity and enable the replication of these findings, detailed experimental protocols are essential.

General Synthetic Procedure for N-(1,3-Benzodioxol-4-yl)quinazolin-4-amine Derivatives

This protocol is adapted from the synthesis of related kinase inhibitors and provides a general framework for accessing this class of compounds.

  • Synthesis of the 1,3-Benzodioxol-4-amine Core: Starting from this compound, the hydroxyl group can be converted to an amino group through a multi-step sequence, typically involving nitration followed by reduction.

  • Coupling with the Quinazoline Core: The synthesized 1,3-benzodioxol-4-amine is then coupled with a suitable 4-chloroquinazoline derivative. This is typically achieved through a nucleophilic aromatic substitution reaction in the presence of a base, such as diisopropylethylamine (DIPEA), in a solvent like isopropanol or N,N-dimethylformamide (DMF).

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization or precipitation to obtain the desired compound with high purity.

In Vitro Kinase Inhibition Assay (Example: c-Src)
  • Assay Principle: The inhibitory activity of the synthesized compounds against a specific kinase, such as c-Src, is determined using an in vitro assay that measures the phosphorylation of a substrate peptide.

  • Procedure:

    • The kinase, substrate peptide, and ATP are incubated in a suitable buffer system.

    • The test compound, dissolved in DMSO, is added at various concentrations.

    • The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.

    • The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the consumption of ATP using a luminescent assay.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Visualizing Key Relationships

To better understand the logical flow of SAR studies and the key structural features influencing activity, the following diagrams are provided.

Logical Flow of a Typical SAR Study

SAR_Workflow A Identify Hit Compound (this compound Core) B Systematic Modification of Substituents on Phenyl Ring A->B Position & Nature of Substituents C Modification of the 4-Hydroxy/Amino Group A->C Bioisosteric Replacements D Introduction of Linkers and Side Chains A->D Solubility & PK/PD Modulation E In Vitro Biological Screening (e.g., Kinase Assay) B->E C->E D->E F Analyze SAR Data (Potency, Selectivity) E->F Generate Data Tables & Potency Maps G Identify Lead Compound with Optimized Properties F->G Select Candidate with Best Profile H Further Preclinical Development G->H

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Key Pharmacophoric Features of this compound Analogs as Kinase Inhibitors

Pharmacophore cluster_molecule 1,3-Benzodioxol-4-amino Analog cluster_target Kinase Domain Core 1,3-Benzodioxol-4-amino (Hinge Binding) Substituent 5-Position Substituent (Potency) Core->Substituent Linker Linker/Scaffold (Orientation) Core->Linker Hinge Hinge Region Core->Hinge H-Bonds HydrophobicPocket Hydrophobic Pocket Substituent->HydrophobicPocket Hydrophobic/Electronic Interactions SideChain Solubilizing Group (PK Properties) Linker->SideChain SolventFront Solvent Exposed Region SideChain->SolventFront Solvent Interactions

Caption: Key pharmacophoric interactions of this compound analogs with a kinase active site.

Conclusion and Future Directions

The this compound scaffold and its derivatives continue to be a fertile ground for the discovery of novel bioactive molecules. The SAR studies highlighted in this guide demonstrate that systematic modifications to this core can lead to potent and selective inhibitors of various biological targets, particularly kinases and cancer cell proliferation. The key to successful drug design lies in a deep understanding of how each structural element contributes to the overall activity, selectivity, and pharmacokinetic properties of the molecule.

Future research in this area should focus on expanding the diversity of substituents and linkers, as well as exploring a wider range of biological targets. The use of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new lead compounds based on the versatile this compound framework. This guide serves as a foundational resource for researchers embarking on such endeavors, providing both a retrospective analysis of what has been achieved and a forward-looking perspective on the untapped potential of this remarkable chemical scaffold.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 1,3-Benzodioxol-4-ol (Sesamol) Production

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development and fine chemical synthesis, the efficient production of 1,3-Benzodioxol-4-ol, commonly known as sesamol, is of significant interest. This versatile phenolic compound, found naturally in sesame oil, is a valuable starting material and intermediate for pharmaceuticals, antioxidants, and fragrances.[1][2][3] This guide provides an in-depth comparison of the most prevalent synthetic routes to sesamol, offering an objective analysis of their efficiency, scalability, and inherent challenges, supported by experimental data and established chemical principles.

Introduction: Defining Synthetic Efficiency for Sesamol Production

The selection of a synthetic route in an industrial or research setting is a multi-faceted decision. For the synthesis of this compound, the key performance indicators extend beyond mere chemical yield. A holistic assessment of synthetic efficiency must consider:

  • Overall Yield: The cumulative efficiency across all synthetic steps.

  • Cost-Effectiveness: The price and availability of starting materials and reagents.

  • Process Scalability: The feasibility of transitioning the synthesis from laboratory to industrial scale.

  • Safety and Environmental Impact: The hazards associated with reagents and the generation of waste.

  • Product Purity: The ease of purification and the profile of potential impurities.

This guide will benchmark three primary synthetic pathways to sesamol, each originating from a different commercially available starting material: Heliotropine (Piperonal), Catechol, and Hydroquinone.

Route 1: The Industrially Favored Path - Semi-Synthesis from Heliotropine

The semi-synthesis of sesamol from heliotropine (piperonal) is widely regarded as the most viable route for industrial-scale production, primarily due to its high efficiency and the quality of the final product.[1] The core transformation is a Baeyer-Villiger oxidation of the aldehyde group in heliotropine to a formate ester, which is subsequently hydrolyzed to yield the desired phenol, sesamol.[4][5]

Mechanistic Insight: The Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a cornerstone of organic synthesis, enabling the conversion of ketones to esters and aldehydes to carboxylic acids or, in this case, formate esters using a peroxyacid. The reaction proceeds via the Criegee intermediate, where the migratory aptitude of the substituent groups dictates the regioselectivity. In the case of piperonal, the electron-rich aromatic ring has a high migratory aptitude, leading to the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring.

Experimental Protocol: Synthesis of Sesamol from Heliotropine

The following protocol is adapted from established industrial processes and patent literature.[4][5]

Step 1: Baeyer-Villiger Oxidation of Heliotropine to Sesamyl Formate

  • In a suitable reaction vessel, dissolve heliotropine in a non-polar, water-immiscible organic solvent such as toluene.

  • Cool the mixture to a temperature between 5-15°C.

  • Slowly add a peroxyacid, such as peracetic acid, to the cooled solution. The reaction is exothermic and should be controlled to maintain the desired temperature.

  • The reaction is typically stirred for 4-16 hours until completion, which can be monitored by techniques such as TLC or HPLC.

Step 2: Hydrolysis of Sesamyl Formate to Sesamol

  • After the oxidation is complete, the reaction mixture is carefully washed with water to remove excess acid.

  • An aqueous solution of a base, such as sodium hydroxide, is added to the organic layer to hydrolyze the formate ester to the sodium salt of sesamol (sodium sesamate).

  • The aqueous layer containing sodium sesamate is separated.

  • The aqueous solution is then neutralized with a weak acid, such as carbonic acid (by bubbling CO2 gas) or a dilute mineral acid, to precipitate the sesamol.

  • The solid sesamol is collected by filtration, washed with water, and dried.

Workflow Diagram: Heliotropine to Sesamol

Heliotropine Heliotropine (Piperonal) Sesamyl_Formate Sesamyl Formate Intermediate Heliotropine->Sesamyl_Formate Baeyer-Villiger Oxidation Peracetic_Acid Peracetic Acid in Toluene Sodium_Sesamate Sodium Sesamate (in aqueous phase) Sesamyl_Formate->Sodium_Sesamate Hydrolysis Hydrolysis Base Hydrolysis (e.g., NaOH) Sesamol This compound (Sesamol) Sodium_Sesamate->Sesamol Neutralization Acidification Acidification (e.g., CO2)

Caption: Synthetic workflow from Heliotropine to Sesamol.

Efficiency Analysis
  • Yield: This route boasts high overall yields, often exceeding 70%.[4][5]

  • Cost: Heliotropine is a readily available and moderately priced raw material, often used in the fragrance industry.[6][7][8][9]

  • Scalability: The process is well-suited for large-scale industrial production.

  • Safety: The primary hazard is the use of peroxyacids, which are strong oxidizers and can be explosive.[2][4][10][11] Careful temperature control and handling procedures are essential.

  • Purity: This method generally produces high-purity sesamol with a good color profile.[1]

Route 2: The Multi-step Approach - Total Synthesis from Catechol

A total synthesis of sesamol can be achieved starting from catechol, a bulk chemical. This route involves the construction of the 1,3-benzodioxole ring, followed by functionalization to introduce the hydroxyl group at the 4-position.

Mechanistic Insights: Ring Formation and Functionalization

The synthesis begins with the formation of the 1,3-benzodioxole ring by reacting catechol with a methylene source, typically methylene chloride, in the presence of a base.[12][13] This is a Williamson ether synthesis-type reaction. The subsequent introduction of the hydroxyl group is achieved through a Friedel-Crafts acylation followed by a Baeyer-Villiger oxidation, similar to the heliotropine route.

Experimental Protocol: Synthesis of Sesamol from Catechol

The following is a general protocol based on literature descriptions.[12]

Step 1: Synthesis of 1,3-Benzodioxole

  • Catechol is reacted with methylene chloride in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., N-methylpyrrolidone).[13]

  • The reaction mixture is heated to drive the reaction to completion.

  • The 1,3-benzodioxole is then isolated and purified, typically by distillation.

Step 2: Friedel-Crafts Acylation of 1,3-Benzodioxole

  • 1,3-Benzodioxole is reacted with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride) at low temperatures (ice-bath).[12][14]

  • The reaction introduces an acetyl group onto the aromatic ring, predominantly at the 5-position, to form 5-acetyl-1,3-benzodioxole (3,4-methylenedioxyacetophenone).

  • The product is isolated after quenching the reaction with acid and subsequent extraction and purification.

Step 3: Baeyer-Villiger Oxidation and Hydrolysis

  • The 5-acetyl-1,3-benzodioxole is then subjected to a Baeyer-Villiger oxidation using a peroxyacid.

  • The resulting acetate ester is hydrolyzed under basic conditions to yield sesamol.

  • The final product is isolated by acidification and filtration.

Workflow Diagram: Catechol to Sesamol

Catechol Catechol Benzodioxole 1,3-Benzodioxole Catechol->Benzodioxole Ring Formation Methylene_Chloride Methylene Chloride + Base Acetophenone 5-Acetyl-1,3-benzodioxole Benzodioxole->Acetophenone Acylation Acylation Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Sesamol This compound (Sesamol) Acetophenone->Sesamol Oxidation & Hydrolysis BV_Oxidation Baeyer-Villiger Oxidation + Hydrolysis

Caption: Synthetic workflow from Catechol to Sesamol.

Efficiency Analysis
  • Yield: The overall yield for this multi-step process is significantly lower than the heliotropine route, reported to be around 36.6%.[12]

  • Cost: Catechol is an inexpensive and widely available bulk chemical.[3][15][16][17]

  • Scalability: While each step is individually scalable, the multi-step nature of the process can make it less efficient for large-scale production compared to the more convergent heliotropine route.

  • Safety: This route involves several hazardous reagents, including methylene chloride (a suspected carcinogen), acetyl chloride (corrosive), and aluminum chloride (reacts violently with water). Peroxyacids are also used in the final step.

  • Purity: The multiple steps increase the likelihood of side reactions and the formation of impurities, potentially complicating the purification of the final product.

Route 3: An Alternative Pathway - Synthesis from Hydroquinone

An alternative, though less documented, synthetic route to sesamol starts from hydroquinone (p-diphenol). This pathway proceeds through the key intermediate 1,2,4-trihydroxybenzene.

Mechanistic Insights: From Hydroquinone to the Sesamol Scaffold

The conversion of hydroquinone to 1,2,4-trihydroxybenzene can be achieved via a multi-step process involving oxidation to p-benzoquinone, followed by Thiele-Winter acetoxylation and subsequent deacetylation.[18][19] The final and most crucial step is the formation of the methylenedioxy bridge by reacting 1,2,4-trihydroxybenzene with a C1 electrophile like dichloromethane. This step is mechanistically challenging due to the potential for polymerization and other side reactions.

Proposed Experimental Protocol: Synthesis of Sesamol from Hydroquinone

Step 1: Synthesis of 1,2,4-Trihydroxybenzene

  • Oxidize hydroquinone to p-benzoquinone using a suitable oxidizing agent.[18]

  • React p-benzoquinone with acetic anhydride in the presence of a strong acid catalyst to form 1,2,4-triacetoxybenzene (Thiele-Winter Acetoxylation).[20]

  • Hydrolyze the 1,2,4-triacetoxybenzene under acidic or basic conditions to yield 1,2,4-trihydroxybenzene.[18][19]

Step 2: Formation of this compound (Sesamol)

  • React 1,2,4-trihydroxybenzene with a methylenating agent, such as dichloromethane, in the presence of a base. This step aims to form the 1,3-benzodioxole ring across the 1- and 2-hydroxyl groups.

Workflow Diagram: Hydroquinone to Sesamol

Hydroquinone Hydroquinone Benzoquinone p-Benzoquinone Hydroquinone->Benzoquinone Oxidation Oxidation Triacetoxybenzene 1,2,4-Triacetoxybenzene Benzoquinone->Triacetoxybenzene Thiele_Winter Thiele-Winter Acetoxylation Trihydroxybenzene 1,2,4-Trihydroxybenzene Triacetoxybenzene->Trihydroxybenzene Deacetylation Deacetylation Sesamol This compound (Sesamol) Trihydroxybenzene->Sesamol Methylenation Methylenation (e.g., CH2Cl2, Base)

Caption: Synthetic workflow from Hydroquinone to Sesamol.

Efficiency Analysis
  • Cost: Hydroquinone is an inexpensive, commodity chemical.

  • Scalability: The multi-step nature and the potentially problematic final step may pose challenges for large-scale production.

  • Safety: The synthesis of 1,2,4-trihydroxybenzene involves strong acids and oxidizing agents. Dichloromethane is a regulated solvent with health concerns.

  • Purity: The potential for side reactions, particularly in the final step, could lead to a complex mixture of products, making purification difficult.

Comparative Summary of Synthetic Routes

MetricRoute 1: From HeliotropineRoute 2: From CatecholRoute 3: From Hydroquinone
Overall Yield High (>70%)[4][5]Moderate (~37%)[12]Not well-established; potentially low
Starting Material Cost Moderate[6][7][8][9]Low[3][15][16][17]Low
Number of Steps 2 (Oxidation, Hydrolysis)3 (Ring Formation, Acylation, Oxidation/Hydrolysis)4+ (Oxidation, Acetoxylation, Deacetylation, Methylenation)
Scalability ExcellentModeratePotentially problematic
Key Safety Hazards Peroxyacids (oxidizers)[2][4][10][11]Methylene chloride, Acetyl chloride, AlCl3, PeroxyacidsStrong acids/oxidizers, Dichloromethane
Product Purity Generally high[1]Potentially lower due to multiple stepsLikely to require extensive purification

Conclusion and Outlook

Based on the available data, the semi-synthetic route starting from heliotropine is the most efficient and industrially viable method for the production of this compound. Its high overall yield, established scalability, and the production of a high-purity product outweigh the moderate cost of the starting material and the manageable hazards associated with peroxyacids.

The catechol route, while starting from a cheaper bulk chemical, is hampered by a lower overall yield and a more complex multi-step process, which increases both operational complexity and the potential for impurity generation.

The hydroquinone route is the least developed and, while theoretically plausible, faces significant challenges, particularly in the final ring-forming step. Further research would be required to optimize this pathway to make it competitive with the established methods.

For researchers and drug development professionals, the choice of synthesis will depend on the desired scale and purity requirements. For large-scale, cost-effective production of high-purity sesamol, the heliotropine route remains the benchmark against which all other methods should be measured.

References

The Translational Tightrope: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1,3-Benzodioxole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the 1,3-benzodioxole scaffold has emerged as a privileged structure, demonstrating significant potential in the development of novel anticancer agents. These compounds, characterized by a benzene ring fused to a five-membered dioxole ring, have been shown to exhibit potent cytotoxic effects across a range of cancer cell lines. However, the journey from a promising in vitro result to a clinically effective in vivo therapeutic is fraught with challenges. This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of 1,3-benzodioxole-based compounds, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their translational potential.

The In Vitro Promise: High Potency in a Controlled Environment

The initial assessment of any potential anticancer agent begins with in vitro studies, which offer a rapid and cost-effective means to evaluate cytotoxicity and elucidate the mechanism of action.[1][2] A variety of assays are employed to determine a compound's efficacy in a controlled cellular environment.

Key In Vitro Evaluation Platforms
  • Cell Viability Assays (e.g., MTT, XTT): These colorimetric assays are the workhorses of in vitro screening, providing a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit cell growth by 50%.

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These assays determine if a compound induces programmed cell death, a desirable characteristic for an anticancer agent.

  • Mechanism-Specific Assays: These are designed to investigate the specific molecular targets of a compound. For 1,3-benzodioxole derivatives, this often involves assays to measure the inhibition of enzymes like thioredoxin reductase or cytochrome P450.[3]

Representative In Vitro Efficacy of 1,3-Benzodioxole Derivatives

Several studies have demonstrated the potent in vitro anticancer activity of 1,3-benzodioxole derivatives. For instance, a series of 1,3-benzodioxole-conjugated arsenicals have shown broad-spectrum anti-proliferative efficiency against various cancer cell lines.[4]

Compound IDCancer Cell LineIC50 (µM)Reference
MAZ2 Molm-13 (Leukemia)< 1.0[4]
K562 (Leukemia)< 1.0[4]
HL-60 (Leukemia)< 1.0[4]
4T1 (Breast Cancer)< 1.0[4]
Compound 8 52 human cancer cell lines10⁻⁷ to 10⁻⁵ M[5][6]

Note: The data presented are from various sources and experimental conditions may differ.

The causality behind these experimental choices lies in the need to establish a baseline of cytotoxic activity and to begin to understand the compound's mechanism of action. A low IC50 value against a panel of cancer cell lines is a strong indicator of potential, justifying the significant investment required for in vivo studies.

The In Vivo Reality: Navigating the Complexities of a Living System

While in vitro data are essential, they do not always translate to in vivo efficacy.[2] The physiological environment of a living organism presents a multitude of additional challenges, including drug absorption, distribution, metabolism, and excretion (ADME), as well as interactions with the tumor microenvironment.[7]

Common In Vivo Models in Oncology Research
  • Cell Line-Derived Xenografts (CDX): These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunocompromised mice.[8] They are widely used for initial efficacy testing due to their reproducibility and relatively low cost.

  • Patient-Derived Xenografts (PDX): These models utilize tumor fragments from human patients implanted into mice, better-preserving the heterogeneity and architecture of the original tumor.[9] PDX models are considered more clinically relevant for predicting patient response.

Evaluating In Vivo Efficacy: Key Metrics
  • Tumor Growth Inhibition (TGI): This is a primary endpoint in in vivo studies, calculated as the percentage reduction in tumor volume in treated animals compared to a control group. A higher TGI indicates greater efficacy.

  • Tumor Stasis and Regression: In some cases, a compound may not only inhibit tumor growth but also cause the tumor to remain static in size or even shrink (regression).

  • Survival Analysis: This assesses the ability of a treatment to extend the lifespan of tumor-bearing animals.

In Vivo Performance of 1,3-Benzodioxole-Based Compounds

The 1,3-benzodioxole-arsenical conjugate, MAZ2 , which demonstrated potent in vitro activity, has also shown remarkable efficacy in vivo. In a syngeneic mouse model using 4T1 breast cancer cells, administration of MAZ2 led to the complete elimination of tumors.[4]

Another notable example is YL201 , a B7-H3-targeting antibody-drug conjugate (ADC) that incorporates a 1,3-benzodioxole-containing payload. In preclinical studies, YL201 has been shown to cause tumor regression in both CDX and PDX mouse models at well-tolerated doses.[9]

Experimental Workflow for a Xenograft Study

G cluster_0 Cell Culture & Preparation cluster_1 Animal Model & Tumor Implantation cluster_2 Tumor Growth & Treatment cluster_3 Data Collection & Analysis cell_culture MDA-MB-231 Cell Culture cell_harvest Cell Harvest & Viability Check cell_culture->cell_harvest cell_prep Prepare Cell Suspension in Matrigel cell_harvest->cell_prep implantation Orthotopic Implantation into Mammary Fat Pad cell_prep->implantation mice Immunocompromised Mice (e.g., NOD/SCID) mice->implantation tumor_growth Monitor Tumor Growth (Calipers) implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer 1,3-Benzodioxole Compound or Vehicle randomization->treatment monitoring Continue Monitoring Tumor Volume & Body Weight treatment->monitoring endpoint Euthanize at Study Endpoint monitoring->endpoint analysis Excise Tumors for Analysis (Weight, Biomarkers) endpoint->analysis tgi_calc Calculate Tumor Growth Inhibition (TGI) analysis->tgi_calc

Caption: A representative workflow for evaluating the in vivo efficacy of a 1,3-benzodioxole-based compound in a breast cancer xenograft model.

Bridging the Gap: Understanding the Discrepancies

The transition from in vitro to in vivo is not always seamless. A compound with a nanomolar IC50 in vitro may show only modest TGI in vivo, or vice versa. Several factors contribute to these discrepancies:

  • Pharmacokinetics (PK): Poor absorption, rapid metabolism, or inefficient distribution to the tumor site can significantly limit a compound's in vivo efficacy, regardless of its in vitro potency.

  • Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, immune cells, and the extracellular matrix can influence drug response in ways that are not captured in a 2D cell culture.

  • Off-Target Effects: A compound may have unforeseen off-target effects in a whole organism that lead to toxicity, limiting the achievable therapeutic dose.

Mechanism of Action: A Deeper Dive into 1,3-Benzodioxole's Anticancer Properties

The anticancer activity of many 1,3-benzodioxole derivatives is attributed to their ability to interfere with key cellular processes, primarily through the inhibition of the thioredoxin system and cytochrome P450 enzymes.

Inhibition of the Thioredoxin System

The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a critical antioxidant system that plays a vital role in cellular redox balance, proliferation, and apoptosis.[10] Cancer cells often exhibit elevated levels of TrxR, making it an attractive therapeutic target.

1,3-benzodioxole-based compounds, such as the arsenical conjugate MAZ2, have been shown to inhibit TrxR activity.[4] This inhibition leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis.[11]

Signaling Pathway of Apoptosis Induction via Thioredoxin Reductase Inhibition

G cluster_0 1,3-Benzodioxole Compound Action cluster_1 Thioredoxin System cluster_2 Downstream Effects compound 1,3-Benzodioxole Derivative TrxR Thioredoxin Reductase (TrxR) compound->TrxR Inhibits Trx_ox Oxidized Thioredoxin (Trx-S2) TrxR->Trx_ox Reduces TrxR->Trx_ox Inhibition leads to accumulation Trx_red Reduced Thioredoxin (Trx-(SH)2) ROS Increased Reactive Oxygen Species (ROS) Trx_ox->ROS Leads to ASK1_inactive ASK1 (Inactive) Trx_ox->ASK1_inactive Reduced inhibition Trx_red->ASK1_inactive Inhibits NADPH NADPH NADPH->TrxR Reduces ASK1_active Activated ASK1 ROS->ASK1_active Activates JNK_pathway JNK Pathway Activation ASK1_active->JNK_pathway Bax Bax Activation JNK_pathway->Bax Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis ASK1_inactive->ASK1_active

Caption: Inhibition of thioredoxin reductase by 1,3-benzodioxole derivatives leads to increased ROS and activation of the ASK1-JNK signaling pathway, ultimately inducing apoptosis.

Modulation of Cytochrome P450 Enzymes

Certain 1,3-benzodioxole compounds are known inhibitors of cytochrome P450 (CYP) enzymes.[12] While this can lead to drug-drug interactions, it can also be leveraged as a therapeutic strategy. By inhibiting CYPs that metabolize and inactivate other chemotherapeutic agents, 1,3-benzodioxoles can potentially enhance their efficacy and overcome drug resistance.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed protocols for key experiments are provided below.

In Vitro: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 1,3-benzodioxole compound and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo: Tumor Growth Inhibition Study in a Xenograft Model
  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

  • Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (e.g., MDA-MB-231) in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups. Administer the 1,3-benzodioxole compound or vehicle control according to the predetermined dosing schedule and route.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint and Analysis: At the end of the study (e.g., when control tumors reach a certain size), euthanize the mice, excise the tumors, and record their weight. Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Final tumor volume of treated group / Final tumor volume of control group)] x 100.

Conclusion and Future Directions

The 1,3-benzodioxole scaffold represents a promising avenue for the development of novel anticancer therapeutics. While in vitro studies have consistently demonstrated their potent cytotoxic effects, the translation to in vivo efficacy is a complex process that requires careful consideration of pharmacokinetic and pharmacodynamic properties. The successful in vivo application of compounds like the arsenical conjugate MAZ2 and the payload of the ADC YL201 underscores the potential of this chemical class.

Future research should focus on optimizing the ADME properties of 1,3-benzodioxole derivatives to enhance their in vivo performance. Furthermore, a deeper understanding of their interactions with the tumor microenvironment and the potential for combination therapies will be crucial in realizing their full therapeutic potential. This guide serves as a foundational resource for researchers in this exciting field, providing a framework for the objective evaluation and continued development of 1,3-benzodioxole-based anticancer agents.

References

A Comparative Guide to the Inhibitory Effects of 1,3-Benzodioxole Derivatives on Key Enzymatic Systems

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3-benzodioxole scaffold, a unique bicyclic structure, is a recurring motif in a multitude of biologically active compounds, from natural products to synthetic pharmaceuticals. Its presence often imparts significant modulatory effects on various enzymatic pathways, making it a privileged structure in drug discovery and development. This guide provides a comparative analysis of the inhibitory effects of 1,3-benzodioxole derivatives on three critical enzyme systems: Cytochrome P450 (CYP), Monoamine Oxidase (MAO), and the Thioredoxin (Trx) system. By presenting side-by-side experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to advance their research in this promising area.

Introduction to the 1,3-Benzodioxole Moiety: A Scaffold of Versatility

The 1,3-benzodioxole ring system, characterized by a benzene ring fused to a five-membered dioxole ring, is a key pharmacophore responsible for the biological activities of numerous compounds.[1] A classic example is stiripentol, an antiepileptic drug, where the 1,3-benzodioxole moiety is crucial for its mechanism of action, which includes the inhibition of microsomal cytochrome P450 enzymes.[2][3] This inhibitory action can prolong the systemic exposure of co-administered drugs.[2][3] Beyond its role in modulating drug metabolism, this scaffold has been incorporated into derivatives exhibiting a wide array of therapeutic effects, including antitumor, anxiolytic-like, and antidepressant-like activities.[4][5]

This guide will delve into the inhibitory properties of 1,3-benzodioxole derivatives against three distinct and vital enzyme systems, providing a foundation for understanding their therapeutic potential and guiding future drug design.

I. Inhibition of the Thioredoxin System: A Target in Cancer Therapy

The thioredoxin system, comprising Thioredoxin Reductase (TrxR), Thioredoxin (Trx), and NADPH, is a pivotal antioxidant system that maintains cellular redox homeostasis. However, in many cancer types, this system is upregulated, contributing to tumor growth, proliferation, and resistance to therapy. Consequently, TrxR has emerged as a significant target for anticancer drug development.

Recent studies have explored the potential of 1,3-benzodioxole derivatives as inhibitors of the thioredoxin system. By conjugating the 1,3-benzodioxole moiety with arsenicals, researchers have developed compounds with potent anti-proliferative effects linked to the inhibition of TrxR.[2][3]

Comparative Inhibitory Activity of 1,3-Benzodioxole-Arsenical Conjugates

The following table summarizes the half-maximal inhibitory concentrations (IC50) of a series of 1,3-benzodioxole derivatives conjugated with arsenicals against various cancer cell lines. This data highlights the potent and selective anticancer activity of these compounds, which is attributed to their inhibition of the thioredoxin system.

Compound IDDerivative StructureMolm-13 (Leukemia) IC50 (µM)K562 (Leukemia) IC50 (µM)4T1 (Breast Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
PZ2 N-(4-(1,3,2-dithiarsinan-2-yl)phenyl)benzo[d][4][6]dioxole-5-carboxamide1.18 ± 0.081.39 ± 0.111.54 ± 0.121.89 ± 0.15
PZ5 N-(2-(1,3,2-dithiarsinan-2-yl)phenyl)benzo[d][4][6]dioxole-5-carboxamide1.35 ± 0.111.58 ± 0.131.75 ± 0.142.16 ± 0.18
PFZ2 N-(4-(1,3,2-dithiarsinan-2-yl)phenyl)-2,2-difluorobenzo[d][4][6]dioxole-5-carboxamide0.88 ± 0.071.03 ± 0.091.14 ± 0.101.41 ± 0.12
MAZ2 N-(4-(1,3,2-dithiarsinan-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide< 1 < 1 < 1 < 1
DAZ2 N-(4-(1,3,2-dithiarsinan-2-yl)phenyl)-3,4-dimethoxybenzamide1.05 ± 0.091.23 ± 0.101.36 ± 0.111.68 ± 0.14

Data extracted from a study by Wang et al. (2022). The study indicates that MAZ2 showed the most effective inhibition on all cancer cell lines with IC50 values less than 1 µM.

Experimental Protocol: Thioredoxin Reductase Inhibition Assay

The following is a detailed protocol for determining the inhibitory activity of compounds against TrxR, based on the principle of the DTNB reduction assay.

Materials:

  • Human recombinant TrxR

  • NADPH

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Insulin

  • Dithiothreitol (DTT)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds (1,3-benzodioxole derivatives)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of human recombinant TrxR in potassium phosphate buffer.

    • Prepare a stock solution of NADPH in ultrapure water.

    • Prepare a stock solution of DTNB in ethanol.

    • Prepare a stock solution of insulin in a slightly acidic buffer.

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Mixture Preparation:

    • In a 96-well plate, add potassium phosphate buffer.

    • Add the test compound at various concentrations.

    • Add human recombinant TrxR to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for interaction between the inhibitor and the enzyme.

  • Initiation of the Reaction:

    • To initiate the reaction, add a mixture of NADPH and DTNB to each well.

  • Measurement:

    • Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The formation of 2-nitro-5-thiobenzoate (TNB), the product of DTNB reduction, is monitored.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of TrxR activity, from the dose-response curve.

Workflow for Thioredoxin Reductase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare TrxR Solution add_reagents Add Buffer, Compound, and TrxR to Plate prep_enzyme->add_reagents prep_nadph Prepare NADPH Solution start_reaction Add NADPH/DTNB Mixture prep_nadph->start_reaction prep_dtnb Prepare DTNB Solution prep_dtnb->start_reaction prep_compound Prepare Test Compound Dilutions prep_compound->add_reagents incubate Incubate at 37°C add_reagents->incubate incubate->start_reaction measure Measure Absorbance at 412 nm start_reaction->measure calc_rate Calculate Initial Reaction Rates measure->calc_rate plot_curve Plot Dose-Response Curve calc_rate->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 G Benzodioxole 1,3-Benzodioxole Derivative Metabolism Oxidative Metabolism Benzodioxole->Metabolism Substrate CYP Cytochrome P450 CYP->Metabolism Enzyme Inactive_CYP Inactive CYP Complex CYP->Inactive_CYP Carbene Reactive Carbene Intermediate Metabolism->Carbene Carbene->Inactive_CYP Covalent Binding G MAO MAO-A or MAO-B Product Aldehyde + Amine + H2O2 MAO->Product catalyzes oxidation of Substrate Monoamine Substrate Substrate->Product Inhibitor 1,3-Benzodioxole Derivative Inhibitor->MAO inhibits Resorufin Resorufin (Fluorescent) Product->Resorufin H2O2 reacts with HRP Horseradish Peroxidase HRP->Resorufin catalyzed by Amplex_Red Amplex Red (Non-fluorescent) Amplex_Red->Resorufin

References

A Senior Application Scientist’s Guide to Assessing the Batch-to-Batch Consistency of Synthesized 1,3-Benzodioxol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Consistency for a Versatile Building Block

1,3-Benzodioxol-4-ol and its related structures are foundational scaffolds in medicinal chemistry and the synthesis of fine chemicals.[1][2] As precursors to pharmacologically active molecules, the purity and physicochemical properties of each synthesized batch are not merely a matter of quality control; they are a prerequisite for reproducible research, scalable manufacturing, and ultimately, patient safety.[3][4] In drug development, inconsistent batches of an intermediate can lead to failed downstream reactions, unpredictable impurity profiles in the final Active Pharmaceutical Ingredient (API), and costly delays in regulatory submissions.[5]

This guide provides a comprehensive framework for the rigorous assessment of batch-to-batch consistency for synthesized this compound. We will move beyond simple pass/fail release testing and delve into a multi-tiered analytical strategy that provides a holistic understanding of each batch. The causality behind each experimental choice will be explained, empowering you to not only execute these methods but also to interpret the data with confidence and scientific rigor.

The Rationale: Why a Multi-Faceted Approach is Non-Negotiable

Batch-to-batch variability in synthesized compounds can arise from numerous sources, including slight deviations in reaction conditions, the quality of starting materials, and purification efficacy. For this compound, these variations can manifest in several critical ways:

  • Organic Impurities: These include unreacted starting materials, intermediates, by-products from side reactions, and subsequent degradation products.[6][7] Maintaining a consistent impurity profile is often more critical than the absolute purity value itself.[5]

  • Residual Solvents: Solvents used during synthesis or purification can become trapped in the final product and may have toxicological implications.

  • Physicochemical Properties: The solid-state form of the material, including its crystal structure (polymorphism), can significantly impact properties like solubility, stability, and bioavailability.[8][9][10] An unknown or inconsistent polymorphic form can drastically alter a drug's performance.[11]

A robust consistency assessment, therefore, requires an integrated analytical workflow. No single technique can provide all the necessary information. This guide details a logical, tiered approach to characterization.

Figure 1: Integrated workflow for batch consistency assessment.

Tier 1: Chromatographic Analysis for Purity and Volatiles

The foundational step in any batch assessment is to determine the purity and identify any volatile or semi-volatile impurities. Chromatography is the cornerstone of this tier.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Causality (The "Why"): HPLC is the gold standard for separating, quantifying, and profiling non-volatile organic impurities in drug substances.[12] A validated reverse-phase HPLC method allows for the precise determination of the main component's purity (assay) and, critically, creates a unique "fingerprint" of the impurity profile. Comparing this profile across batches is essential for ensuring consistency.[5]

Experimental Protocol: RP-HPLC Purity Assay

  • Instrumentation: HPLC system equipped with a UV detector and a C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of acetonitrile and water (e.g., 60:40 v/v). Note: The exact ratio should be optimized to achieve good resolution between the main peak and any impurities.

  • Standard Preparation: Accurately weigh and dissolve a well-characterized reference standard of this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare samples of each new batch ("Batch A," "Batch B," etc.) in the same manner as the reference standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 272 nm[13]

    • Column Temperature: 30 °C

    • Run Time: 20 minutes (or until all impurities have eluted)

  • Analysis: Inject the standard and samples. Calculate the purity of each batch based on the area percent of the main peak relative to the total peak area. Identify and quantify specified and unspecified impurities by comparing their retention times and responses to the reference standard, adhering to thresholds defined by guidelines such as ICH Q3A.[14][15]

Data Presentation: HPLC Impurity Profile Comparison

AnalyteRetention Time (min)Reference Standard (% Area)Batch A (% Area)Batch B (% Area)Acceptance Criteria
This compound5.299.8599.7599.81≥ 99.5%
Unidentified Impurity 13.80.040.110.05≤ 0.10%
Starting Material (e.g., Catechol)4.50.060.080.07≤ 0.10%
Unidentified Impurity 27.10.050.060.07≤ 0.10%
Total Impurities -0.15 0.25 0.19 ≤ 0.5%

Interpretation: In this example, Batch A exceeds the acceptance criteria for "Unidentified Impurity 1" and total impurities, indicating a deviation from the established process and flagging it for investigation. Batch B is consistent with the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Causality (The "Why"): GC-MS is the ideal technique for separating and identifying volatile organic compounds, making it essential for detecting residual solvents from the synthesis and purification stages.[4][16] Mass spectrometry provides definitive identification of the solvents, while gas chromatography allows for their quantification.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: GC-MS system with a static headspace autosampler.

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a headspace vial. Add a suitable high-boiling-point solvent (e.g., DMSO) to dissolve the sample.

  • Headspace Conditions:

    • Incubation Temperature: 80 °C

    • Incubation Time: 20 minutes

  • GC-MS Conditions:

    • Column: DB-624 or equivalent

    • Injector Temperature: 200 °C

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • MS Scan Range: 35-350 amu

  • Analysis: Identify peaks by comparing their mass spectra to a known library (e.g., NIST). Quantify by comparing peak areas to those of a standard containing known concentrations of expected solvents.

Data Presentation: GC-MS Residual Solvent Analysis

SolventReference Standard (ppm)Batch A (ppm)Batch B (ppm)Acceptance Criteria (ICH Q3C)
Dichloromethane< 50750< 50≤ 600 ppm
Toluene< 50< 5065≤ 890 ppm
Ethanol200215190≤ 5000 ppm

Interpretation: Batch A shows a significant level of dichloromethane, exceeding the ICH limit and indicating a major deviation in the purification/drying process.

Tier 2: Spectroscopic Confirmation of Structure

While chromatography is excellent for assessing purity, it relies on comparison to a reference. Spectroscopic methods provide fundamental confirmation of the molecular structure itself.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

Causality (The "Why"): NMR is arguably the most powerful tool for unambiguous structural elucidation of organic molecules.[17][18] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR probes the carbon skeleton. For batch-to-batch consistency, the NMR spectra should be superimposable. Any new signals, or significant shifts in existing signals, can indicate the presence of structural impurities or a different chemical entity altogether.[19][20]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of each batch sample and the reference standard in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in separate NMR tubes.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Analysis: Overlay the spectra from the new batches with the reference standard's spectrum. Check for any new peaks, differences in integration values, or changes in chemical shifts.

Interpretation: The spectra for all acceptable batches must be identical to the reference standard within the limits of instrumental variation. The presence of unexpected peaks would immediately trigger an investigation into potential by-products or contaminants.

Tier 3: Physicochemical Characterization

Two batches can have identical purity and structure yet behave differently due to their solid-state properties. This tier addresses that crucial aspect.

Differential Scanning Calorimetry (DSC) for Thermal Profile and Polymorphism

Causality (The "Why"): DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal events like melting, crystallization, and solid-solid phase transitions.[21] For a crystalline substance, the melting point is a key indicator of purity. A broad melting endotherm or a lower onset temperature can suggest the presence of impurities. Crucially, DSC is a primary tool for detecting polymorphism—the existence of multiple crystal forms.[8][9][11] Different polymorphs will have different melting points and thermal profiles, and their unintended presence can severely impact drug product performance.[10]

Figure 2: Decision logic for interpreting DSC results.

Experimental Protocol: DSC Analysis

  • Instrumentation: Calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above its melting point (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

  • Analysis: Record the heat flow versus temperature. Determine the onset temperature and peak maximum of the melting endotherm. Note any other thermal events (e.g., crystallization exotherms).

Data Presentation: DSC Thermal Analysis Comparison

ParameterReference StandardBatch ABatch BAcceptance Criteria
Melting Onset (°C) 91.591.388.191.5 ± 1.0 °C
Peak Endotherm (°C) 93.293.190.5Report Value
Enthalpy of Fusion (J/g) 125.4124.9110.2≥ 120 J/g
Other Thermal Events NoneNoneExotherm at 75 °CNone

Interpretation: Batch A is thermally consistent with the reference standard. Batch B exhibits a lower melting point and enthalpy, along with an unexpected exotherm, strongly suggesting it is either a different, less stable polymorph or contains significant impurities. This batch would be rejected.

Conclusion: A Framework for Confidence and Quality

Assessing the batch-to-batch consistency of a critical intermediate like this compound is a rigorous, multi-disciplinary endeavor. Relying on a single purity value from an HPLC run is insufficient and carries significant risk for downstream processes.

By adopting a tiered analytical framework that combines orthogonal techniques—chromatography for purity (HPLC, GC-MS), spectroscopy for structural identity (NMR), and thermal analysis for physicochemical properties (DSC)—a comprehensive and reliable picture of each batch emerges. This self-validating system provides the objective data needed to ensure that every batch released is fundamentally equivalent to the last. For researchers, this means reproducibility. For drug developers, it means safety, efficacy, and a smoother path through regulatory approval.

References

A Senior Application Scientist's Guide to the Characterization of 1,3-Benzodioxol-4-ol: A Comparative Analysis of Peer-Reviewed Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and unambiguous characterization of chemical entities is a foundational pillar of scientific integrity. 1,3-Benzodioxol-4-ol, a member of the benzodioxole class of compounds, presents a unique analytical challenge and opportunity. This guide provides an in-depth, comparative analysis of the primary peer-reviewed methods for the characterization of this compound, moving beyond mere procedural descriptions to elucidate the causality behind experimental choices and to establish self-validating systems for data interpretation. Our focus is on the practical application and comparative strengths of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS), with a forward look to high-performance liquid chromatography (HPLC) for purity assessment and quantification.

The Analytical Imperative: Why Robust Characterization of this compound Matters

The benzodioxole moiety is a key pharmacophore in numerous biologically active molecules, influencing their interaction with physiological targets. The specific substitution pattern and the presence of a hydroxyl group in this compound create a molecule with distinct electronic and steric properties. Accurate characterization is paramount for understanding its reactivity, metabolic fate, and potential as a building block in medicinal chemistry. This guide is structured to provide not just the "how," but the "why," enabling you to make informed decisions in your analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful technique for the de novo structural determination of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Principle: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift (δ) of a proton is indicative of its electronic environment, while spin-spin coupling provides information about adjacent protons.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for ensuring the observation of exchangeable protons like the hydroxyl proton.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for optimal resolution.

    • Shim the magnetic field to ensure homogeneity.

    • Acquire the spectrum at room temperature.

  • Data Acquisition:

    • Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylenedioxy protons, and the hydroxyl proton. The aromatic region will display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene ring. The methylenedioxy group will typically appear as a singlet, and the hydroxyl proton's chemical shift will be concentration and solvent-dependent.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon is highly sensitive to its hybridization and the nature of its substituents.

  • Sample Preparation: A slightly more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is often preferred for ¹³C NMR to compensate for the lower natural abundance of the ¹³C isotope.

  • Instrument Setup:

    • Use the same NMR spectrometer as for ¹H NMR.

    • Switch the probe to the ¹³C frequency.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

The ¹³C NMR spectrum of this compound will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be indicative of their environment (aromatic, aliphatic, attached to oxygen). Spectral databases confirm the existence of a ¹³C NMR spectrum for this compound[1].

Caption: Workflow for NMR-based characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Principle: Different chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds will absorb the radiation at their characteristic frequencies, resulting in an infrared spectrum.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

The FTIR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl, aromatic, and ether functional groups. Key expected absorptions include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

  • Aromatic C-H stretch: Peaks typically appear above 3000 cm⁻¹.

  • C=C aromatic stretch: Absorptions in the 1450-1600 cm⁻¹ region.

  • C-O stretch: Strong bands in the 1000-1300 cm⁻¹ region are indicative of the ether linkages in the methylenedioxy group and the phenolic C-O bond.

Spectral databases confirm the availability of an FTIR spectrum for this compound[2].

Caption: Workflow for FTIR-based characterization.

Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds.

Principle: In GC, a sample is vaporized and injected into a chromatographic column where it is separated into its individual components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the molecular ion and its fragment ions.

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • GC: Use a capillary column suitable for the analysis of polar aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column). Set an appropriate temperature program, starting at a lower temperature and ramping up to ensure good separation.

    • MS: Operate the mass spectrometer in electron ionization (EI) mode.

  • Data Acquisition:

    • Inject a small volume (typically 1 µL) of the sample solution into the GC.

    • Acquire mass spectra over a suitable mass range (e.g., m/z 40-400).

The GC chromatogram will show a peak at a specific retention time for this compound. The mass spectrum corresponding to this peak will display the molecular ion peak (M⁺) at m/z 138, corresponding to the molecular weight of the compound. The fragmentation pattern will provide further structural information. Common fragmentation pathways for benzodioxoles can be used to interpret the observed fragment ions. A GC-MS data entry for this compound exists in the NIST database[1].

Caption: Workflow for GC-MS-based characterization.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

While NMR, FTIR, and GC-MS are primarily used for structural elucidation, HPLC is the workhorse for determining the purity of a compound and for quantitative analysis.

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like this compound, reversed-phase HPLC is the method of choice.

  • Sample Preparation: Accurately prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration if quantification is required.

  • Instrument Setup:

    • HPLC System: Use a system equipped with a UV detector.

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation of the main component from any impurities.

  • Data Acquisition:

    • Inject a fixed volume of the sample solution.

    • Monitor the elution profile at a wavelength where this compound has strong absorbance.

    • The purity can be assessed by the area percentage of the main peak.

A pure sample of this compound will show a single major peak in the chromatogram. The presence of other peaks indicates impurities. The retention time of the main peak is characteristic of the compound under the specific chromatographic conditions.

Comparative Summary of Characterization Methods

Technique Information Provided Advantages Limitations
¹H and ¹³C NMR Detailed carbon-hydrogen framework, connectivity, and chemical environment.Unambiguous structure elucidation.Requires relatively large sample amounts; can be time-consuming.
FTIR Presence of functional groups.Rapid, non-destructive, and requires minimal sample.Provides limited information on the overall molecular structure.
GC-MS Molecular weight and fragmentation pattern, separation of volatile components.High sensitivity and provides structural information.Compound must be volatile and thermally stable.
HPLC Purity assessment and quantification.High resolution and suitable for non-volatile compounds.Primarily for separation and quantification, not de novo structure elucidation.

Conclusion: An Integrated Approach for Comprehensive Characterization

The robust characterization of this compound necessitates a multi-technique approach. NMR spectroscopy is unparalleled for definitive structure elucidation, providing a detailed map of the molecule's atomic arrangement. FTIR serves as a rapid and convenient method for confirming the presence of key functional groups. GC-MS offers valuable information on molecular weight and fragmentation, which complements the NMR data, and is also an excellent tool for assessing the presence of volatile impurities. Finally, HPLC is the method of choice for determining the purity of the synthesized compound with high accuracy. By judiciously applying these complementary techniques, researchers can ensure the identity, purity, and structural integrity of this compound, thereby upholding the principles of scientific rigor in their drug discovery and development endeavors.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1,3-Benzodioxol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, meticulous science extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1,3-Benzodioxol-4-ol (CAS No. 69393-72-2), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols for hazardous chemical waste and are designed to meet regulatory standards.

Hazard Assessment and Compound Identification

Before any handling or disposal, a thorough understanding of the subject compound is critical. This compound is a substituted phenol. Phenolic compounds are generally classified as toxic and require careful handling.[1] While a specific, comprehensive toxicological profile for this exact molecule is not widely documented, its structural class necessitates treating it as a hazardous substance.

The primary directive for chemical disposal is rooted in the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from generation to final disposal.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 69393-72-2--INVALID-LINK--[3]
Molecular Formula C₇H₆O₃--INVALID-LINK--[3]
Molecular Weight 138.12 g/mol --INVALID-LINK--[3]
Appearance Solid (form may vary)General Chemical Information
Primary Hazard Class Toxic, Irritant (Assumed based on phenolic structure)--INVALID-LINK--[1]

Immediate Safety Precautions & Personal Protective Equipment (PPE)

The foundation of safe disposal is personal protection. Handling of this compound, in pure form or in solution, requires stringent adherence to PPE protocols to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Wear ANSI-approved, tight-fitting safety goggles and a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a full-coverage lab coat. Ensure no skin is exposed.

  • Respiratory Protection: All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation of any dusts or vapors.[4]

  • Work Area: Designate a specific area for waste accumulation, known as a Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[5][6]

Waste Segregation and Collection Protocol: A Step-by-Step Guide

Improper segregation of chemical waste is a primary cause of laboratory accidents. Mixing incompatible chemicals can lead to violent reactions, fire, explosion, or the generation of toxic gases.[7][8] Therefore, waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.

NEVER dispose of this compound or its solutions down the drain or in regular trash. [6][8][9] This practice is illegal and environmentally hazardous.

Step 1: Select the Appropriate Waste Container

Choose a container that is chemically compatible with phenolic compounds and any solvents used. A high-density polyethylene (HDPE) container is a suitable choice for most organic and aqueous solutions. The container must be in good condition, free of leaks, and have a secure, screw-on cap.[2]

Step 2: Collect Different Waste Streams Separately
  • Solid Waste: Collect pure this compound, contaminated weighing papers, gloves, and other disposable lab equipment in a dedicated, sealed container for solid hazardous waste.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed container for liquid hazardous waste.

    • Causality: It is critical to avoid mixing this waste stream with other incompatible wastes. Phenols are incompatible with strong oxidizing agents, acids, and bases.[8][10] Mixing can cause dangerous exothermic reactions. For example, mixing phenols with nitric acid can generate excessive heat or fire.[8]

Step 3: Handle Contaminated Labware
  • Reusable Glassware: Decontaminate glassware by rinsing it with a suitable solvent (e.g., ethanol or acetone). The first rinseate is considered hazardous and must be collected in the appropriate liquid hazardous waste container. Subsequent rinses may be managed according to your institution's policies.

  • Empty Stock Containers: An empty container that held this compound must be managed as hazardous waste unless it is triple-rinsed. The rinsate from this process must be collected as hazardous waste.[9] After triple-rinsing, deface the original label and dispose of the container according to institutional guidelines.[9]

Waste Container Labeling and Storage

Proper labeling and storage are mandated by law and are essential for safety and compliant disposal.

  • Labeling: As soon as you begin collecting waste in a container, it must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components (e.g., solvents). Do not use abbreviations.

    • The approximate percentages of each component.

    • The relevant hazard characteristics (e.g., "Toxic").

  • Storage:

    • Store the waste container in your designated Satellite Accumulation Area (SAA).[5][6]

    • Keep the container tightly closed at all times, except when adding waste.[5][9] This prevents spills and the release of vapors.

    • Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.[6][9]

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal A 1. Don Personal Protective Equipment (PPE) B 2. Work inside a certified Chemical Fume Hood A->B C 3. Select appropriate, compatible waste container B->C D 4. Collect Waste Streams Separately C->D E Solid Waste (Pure compound, contaminated gloves) D->E F Liquid Waste (Solutions, first rinsates) D->F G 5. Label container immediately with 'Hazardous Waste' & contents E->G F->G H 6. Store in designated Satellite Accumulation Area (SAA) G->H I 7. Keep container closed & in secondary containment H->I J 8. Arrange for pickup by your institution's EHS Office I->J K 9. Transport to a licensed Hazardous Waste Facility J->K

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate hazards.

  • Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Isolate: Secure the area to prevent entry. If the spill is minor and you are trained to handle it, proceed with cleanup. For major spills, contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Contain: Use a chemical spill kit with appropriate absorbent material (e.g., sand or vermiculite) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.[11][12]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly. All materials used for decontamination must also be disposed of as hazardous waste.

  • Report: Report all spills to your laboratory supervisor and EHS office, regardless of size.

Final Disposal Pathway

The ultimate disposal of this compound is not performed by the researcher. Your responsibility ends with proper collection, labeling, and storage. The final step is to contact your institution's EHS department to arrange for the pickup of your full or ready-for-disposal hazardous waste containers.[6] EHS will then transport the waste to a licensed treatment, storage, and disposal facility (TSDF), where it will likely be destroyed via high-temperature incineration.[11]

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

Mastering the Safe Handling of 1,3-Benzodioxol-4-ol: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, ensuring the safety of laboratory personnel remains paramount. This guide provides an in-depth, procedural framework for the safe handling of 1,3-Benzodioxol-4-ol, with a critical focus on the selection and use of appropriate Personal Protective Equipment (PPE), and protocols for its operational use and disposal. As Senior Application Scientists, our goal is to empower you with the knowledge to not only utilize this compound effectively but to do so with the highest degree of safety and confidence.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a solid aromatic alcohol that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause significant skin and serious eye irritation. The causality behind these hazards lies in its chemical structure, which allows it to interact with biological tissues. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE must be a deliberate and informed process, tailored to the specific risks posed by this compound. The following provides a detailed breakdown of the required PPE, explaining the rationale behind each selection to ensure a self-validating system of protection.

Eye and Face Protection: The First Barrier

Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.

  • Primary Protection: At a minimum, chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required. These should be tightly fitting to prevent any dust or splashes from entering the eye area.

  • Enhanced Protection: When there is a significant risk of splashing, such as during the preparation of solutions or in the event of a spill, a full-face shield should be worn in conjunction with safety goggles. This provides an additional layer of protection for the entire face.

Skin and Body Protection: A Multi-faceted Defense

Direct skin contact with this compound can be harmful and cause irritation. Therefore, comprehensive skin and body protection is essential.

  • Gloves: The Critical Interface: The choice of gloves is arguably one of the most critical decisions in handling this compound. Due to the aromatic nature of this compound, not all glove materials offer adequate protection.

    • Recommended Materials: For handling solid this compound and for incidental contact with dilute solutions, nitrile gloves are a suitable choice. However, for prolonged contact or when working with solutions, more robust options such as butyl rubber or neoprene gloves are recommended due to their superior resistance to aromatic compounds.[1][2] Nitrile gloves have shown poor resistance to aromatic hydrocarbons in general.

    • Glove Thickness and Breakthrough Time: As a general rule, a thicker glove provides greater chemical resistance. For nitrile gloves, a thickness of at least 5-mil is recommended for short-term splash protection, with breakthrough not expected in under 15 minutes. However, it is crucial to change gloves immediately upon any known contact. Always consult the manufacturer's specific chemical resistance data for the gloves you are using.

    • Inspection and Disposal: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Contaminated gloves should be disposed of as hazardous waste. Do not reuse disposable gloves.

  • Protective Clothing: A standard laboratory coat is required at all times. For procedures with a higher risk of contamination, a chemical-resistant apron made of a material like neoprene or butyl rubber should be worn over the lab coat. Ensure that clothing provides full coverage of the arms and legs.

Respiratory Protection: Safeguarding Against Inhalation

Inhalation of this compound dust is a primary route of exposure and must be mitigated through proper engineering controls and, when necessary, respiratory protection.

  • Primary Control: Engineering Solutions: All handling of solid this compound that may generate dust, as well as any work with its solutions, must be conducted in a certified chemical fume hood. This is the most effective way to prevent inhalation exposure.

  • Secondary Control: Respirators: In situations where a fume hood is not available or as a supplementary measure during spill clean-up or other emergencies, respiratory protection is required.

    • Respirator Type: For protection against organic vapors and particulates, a half-mask or full-facepiece air-purifying respirator equipped with a NIOSH-approved organic vapor (OV) cartridge with a P100 particulate pre-filter is recommended. The organic vapor cartridge will have a black label for easy identification.

    • Fit and Maintenance: A proper fit is crucial for the effectiveness of a respirator. All users must be fit-tested and trained on the proper use, maintenance, and limitations of their respirator. Cartridges should be replaced on a schedule determined by your institution's chemical hygiene plan or sooner if any odor is detected.

Table 1: Summary of Personal Protective Equipment for this compound

Protection Type Minimum Requirement Enhanced Protection/Specific Scenarios
Eye/Face Tightly-fitting chemical safety gogglesFull-face shield over goggles for splash hazards
Hand Nitrile gloves (≥5-mil) for solids/incidental contactButyl rubber or neoprene gloves for solutions/prolonged contact
Body Laboratory coatChemical-resistant apron (neoprene or butyl rubber)
Respiratory Work in a chemical fume hoodHalf-mask or full-facepiece respirator with OV/P100 cartridge

Operational Plan: From Handling to Disposal

A systematic approach to the entire lifecycle of this compound in the laboratory is essential for maintaining a safe working environment.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet for this compound. Designate a specific area within a chemical fume hood for the handling of this compound.

  • Donning PPE: Put on all required PPE as outlined in the previous section, ensuring a proper fit.

  • Weighing and Transfer: When weighing the solid compound, use a disposable weigh boat or paper. Handle with care to minimize the generation of dust.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area by wiping it down with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use items in the appropriate hazardous waste stream. Wash hands thoroughly with soap and water after removing gloves.

Handling_Workflow cluster_prep Preparation cluster_ppe PPE cluster_handling Handling cluster_cleanup Post-Handling Read_SDS Read SDS Prep_Hood Prepare Fume Hood Read_SDS->Prep_Hood Don_PPE Don Appropriate PPE Prep_Hood->Don_PPE Weigh_Transfer Weigh and Transfer Solid Don_PPE->Weigh_Transfer Prep_Solution Prepare Solution (if needed) Weigh_Transfer->Prep_Solution Decontaminate Decontaminate Work Area Prep_Solution->Decontaminate Doff_PPE Doff PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, a swift and correct response is critical.

Spill Cleanup Protocol
  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Assess and Equip: Don the appropriate PPE, including respiratory protection.

  • Contain and Absorb: For a solid spill, carefully sweep the material into a labeled hazardous waste container, avoiding the creation of dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite or sand), then sweep into a waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) office.

Exposure Response
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated contaminated materials is crucial to protect both human health and the environment.

  • Waste Segregation:

    • Solid Waste: Collect solid this compound and contaminated disposable items (e.g., weigh paper, gloves, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for organic waste. Do not mix with other waste streams unless permitted by your institution's EHS office.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".

  • Storage: Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.

  • Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.

Disposal_Plan cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_management Waste Management Solid_Waste Solid this compound & Contaminated Items Solid_Container Dedicated Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Solutions Containing This compound Liquid_Container Dedicated Liquid Organic Hazardous Waste Container Liquid_Waste->Liquid_Container Labeling Label Clearly: 'Hazardous Waste' 'this compound' Solid_Container->Labeling Liquid_Container->Labeling Storage Store in Secure Satellite Accumulation Area Labeling->Storage Pickup Schedule EHS Pickup Storage->Pickup

By adhering to these detailed protocols, researchers and scientists can confidently work with this compound, ensuring both their personal safety and the integrity of their research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.